Product packaging for 4-Fluoro-3-methoxyphenylboronic acid(Cat. No.:CAS No. 854778-31-7)

4-Fluoro-3-methoxyphenylboronic acid

Cat. No.: B1387599
CAS No.: 854778-31-7
M. Wt: 169.95 g/mol
InChI Key: LUJMSRVFSBMEOY-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H8BFO3 and its molecular weight is 169.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BFO3 B1387599 4-Fluoro-3-methoxyphenylboronic acid CAS No. 854778-31-7

Properties

IUPAC Name

(4-fluoro-3-methoxyphenyl)boronic acid
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InChI

InChI=1S/C7H8BFO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3
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InChI Key

LUJMSRVFSBMEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
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DSSTOX Substance ID

DTXSID60659396
Record name (4-Fluoro-3-methoxyphenyl)boronic acid
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Molecular Weight

169.95 g/mol
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CAS No.

854778-31-7
Record name 4-Fluoro-3-methoxyphenylboronic acid
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Record name 4-Fluoro-3-methoxyphenylboronic acid
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Record name (4-Fluoro-3-methoxyphenyl)boronic acid
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Record name (4-fluoro-3-methoxyphenyl)boronic acid
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Record name 4-Fluoro-3-methoxyphenylboronic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fluoro-3-methoxyphenylboronic Acid (CAS No. 854778-31-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 4-Fluoro-3-methoxyphenylboronic Acid

In the landscape of modern organic synthesis and medicinal chemistry, this compound has emerged as a pivotal building block. Its unique trifunctional substitution pattern—comprising a boronic acid moiety, a fluorine atom, and a methoxy group—offers a powerful tool for the nuanced construction of complex molecular architectures. The strategic placement of the fluorine and methoxy substituents provides significant electronic and steric influence, enhancing reactivity and selectivity in a variety of chemical transformations. This guide provides an in-depth exploration of its synthesis, properties, and applications, with a particular focus on its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. Understanding the intricacies of this reagent is paramount for researchers aiming to develop novel pharmaceuticals, agrochemicals, and advanced materials.[1]

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic protocols. The table below summarizes its key characteristics.

PropertyValueSource(s)
CAS Number 854778-31-7[2]
Molecular Formula C₇H₈BFO₃[3]
Molecular Weight 169.95 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 191 °C (literature)
SMILES String COc1cc(ccc1F)B(O)O[3]
InChI Key LUJMSRVFSBMEOY-UHFFFAOYSA-N[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a directed ortho-metalation (DoM) strategy, followed by borylation. This approach leverages the directing ability of the methoxy group to achieve regioselective lithiation and subsequent reaction with a boron electrophile. The following protocol is a representative procedure adapted from established methods for the synthesis of substituted phenylboronic acids.[4][5]

Reaction Scheme:

G 1-Fluoro-2-methoxybenzene 1-Fluoro-2-methoxybenzene n-BuLi, THF, -78°C n-BuLi, THF, -78°C Intermediate Lithiated Intermediate n-BuLi, THF, -78°C->Intermediate Directed ortho-metalation B(OiPr)₃ B(OiPr)₃ Boronate_Ester Triisopropyl borate ester B(OiPr)₃->Boronate_Ester Borylation Acidic_Workup Aqueous Acidic Work-up (e.g., HCl) Final_Product This compound Acidic_Workup->Final_Product Hydrolysis Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(II)_Complex R-Pd(II)-X Ln Oxidative_Addition->Pd(II)_Complex R-X Transmetalation Transmetalation Pd(II)_Aryl_Complex R-Pd(II)-Ar Ln Transmetalation->Pd(II)_Aryl_Complex ArB(OH)₂ Base Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 R-Ar ArB(OH)2 This compound ArB(OH)2->Transmetalation Enters Cycle

References

A Senior Application Scientist's Guide to 4-Fluoro-3-methoxyphenylboronic Acid: Properties, Protocols, and Core Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Modern Synthesis

In the landscape of synthetic organic chemistry, arylboronic acids are indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among these, 4-Fluoro-3-methoxyphenylboronic acid (CAS No. 854778-31-7) has emerged as a particularly valuable building block. Its unique substitution pattern—a fluorine atom para to the boronic acid and an ortho-directing methoxy group—imparts distinct electronic properties and steric influences that researchers can strategically leverage.

This guide provides an in-depth examination of the physical and chemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who seek to employ this reagent with a comprehensive understanding of its characteristics, from fundamental properties to practical application in robust synthetic protocols. We will explore not just the "what" but the "why," grounding our discussion in the mechanistic principles that govern its reactivity and utility.

Core Physical and Chemical Properties

The reliability of any synthetic protocol begins with a well-characterized starting material. This compound is typically supplied as a stable, solid material, but its physical properties are critical for procedural design, including solvent selection and purification strategies.

PropertyValueSource(s)
CAS Number 854778-31-7[1]
Molecular Formula C₇H₈BFO₃[1]
Molecular Weight 169.95 g/mol
Appearance White to off-white solid/powder[2]
Purity Typically ≥97%[2]
Melting Point Data not available in surveyed literature. Isomers such as 3-Fluoro-4-methoxyphenylboronic acid melt at 206-211 °C.[1]
Solubility Soluble in methanol and other polar organic solvents.
pKa (Predicted) 8.19 ± 0.10
Storage Keep in a dark, dry place. Recommended storage at room temperature or refrigerated (2-8°C).

Structural Identifiers:

  • SMILES: COc1cc(ccc1F)B(O)O[3]

  • InChI: 1S/C7H8BFO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3[3]

  • InChI Key: LUJMSRVFSBMEOY-UHFFFAOYSA-N[3][2]

Anticipated Spectroscopic Characterization

While a definitive experimental spectrum requires empirical analysis, the structure of this compound allows for the confident prediction of its key spectroscopic features. These predictions are vital for quality control and reaction monitoring.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the three protons on the phenyl ring. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm. The two protons of the boronic acid hydroxyl groups (-B(OH)₂) will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

  • ¹³C NMR: The carbon spectrum will display seven unique signals. The carbon atom bonded to the boron will have a characteristic chemical shift. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), a hallmark of C-F bonds.[4] The methoxy carbon will appear upfield (~55-60 ppm).

  • ¹⁹F NMR: This is a crucial technique for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift can provide insight into the electronic environment of the aromatic ring. Long-range couplings to aromatic protons may also be observed.[4][5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a new carbon-carbon bond between the boronic acid's ipso-carbon and an electrophilic carbon, typically from an aryl or vinyl halide/triflate.

Causality Behind Experimental Design:

  • The Boronic Acid Group: This functional group is the cornerstone of the reaction. It is non-toxic, generally stable to air and moisture, and, upon activation by a base, readily participates in the transmetalation step of the catalytic cycle.

  • The Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aryl ring, potentially affecting the rate of transmetalation. Its presence is often a strategic choice in medicinal chemistry to modulate properties like metabolic stability and binding affinity.

  • The Methoxy Group: As an electron-donating group, the methoxy substituent can also modulate the reactivity of the boronic acid. Its position ortho to the reaction site can introduce steric effects that may be exploited for controlling regioselectivity in certain applications.

Below is a representative, field-proven protocol for a Suzuki-Miyaura coupling, which serves as a self-validating system.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

Objective: To couple this compound with a generic aryl bromide (e.g., 4-bromotoluene).

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equivalents)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), Pd(dppf)Cl₂ (0.02 eq.), and the carbonate base (3.0 eq.).

  • Atmosphere Exchange: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical as the active Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The solvent should be thoroughly degassed beforehand by sparging with inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 85-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.[6]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualization: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the widely accepted mechanism for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Product Ar1X Ar¹-X Ar1X->OxAdd Electrophile Boronate Ar²-B(OR)₃⁻ Boronate->Transmetalation Base Activated Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis Pathway and Quality Control

Understanding the synthesis of this compound is crucial for anticipating potential impurities. A common and effective method involves directed ortho-metalation followed by borylation.

Proposed Synthetic Workflow:

  • Starting Material: The synthesis likely begins with 1-fluoro-2-methoxybenzene.

  • Lithiation: The starting material is treated with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures (-78 °C). The methoxy group directs the deprotonation to the ortho position (C3).

  • Borylation: The resulting aryllithium intermediate is quenched with an electrophilic boron source, such as trimethyl borate (B(OMe)₃).

  • Hydrolysis: The boronate ester intermediate is then hydrolyzed under acidic conditions to yield the final this compound. This general approach is adapted from methods used for structurally similar compounds.[7][8]

Visualization: Proposed Synthesis Workflow

Synthesis_Workflow start 1-Fluoro-2-methoxybenzene step1 Directed Ortho-Metalation (n-BuLi, THF, -78°C) start->step1 intermediate1 Aryllithium Intermediate step1->intermediate1 step2 Borylation (B(OMe)₃) intermediate1->step2 intermediate2 Boronate Ester step2->intermediate2 step3 Acidic Hydrolysis (e.g., HCl aq.) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic route for this compound.

Quality Control Considerations:

  • Purity Assessment: The purity of the final product should be confirmed by ¹H NMR and/or LC-MS.

  • Anhydride Formation: Boronic acids can reversibly form boroxines (cyclic anhydrides) upon dehydration. This is often observed as a complex set of signals in NMR. While boroxines are also active in Suzuki couplings, their presence affects the molecular weight and stoichiometry calculations. It is crucial to be aware of this possibility, which is why commercial sources may note that the product "contains varying amounts of Anhydride."

  • Residual Solvents/Reagents: Check for residual solvents (e.g., THF, hexanes) or reagents from the synthesis and work-up.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent.

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H319: Causes serious eye irritation.[3]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Handling:

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes. Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage:

  • Store in a tightly sealed container to prevent moisture absorption and anhydride formation.

  • Keep in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly functionalized and strategic building block for modern organic synthesis. Its defined physical properties and predictable reactivity in the Suzuki-Miyaura cross-coupling make it a reliable tool for constructing complex molecular architectures. By understanding its fundamental characteristics, from spectroscopic signatures to its role in the catalytic cycle, researchers can confidently and effectively integrate this reagent into their synthetic workflows, advancing projects in pharmaceutical discovery, materials science, and beyond.

References

Introduction: The Strategic Importance of a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-methoxyphenylboronic Acid

This compound is a substituted arylboronic acid that has emerged as a strategically important building block in modern organic synthesis. Its utility is most pronounced in the field of pharmaceutical development, where it serves as a crucial intermediate for constructing complex molecular architectures found in targeted therapies and other biologically active compounds.[1] The presence of the fluorine atom and the methoxy group on the phenyl ring allows for fine-tuning of pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding interactions.

This guide provides a detailed examination of the primary synthetic methodologies for preparing this compound. As a senior application scientist, the focus extends beyond simple procedural recitation to encompass the underlying principles, mechanistic rationale, and practical considerations essential for successful and reproducible synthesis. We will explore the two most prevalent and robust synthetic routes: the classic organolithium pathway and the modern palladium-catalyzed borylation. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Chapter 1: Synthetic Strategy via Organolithium Intermediates

The most direct and widely employed method for synthesizing this compound involves the generation of an organolithium species from a corresponding aryl halide, followed by quenching with a boron electrophile. This approach leverages the powerful reactivity of organolithium reagents to form the critical carbon-boron bond.

Principle and Mechanistic Rationale

This synthesis begins with a halogen-metal exchange reaction. The starting material, typically 1-bromo-4-fluoro-2-methoxybenzene, is treated with a strong organolithium base such as n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C). At this low temperature, the highly electropositive lithium rapidly exchanges with the more electronegative bromine atom, forming the desired 4-fluoro-3-methoxyphenyl lithium intermediate. The cryogenic condition is critical to prevent side reactions, such as decomposition or reaction with the fluoro and methoxy substituents.

The resulting aryllithium is a potent nucleophile. It is then reacted with a trialkyl borate, most commonly trimethyl borate (B(OMe)₃), which acts as the boron electrophile.[2][3] The aryllithium attacks the electron-deficient boron atom to form a boronate complex. The final step is acidic hydrolysis, where the addition of an aqueous acid protonates the oxygen atoms and cleaves the methoxy groups from the boron, yielding the target this compound.[4]

Experimental Workflow: Lithiation-Borylation

Below is a visual representation of the experimental workflow for the synthesis via the organolithium pathway.

lithiation_borylation_workflow start Start: 1-Bromo-4-fluoro-2-methoxybenzene in Anhydrous THF step1 Cool to -78 °C (Dry Ice/Acetone Bath) start->step1 step2 Slowly Add n-BuLi (Halogen-Metal Exchange) step1->step2 step3 Stir for 1-2 hours at -78 °C (Formation of Aryllithium) step2->step3 step4 Add Trimethyl Borate (B(OMe)3) (Boronate Complex Formation) step3->step4 step5 Warm to Room Temperature step4->step5 step6 Quench with Aqueous HCl (Hydrolysis) step5->step6 step7 Phase Separation (Extract with Organic Solvent) step6->step7 step8 Purification (Recrystallization or Chromatography) step7->step8 end Product: this compound step8->end

Caption: Workflow for the synthesis of this compound via lithiation-borylation.

Detailed Step-by-Step Protocol
  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 1-bromo-4-fluoro-2-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq, typically 1.6 M in hexanes) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for an additional 1-2 hours.[4]

  • Borylation: Trimethyl borate (1.2 eq) is added dropwise, again maintaining a temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.[3]

  • Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis: The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the mixture is acidic (pH ~1-2).

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., water or an ether/hexane mixture) to yield the final product.

Quantitative Data Summary
ParameterValue/ConditionRationale
Starting Material 1-Bromo-4-fluoro-2-methoxybenzeneCommercially available and reactive in halogen-metal exchange.
Reagent 1 n-Butyllithium (n-BuLi)Potent organolithium base for efficient lithiation at low temp.
Reagent 2 Trimethyl Borate (B(OMe)₃)Common, effective boron electrophile.
Stoichiometry ~1.1 eq n-BuLi, ~1.2 eq B(OMe)₃A slight excess ensures complete conversion of the starting material.
Solvent Anhydrous THFAprotic ether solvent, good for stabilizing organolithium species.
Temperature -78 °CCrucial for preventing side reactions and decomposition.[3]
Reaction Time 2-3 hours (low temp), Overnight (warm-up)Allows for complete formation of intermediates.
Typical Yield 45-70%Yield can vary based on the scale and purity of reagents.[4]

Chapter 2: Synthesis via Palladium-Catalyzed Borylation

An increasingly popular alternative to the organolithium route is the palladium-catalyzed Miyaura borylation. This method offers significant advantages in terms of functional group tolerance and milder reaction conditions, avoiding the need for cryogenic temperatures and highly reactive organometallic intermediates.

Principle and Mechanistic Rationale

The Miyaura borylation is a cross-coupling reaction that forms a carbon-boron bond from an aryl halide (or triflate) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The reaction is catalyzed by a palladium complex.[5][6] The catalytic cycle is a cornerstone of modern cross-coupling chemistry and proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-4-fluoro-2-methoxybenzene), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The diboron reagent, activated by a base (e.g., potassium acetate), transfers a boryl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The aryl group and the boryl group are eliminated from the palladium center, forming the desired aryl boronate ester and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

The resulting boronate ester is then hydrolyzed in a separate step to yield the final boronic acid.

Catalytic Cycle: Miyaura Borylation

The diagram below illustrates the generally accepted catalytic cycle for the Miyaura Borylation reaction.

miyaura_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-X pd0->pd2_aryl Oxidative Addition pd2_boryl Ar-Pd(II)L_n-B(OR)2 pd2_aryl->pd2_boryl Transmetalation pd2_boryl->pd0 Reductive Elimination product Ar-B(OR)2 (Aryl Boronate Ester) pd2_boryl->product byproduct X-B(OR)2 + Base-H-X pd2_boryl->byproduct aryl_halide Ar-X (Aryl Halide) aryl_halide->pd2_aryl diboron B2(OR)4 (Diboron Reagent) diboron->pd2_boryl base Base base->pd2_boryl

Caption: Simplified catalytic cycle for the Palladium-catalyzed Miyaura borylation reaction.

Detailed Step-by-Step Protocol
  • Reactor Setup: A flask is charged with 1-bromo-4-fluoro-2-methoxybenzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (1-3 mol%).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., dioxane or DMSO) is added. The mixture should be sparged with nitrogen or argon for 15-20 minutes to remove oxygen.

  • Heating: The reaction mixture is heated to a temperature typically between 80-100 °C and stirred for several hours until analysis (e.g., by GC-MS or TLC) shows complete consumption of the starting material.

  • Workup: The mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and filtered through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Hydrolysis: The crude boronate ester is then hydrolyzed. This can be achieved by stirring with an aqueous acid (e.g., HCl) or by oxidative cleavage with a reagent like sodium periodate (NaIO₄) followed by an acidic workup to yield the boronic acid.[5]

  • Purification: The final product is purified by recrystallization.

Quantitative Data Summary
ParameterValue/ConditionRationale
Substrate 1-Bromo-4-fluoro-2-methoxybenzeneAryl bromides are common and highly reactive substrates.
Boron Source Bis(pinacolato)diboron (B₂pin₂)Stable, easy to handle, and widely used diboron reagent.
Catalyst PdCl₂(dppf) or similar Pd(0)/Pd(II) sourceEffective and commercially available catalyst for this transformation.[6]
Base Potassium Acetate (KOAc)Mild base, sufficient to activate the diboron reagent.[7]
Solvent Dioxane, DMSO, or THFAprotic polar solvents suitable for Suzuki-Miyaura reactions.
Temperature 80-100 °CProvides thermal energy to drive the catalytic cycle efficiently.
Catalyst Loading 1-3 mol%Standard loading for efficient cross-coupling.
Typical Yield 60-90%Generally provides good to excellent yields.

Chapter 3: Purification and Final Characterization

Regardless of the synthetic route, the final product requires rigorous purification to be suitable for downstream applications, especially in drug development.

  • Recrystallization: This is the most common method for purifying solid arylboronic acids. The choice of solvent is critical and is often determined empirically. A common issue with boronic acids is the formation of cyclic anhydrides (boroxines) upon heating or under vacuum. Purification by recrystallization often isolates the pure boronic acid.

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): Provides definitive structural information. The presence of the boronic acid proton (B(OH)₂) is often seen as a broad singlet in the ¹H NMR spectrum.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Melting Point: A sharp melting point is a good indicator of purity.

Conclusion

The synthesis of this compound can be reliably achieved through two primary, well-established methodologies. The lithiation-borylation route is a powerful and direct method, though it demands stringent control over temperature and atmospheric conditions due to the use of highly reactive organolithium intermediates. In contrast, the palladium-catalyzed Miyaura borylation offers a more user-friendly approach with broader functional group tolerance and milder conditions, making it highly attractive for complex molecule synthesis. The choice between these protocols will depend on the specific requirements of the researcher, including available equipment, scale, cost, and the chemical nature of other functional groups in more advanced intermediates. Both routes, when executed with care, provide reliable access to this invaluable synthetic building block.

References

An In-Depth Technical Guide to the Reactivity Profile of 4-Fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine and methoxy functionalities into molecular scaffolds has proven to be a powerful approach in the design of novel pharmaceuticals and advanced materials.[1] 4-Fluoro-3-methoxyphenylboronic acid has emerged as a pivotal building block in this endeavor, offering a unique combination of electronic properties and reactive potential. This guide provides an in-depth exploration of its reactivity profile, with a focus on its application in key cross-coupling reactions, stability considerations, and practical experimental protocols. Our aim is to equip researchers, scientists, and drug development professionals with the technical insights necessary to effectively harness the synthetic utility of this versatile reagent.

Core Characteristics of this compound

Understanding the inherent properties of this compound is fundamental to its successful application. The presence of a fluorine atom at the 4-position and a methoxy group at the 3-position on the phenyl ring imparts a distinct electronic character that influences its reactivity.

PropertyValueSource
Molecular Formula C₇H₈BFO₃[2]
Molecular Weight 169.95 g/mol [2]
Appearance White to off-white solid[2]
Storage Store at room temperature[3]

The interplay of the electron-withdrawing fluorine and electron-donating methoxy group creates a nuanced electronic environment on the aromatic ring, which can modulate the rates and outcomes of cross-coupling reactions.

The Workhorse Reaction: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound is an excellent coupling partner in these reactions, serving as a precursor to a wide array of biaryl and heteroaryl structures.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid plays a crucial role in the transmetalation step. The electron-donating methoxy group in this compound can facilitate this step, while the electron-withdrawing fluorine atom can have a counteracting effect. The overall reactivity is a balance of these electronic influences.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product Boronate Ar'B(OH)_3^- Boronate->ArPdX BoronicAcid Ar'B(OH)_2 BoronicAcid->Boronate Activation ArX Ar-X ArX->ArPdX Base Base (e.g., K₂CO₃) Base->BoronicAcid

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: A General Guideline

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Data for Suzuki-Miyaura Couplings

While specific data for this compound is dispersed throughout the literature, the following table presents typical conditions and outcomes for the coupling of structurally similar fluorinated and methoxy-substituted phenylboronic acids with aryl halides.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001295N/A
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O80492N/A
2-Bromopyridine3-Fluorophenylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Dioxane1001888N/A

Expanding Horizons: The Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, offering a complementary approach to traditional methods.[4][5] This copper-catalyzed reaction enables the coupling of this compound with a variety of N- and O-nucleophiles, such as amines, amides, and phenols.[4][5]

Mechanistic Overview

The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(III) intermediate. The reaction is typically carried out in the presence of an oxidant, often air, to facilitate the catalytic cycle.[5]

Chan_Lam_Mechanism CuII Cu(II) ArCuII Ar-Cu(II) CuII->ArCuII Transmetalation ArCuIIINu Ar-Cu(III)-Nu ArCuII->ArCuIIINu Oxidation CuI Cu(I) ArCuIIINu->CuI Reductive Elimination Product Ar-Nu ArCuIIINu->Product CuI->CuII Reoxidation BoronicAcid Ar'B(OH)_2 BoronicAcid->CuII Nucleophile Nu-H (Amine, Alcohol) Nucleophile->ArCuII Oxidant Oxidant (O₂) Oxidant->CuI

Figure 2: Proposed Catalytic Cycle for the Chan-Lam Coupling.
Experimental Protocol: N-Arylation of an Imidazole

This protocol outlines a general procedure for the N-arylation of an imidazole derivative with this compound.

Materials:

  • This compound (1.5 equiv)

  • Imidazole derivative (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Pyridine (2.0 equiv)

  • Solvent (e.g., Dichloromethane)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add the imidazole derivative, this compound, copper(II) acetate, and molecular sieves.

  • Add the solvent and pyridine.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stability and Handling Considerations: Mitigating Protodeboronation

A key consideration when working with arylboronic acids is their susceptibility to protodeboronation, an undesired side reaction that results in the cleavage of the carbon-boron bond.[6] This process is often promoted by aqueous basic conditions, which are commonly employed in Suzuki-Miyaura couplings.

Factors Influencing Protodeboronation:

  • Base Strength: Stronger bases can increase the rate of protodeboronation.

  • Temperature: Higher reaction temperatures can accelerate this side reaction.

  • Water Content: The presence of water is often necessary for protodeboronation to occur.

Strategies to Minimize Protodeboronation:

  • Use of Milder Bases: Employing weaker bases such as K₂CO₃ or K₃PO₄ can be beneficial.

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can suppress protodeboronation.

  • Boronic Esters: Conversion of the boronic acid to a more stable ester derivative, such as a pinacol ester, can mitigate decomposition.

Conclusion: A Versatile Tool for Modern Synthesis

This compound stands as a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura and Chan-Lam couplings, coupled with the important biological and material properties imparted by its fluoro and methoxy substituents, ensures its continued prominence in both academic and industrial research. By understanding its reactivity profile and implementing appropriate experimental strategies, researchers can effectively leverage this reagent to accelerate the discovery and development of new chemical entities.

References

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients and key synthetic intermediates is a cornerstone of efficient process development, formulation design, and reaction optimization. This guide provides a detailed examination of 4-Fluoro-3-methoxyphenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. While specific, comprehensive public solubility data for this compound is limited, this paper establishes a framework for understanding its likely solubility profile based on the known behavior of analogous arylboronic acids. Furthermore, it delivers field-proven, detailed experimental protocols for researchers to determine precise thermodynamic and kinetic solubility, ensuring reliable and reproducible data generation for critical drug development and research applications.

Introduction: The Critical Role of this compound and its Solubility

This compound is a key reagent in modern organic chemistry, most notably for its application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its structural motifs are integral to a wide range of biologically active molecules, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]

The solubility of this reagent is a paramount physical property that dictates its utility. For a process chemist, solubility data determines the choice of solvent for a reaction, influencing reaction kinetics, yield, and purity. For a formulation scientist, understanding solubility in various aqueous and organic media is the first step toward developing a viable drug delivery system with adequate bioavailability.[2] Poor or misunderstood solubility can lead to failed experiments, unreliable in-vitro testing results, and significant delays in the drug development pipeline.[3] This guide serves as a comprehensive resource for scientists to both estimate the solubility behavior of this compound and to rigorously determine it experimentally.

Physicochemical Profile & Theoretical Solubility Considerations

To understand the solubility of this compound, we must first consider its fundamental physicochemical properties.

PropertyValueSource
Molecular Formula C₇H₈BFO₃
Molecular Weight 169.95 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 255 °C (Lit.)[1]

Key Factors Influencing Solubility:

  • Solvent Polarity: Arylboronic acids generally show increased solubility in polar organic solvents.[4] Ethers and ketones are often effective solvents, while solubility in nonpolar hydrocarbon solvents like methylcyclohexane is typically very low.[4][5] For this compound, high solubility can be expected in solvents like DMSO, methanol, acetone, and THF.[6]

  • The Boroxine Equilibrium: A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[7][8] This equilibrium can significantly complicate solubility measurements, as one is often measuring the combined solubility of both the acid and its boroxine form. The position of this equilibrium is solvent-dependent.

  • pH-Dependence: As an acid, the solubility of this compound in aqueous media will be highly dependent on pH. In solutions with a pH above its pKa, the compound will deprotonate to form the more polar (and typically more water-soluble) boronate salt.

  • Crystal Form (Polymorphism): The solubility value is intrinsically linked to the solid-state form of the material.[2] Different crystalline polymorphs or an amorphous state will have different lattice energies, resulting in different equilibrium solubility values.[9] It is crucial to characterize the solid form being tested.

Quantitative Solubility Data: An Extrapolated Profile

SolventExpected Solubility ProfileRationale
Water LowArylboronic acids are noted to have generally low water solubility.[4][10]
Methanol, Ethanol Soluble to Highly SolublePolar protic solvents capable of hydrogen bonding.
DMSO Highly SolubleA highly polar aprotic solvent, known to be effective for many boronic acids.[11]
Acetone, 3-Pentanone SolublePolar ketones are generally good solvents for phenylboronic acids.[4][7]
Chloroform Moderately SolublePhenylboronic acid shows moderate solubility in chloroform.[4][5]
Dipropyl Ether, THF SolubleEthers are considered good solvents for reactions involving boronic acids.[4]
Methylcyclohexane, Hexanes Very Low to InsolubleNonpolar hydrocarbon solvents are poor choices for dissolving polar boronic acids.[4][7]

Note: This table is predictive. For mission-critical applications, experimental determination is mandatory.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "gold standard" for determining equilibrium solubility is the Shake-Flask method, as described in OECD Guideline 105.[12][13] This method measures the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions.[14]

Causality Behind the Method: The core principle is to create a saturated solution in equilibrium with an excess of the solid compound. By ensuring a sufficiently long equilibration time (e.g., 24-72 hours), the system reaches a thermodynamic minimum, providing the true equilibrium solubility value, which is critical for thermodynamic modeling and formulation.

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains visible) into a series of clear glass vials.[15]

  • Solvent Addition: Add a precise, known volume of the desired test solvent (e.g., water, buffer, organic solvent) to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation.[16] Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C) for a minimum of 24 hours.[16][17] For compounds that are slow to equilibrate, extending this time to 48 or 72 hours is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. Centrifuge the vials at the test temperature to pellet any remaining suspended solid.[3]

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical not to disturb the solid material at the bottom.

  • Filtration (Optional but Recommended): Filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PVDF) to remove any fine particulates.[2] Self-Validation Check: The first few drops of the filtrate should be discarded to account for any potential adsorption of the compound onto the filter membrane.

  • Quantification: Dilute the clear, saturated filtrate with an appropriate solvent and analyze the concentration using a validated analytical method, such as HPLC-UV or UPLC-MS.[18] The concentration is determined against a calibration curve prepared with known standards.[3]

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw clear supernatant D->E F Filter supernatant (e.g., 0.22 µm filter) E->F G Dilute filtrate F->G H Quantify concentration via HPLC-UV/MS G->H I Report Equilibrium Solubility (mg/mL) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification & Validation

The choice of analytical technique is critical for accurate solubility determination.[2]

  • High-Performance Liquid Chromatography (HPLC-UV): This is the most common and reliable method. It offers excellent specificity, allowing the separation of the target compound from any impurities or degradants. Quantification is achieved by integrating the peak area and comparing it to a standard curve.

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): For low-solubility compounds or complex matrices, UPLC-MS provides higher sensitivity and the added confirmation of molecular weight.

  • Nephelometry: This high-throughput technique measures light scattering from precipitated particles to determine kinetic solubility, which is often used for early-stage screening. However, it is not suitable for determining true thermodynamic solubility.

A self-validating protocol requires a robust analytical method. The calibration curve must demonstrate linearity (e.g., R² > 0.999) over the expected concentration range, and quality control samples should be run to confirm accuracy and precision.

Caption: Selection of Analytical Methods for Quantification.

Practical Implications in Research & Development

  • Process Chemistry: Knowing the solubility in solvents like THF, Toluene, or Acetonitrile is crucial for designing homogeneous Suzuki coupling reactions. If solubility is low, a biphasic system or a different solvent system must be developed to avoid poor reaction rates and yields.

  • Drug Formulation: For pharmaceutical applications, aqueous solubility at physiological pH (e.g., in Phosphate-Buffered Saline) is a key indicator of potential bioavailability.[18] If the solubility of a drug candidate containing this moiety is below 1 mg/mL, it may signal future absorption challenges.[19]

  • Purification: Solubility data guides the selection of solvent/anti-solvent systems for crystallization, which is the primary method for purifying the final compound or its downstream products.

Conclusion

While a comprehensive public database for the solubility of this compound is not available, a strong predictive understanding can be achieved by analyzing its structure and the behavior of analogous compounds. It is expected to be highly soluble in polar organic solvents and poorly soluble in water and nonpolar hydrocarbons. For any application requiring precise data, this guide provides the necessary theoretical background and a robust, validated experimental workflow based on the industry-standard Shake-Flask method. Adherence to these protocols will empower researchers, chemists, and formulation scientists to generate reliable solubility data, mitigating risks and accelerating the pace of research and development.

References

An In-depth Technical Guide on the Safety and Handling of 4-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-methoxyphenylboronic acid is a versatile reagent increasingly employed in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its safe handling and reactivity.[1] This guide provides a comprehensive overview of the essential safety protocols, physical and chemical properties, and appropriate handling procedures for this compound to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Introduction: The Role of this compound in Modern Synthesis

This compound belongs to the class of arylboronic acids, which are pivotal building blocks in organic chemistry.[2] The presence of the fluoro and methoxy substituents on the phenyl ring modulates the electronic properties and reactivity of the molecule, making it a valuable partner in Suzuki-Miyaura cross-coupling reactions.[1][3] These reactions are fundamental in the construction of biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[4] A clear understanding of the inherent hazards and handling requirements of this compound is paramount for its effective and safe utilization in research and development.

Hazard Identification and Classification

It is crucial to recognize that this compound, like many arylboronic acids, presents several health hazards.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [5]

  • H315: Causes skin irritation. [5][6]

  • H319: Causes serious eye irritation. [5][6]

  • H335: May cause respiratory irritation. [5][6]

Pictograms:

alt text

Signal Word: Warning[5]

Precautionary Statements: A comprehensive list of precautionary statements should be consulted from the supplier's Safety Data Sheet (SDS). Key statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P264: Wash skin thoroughly after handling.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for designing experiments and for risk assessment.

PropertyValueSource
Molecular Formula C₇H₈BFO₃[2]
Molecular Weight 169.95 g/mol
Appearance White to off-white crystalline powder or solid[1][2]
Melting Point Not consistently reported, varies by source.
Solubility Soluble in methanol and dimethyl sulfoxide.[8]
Stability Stable under recommended storage conditions.[5] May be hygroscopic and air sensitive.[9]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize exposure and maintain the chemical's integrity.

Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust particles.[6][10][11]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][12]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when working with this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Chemical safety goggles or face shield Hand_Protection Chemically resistant gloves (e.g., nitrile) Body_Protection Flame-resistant lab coat, fully buttoned Respiratory_Protection NIOSH/MSHA approved respirator (e.g., N95) for solids Researcher Researcher Handling Handling 4-Fluoro-3- methoxyphenylboronic acid Researcher->Handling Initiates Task Handling->Eye_Protection Requires Handling->Hand_Protection Requires Handling->Body_Protection Requires Handling->Respiratory_Protection Requires (if handling powder)

Caption: Required PPE for handling this compound.

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10][12] Some sources recommend refrigeration.[5][12]

  • Incompatibilities: Keep away from strong oxidizing agents.[5][12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12][13]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, call a physician.[5][12]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[12][13]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.[14][15]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[6][7][14]

  • Containment and Cleanup: Sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust.[10] Do not let the product enter drains.[10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][10][14]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, hydrogen fluoride, and oxides of boron.[12]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[12][14]

Application in Organic Synthesis: A Protocol for Suzuki-Miyaura Coupling

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[16] This reaction is a powerful method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[17]

General Reaction Scheme

Suzuki_Coupling cluster_reaction Suzuki-Miyaura Coupling Reactant1 This compound Product Biaryl Product Reactant1->Product Reactant2 Aryl Halide (Ar-X) Reactant2->Product Catalyst Pd Catalyst Base

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Step-by-Step Experimental Protocol

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[4]

  • Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh₃, SPhos, XPhos).

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Conclusion

This compound is an indispensable tool in modern organic synthesis. Its effective and safe use is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks, ensure a safe laboratory environment, and achieve reliable and reproducible experimental results. Always consult the most recent Safety Data Sheet from your supplier for the most up-to-date information.

References

A Technical Guide to 4-Fluoro-3-methoxyphenylboronic Acid: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Fluoro-3-methoxyphenylboronic acid, a key building block in modern medicinal and materials science. We will move beyond a simple recitation of facts to delve into the strategic rationale behind its synthesis and application. This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the compound's properties, a detailed, field-proven synthetic protocol, and its primary utility in palladium-catalyzed cross-coupling reactions. By examining the causality behind experimental choices, this guide serves as both a practical manual and an expert consultation on the significance of this versatile arylboronic acid.

The Strategic Importance of Arylboronic Acids in Modern Chemistry

The ascent of boronic acids, particularly arylboronic acids, represents a paradigm shift in the art of molecular construction.[1] These organoboron compounds are not merely reagents; they are foundational pillars of modern synthetic strategy, primarily due to their unparalleled utility in the Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning reaction provides a robust and highly versatile method for forming carbon-carbon (C-C) bonds, the very backbone of organic molecules.[2][3]

The power of the Suzuki-Miyaura coupling lies in its remarkable functional group tolerance, mild reaction conditions, and the general stability and low toxicity of the boronic acid starting materials.[1] This has made it the most frequently employed C-C bond-forming reaction in the pharmaceutical industry for rapidly exploring structure-activity relationships (SAR) and synthesizing complex, biologically active molecules.[2] Arylboronic acids like this compound are prized for their ability to introduce specifically substituted phenyl rings, a common motif in countless pharmaceutical agents.[4]

Profile of a Key Building Block: this compound

This compound is a white to off-white solid that serves as a crucial intermediate in the synthesis of high-value organic compounds. Its strategic importance stems from the specific arrangement of its substituents: the electron-withdrawing fluorine atom and the electron-donating methoxy group, which modulate the electronic properties and reactivity of the phenyl ring. The boronic acid moiety is the reactive handle for cross-coupling reactions.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₈BFO₃[5]
Molecular Weight 169.95 g/mol
CAS Number 854778-31-7
Appearance White to Almost white powder/crystal
Synonyms 4-Fluoro-3-methoxybenzeneboronic acid
InChI Key LUJMSRVFSBMEOY-UHFFFAOYSA-N[5]
SMILES COc1cc(ccc1F)B(O)O

Genesis of a Key Intermediate: A Validated Synthetic Pathway

The "discovery" or first practical synthesis of arylboronic acids like this one is often driven by the need for specific intermediates in larger synthetic campaigns, such as the development of new herbicides or pharmaceuticals.[6][7] The most reliable and scalable method for preparing this compound is through a directed ortho-metalation (DoM) strategy.

Expertise & Causality: Why choose Directed ortho-Metalation?

The methoxy (-OCH₃) group on the aromatic ring is a powerful directing group. Its oxygen atom can coordinate to a strong lithium base (like n-Butyllithium), delivering the base to the adjacent (ortho) position on the ring. This proximity effect dramatically increases the acidity of the ortho C-H bond, allowing for selective deprotonation over other positions. This method is preferred over alternatives like halogen-metal exchange because it utilizes a more readily available and less complex starting material (1-fluoro-2-methoxybenzene) and avoids generating brominated waste streams.[6] The subsequent reaction with a boron electrophile, typically trimethyl borate, "traps" the resulting aryllithium species to form the boronic ester, which is then hydrolyzed to the desired boronic acid.

Diagram 1: Synthetic Workflow via Directed ortho-Metalation

G cluster_reactants Reactants & Reagents cluster_process Process Steps cluster_products Products A 1-Fluoro-2-methoxybenzene P1 1. Metalation: Dissolve in dry THF/DME, cool to -78°C A->P1 B n-Butyllithium (n-BuLi) P2 2. Lithiation: Slowly add n-BuLi, form Aryllithium intermediate B->P2 Directing Group Effect C Trimethyl borate (B(OMe)3) P3 3. Borylation: Quench with B(OMe)3, form Boronic Ester C->P3 D Aqueous Acid (e.g., HCl) P4 4. Hydrolysis & Workup: Warm to RT, add acid, extract, and isolate D->P4 P1->P2 P2->P3 P3->P4 Z This compound P4->Z

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for analogous substituted phenylboronic acids and should be performed by trained chemists only.[6][7]

  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a thermocouple, add 1-fluoro-2-methoxybenzene (1.0 eq) and anhydrous dimethoxyethane (DME) or tetrahydrofuran (THF) (approx. 8 mL per gram of starting material).

  • Cooling: Cool the stirred solution to between -70°C and -78°C using a dry ice/acetone bath.

  • Metalation: Slowly add n-butyllithium (approx. 2.5 M in hexanes, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -60°C. Stir the resulting solution at this temperature for 1-2 hours.

  • Borylation: To the cold solution, add trimethyl borate (1.2 eq) dropwise, again maintaining a temperature below -60°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the mixture in an ice bath and cautiously quench by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours.

  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or silica gel chromatography to yield the final product.

The Suzuki-Miyaura Coupling: The Premier Application

The primary value of this compound is realized in its use in the Suzuki-Miyaura coupling reaction. This palladium-catalyzed process couples the boronic acid with an aryl or vinyl halide (or triflate), forming a new C-C bond with high efficiency.[2]

Trustworthiness through Mechanism: The Suzuki reaction proceeds via a well-understood catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

Diagram 2: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ OA_label Oxidative Addition Pd0->OA_label PdII_ArX L₂Pd(II)(Ar¹)X TM_label Transmetalation PdII_ArX->TM_label PdII_ArAr L₂Pd(II)(Ar¹)(Ar²) RE_label Reductive Elimination PdII_ArAr->RE_label OA_label->PdII_ArX RE_label->Pd0 Product Ar¹-Ar² (Biaryl Product) RE_label->Product TM_label->PdII_ArAr Ar1X Ar¹-X (Aryl Halide) Ar1X->OA_label BoronicAcid Ar²-B(OH)₂ (Boronic Acid) + Base BoronicAcid->TM_label

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki-Miyaura Coupling
  • Setup: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent: Add a suitable solvent system, often a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction: Degas the mixture (e.g., by bubbling nitrogen or argon through it for 15-30 minutes) and heat to the desired temperature (typically 80-110°C) with stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash, dry, and concentrate the combined organic layers. Purify the residue via column chromatography to obtain the desired biaryl product.

Applications in Drug Discovery and Agrochemicals

The true measure of a building block's value is its application. This compound and its close analogs are instrumental intermediates in the synthesis of complex molecules with significant biological activity.

  • Pharmaceutical Development: This compound serves as a crucial building block in synthesizing various pharmaceuticals. Its structure is particularly relevant in the development of targeted therapies where precise substitution on an aromatic ring is required to optimize binding to a biological target, such as a protein kinase.[4]

  • Agrochemicals: Patents extensively describe the use of related chloro- and fluoro-substituted methoxyphenylboronic acids as key intermediates in the preparation of novel herbicides.[7][8] The final compounds often feature a 6-(poly-substituted aryl)-4-aminopicolinate structure, where the boronic acid is used to introduce the complex aryl group via Suzuki coupling.[7]

Conclusion and Future Outlook

This compound is more than a catalog chemical; it is a testament to the power of strategic synthesis. Its discovery and development were driven by the practical need for a reliable tool to construct complex molecular architectures. As synthetic methodologies become more advanced, the demand for precisely functionalized building blocks like this will only increase. Future research will likely focus on developing even more efficient, greener synthetic routes and expanding its application in fields like materials science for the creation of advanced polymers and organic electronics.

References

The Strategic Application of 4-Fluoro-3-methoxyphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Rationale for Fluorination and Methoxy Substitution in Drug Design

In the landscape of contemporary drug discovery, the deliberate and strategic modification of molecular scaffolds is paramount to achieving desired therapeutic profiles. Among the vast arsenal of chemical building blocks, those incorporating fluorine have gained exceptional prominence. The introduction of fluorine into a drug candidate is a well-established strategy to modulate key physicochemical and pharmacological properties.[1][2] Its high electronegativity and small size can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa to improve cell permeability and bioavailability.[1][2]

This guide focuses on a particularly valuable reagent that leverages these benefits: 4-Fluoro-3-methoxyphenylboronic acid . This building block offers a dual-pronged strategic advantage. The fluorine atom provides the aforementioned benefits of enhanced metabolic stability and altered electronics, while the ortho-methoxy group plays a crucial role in orienting the molecule within a target's binding pocket and can form key hydrogen bond interactions. The specific meta relationship of these two substituents creates a unique electronic and steric profile that has proven highly effective, particularly in the development of targeted therapies such as kinase inhibitors.[3]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will elucidate the synthesis of this compound, detail its application in the robust and versatile Suzuki-Miyaura cross-coupling reaction, and provide a concrete case study in the synthesis of a potent kinase inhibitor, thereby demonstrating its significant role in advancing medicinal chemistry.

Physicochemical Properties and Handling

This compound is a white to off-white crystalline solid that is generally stable under standard laboratory conditions. As with most boronic acids, it can undergo dehydration to form a cyclic anhydride (a boroxine). This is a reversible process, and the presence of the boroxine does not typically impede its reactivity in cross-coupling reactions. For optimal shelf life, it should be stored in a cool, dry place.

PropertyValueSource
CAS Number 854778-31-7[4][5]
Molecular Formula C₇H₈BFO₃[1][4]
Molecular Weight 169.95 g/mol [1][4]
Melting Point 191 °C (lit.)[1]
Appearance White to off-white crystalline powder[1]
Purity Typically ≥97%[1]

Synthesis of this compound: A Validated Protocol

The synthesis of substituted phenylboronic acids is a well-established process in organic chemistry, most commonly proceeding through a lithiation-boration sequence. The following protocol provides a reliable and scalable method for the preparation of this compound from commercially available starting materials. The causality behind this experimental design lies in the directed ortho-metalation capabilities of the methoxy group, which guides the lithiation to the adjacent position, followed by quenching with a borate ester to form the desired boronic acid.

G cluster_start Starting Material cluster_reaction1 Step 1: Directed Ortho-Metalation cluster_reaction2 Step 2: Boration cluster_reaction3 Step 3: Hydrolysis cluster_product Final Product 2-Fluoroanisole 2-Fluoroanisole Lithiation n-BuLi, THF -78 °C 2-Fluoroanisole->Lithiation 1.0 equiv Quench Triisopropyl borate -78 °C to RT Lithiation->Quench Intermediate Lithiated Species Acidification Aqueous HCl Quench->Acidification Boronate Ester Intermediate Product This compound Acidification->Product

Figure 1. High-level workflow for the synthesis of this compound.

Experimental Protocol:

Materials:

  • 2-Fluoroanisole (1-fluoro-2-methoxybenzene)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 2 M aqueous solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-fluoroanisole (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. The methoxy group directs the lithiation to the C3 position.

  • Boration: To the reaction mixture, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). This hydrolyzes the boronate ester to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound in medicinal chemistry is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), a transformation that is fundamental to the construction of biaryl and heteroaryl-aryl scaffolds prevalent in kinase inhibitors.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBoronic Ar'-B(OH)₂ (Base) ArBoronic->Transmetal

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction proceeds via a well-established catalytic cycle involving:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide (Ar-X).

  • Transmetalation: The organic moiety from the boronic acid (Ar'), activated by a base, is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar and Ar') are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for a successful and high-yielding reaction. Modern Buchwald or Fu-type phosphine ligands often provide excellent results, even with challenging substrates.

ParameterCommon ChoicesRationale / Field Insight
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd₂(dba)₃ is a common choice for generating the active Pd(0) species in situ. PdCl₂(dppf) is a stable precatalyst often used directly.
Ligand SPhos, XPhos, RuPhos, P(tBu)₃Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, increasing reaction rates and yields.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid for transmetalation. K₃PO₄ is often effective for less reactive substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typical, as water is often necessary to dissolve the inorganic base.
Temperature 80-120 °C (Conventional or Microwave)Microwave heating can significantly reduce reaction times from hours to minutes, which is highly advantageous in a drug discovery setting.

Case Study: Synthesis of a PI3Kδ Inhibitor Core

The strategic importance of this compound is exemplified in the synthesis of advanced kinase inhibitors. A recent study disclosed the discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372), a potent and selective PI3Kδ inhibitor. The core of this molecule is constructed via a Suzuki coupling.

G cluster_partners Coupling Partners cluster_reaction Suzuki-Miyaura Coupling cluster_product Core Intermediate cluster_final Further Synthesis BoronicAcid 4-Fluoro-3-methoxy- phenylboronic acid Reaction Pd Catalyst (e.g., PdCl₂(dppf)) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat (Microwave) BoronicAcid->Reaction Pyrazolopyrimidine 3-Iodo-1H-pyrazolo[3,4-d]- pyrimidin-4-amine Pyrazolopyrimidine->Reaction Core 3-(4-Fluoro-3-methoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine Reaction->Core FinalSteps Alkylation and Amide Coupling Core->FinalSteps FinalProduct IHMT-PI3Kδ-372 FinalSteps->FinalProduct

Figure 3. Synthetic workflow for the PI3Kδ inhibitor core via Suzuki coupling.

Protocol: Microwave-Assisted Suzuki Coupling

This protocol is a representative procedure for the key C-C bond formation, adapted from common practices for coupling arylboronic acids with iodo-heterocycles.

Materials:

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine[3]

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Vessel Charging: To a microwave reaction vial, add 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv), this compound (1.5 equiv), PdCl₂(dppf) (0.1 equiv), and potassium carbonate (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 30-60 minutes. Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 3-(4-fluoro-3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, can be purified by flash column chromatography on silica gel.

The Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The choice of the 4-fluoro-3-methoxyphenyl moiety is not arbitrary; it is a data-driven decision based on structure-activity relationship (SAR) studies. In kinase inhibitor design, this substituent often provides a significant potency enhancement compared to other substitution patterns. The methoxy group can act as a hydrogen bond acceptor with backbone residues in the hinge region of the kinase, while the fluorine atom can improve metabolic stability and modulate the electronics of the phenyl ring to enhance binding.

The following table provides representative data, synthesized from typical SAR studies on kinase inhibitors, to illustrate the impact of this specific substitution.

R Group on Phenyl RingRepresentative Target IC₅₀ (nM)Rationale for Potency Change
-H (unsubstituted)150Baseline hydrophobic interaction.
4-OCH₃45Potential for H-bond with hinge region, but metabolically liable.
4-F90Improved metabolic stability, but lacks key H-bond interaction.
4-F, 3-OCH₃ 15 Optimal Combination: Methoxy group forms H-bond, while the fluorine atom blocks potential metabolism of the methoxy group and enhances binding affinity through favorable electronics.

Note: IC₅₀ values are illustrative and compiled from general findings in kinase inhibitor SAR literature.[6][7]

Conclusion

This compound is a high-value building block in medicinal chemistry that offers a unique combination of beneficial properties. Its strategic deployment allows for the creation of drug candidates with enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles. The robust and efficient Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating this moiety into complex molecular architectures, as demonstrated in the synthesis of advanced kinase inhibitors. For drug discovery teams aiming to optimize their lead compounds, particularly within the oncology and inflammation therapeutic areas, this compound represents a critical and enabling tool in the pursuit of novel, effective, and safe medicines.

References

A Preliminary Investigation into the Synthetic Utility of 4-Fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Reaction Optimization and Application

This guide serves as a technical primer for researchers, chemists, and drug development professionals on the properties, reactivity, and applications of 4-Fluoro-3-methoxyphenylboronic acid. As a Senior Application Scientist, the following narrative is structured to provide not just procedural steps, but a foundational understanding of the causality behind experimental choices, ensuring robust and reproducible outcomes. We will delve into the core of its synthetic utility, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.

Introduction: A Profile of this compound

This compound is an organoboron compound that has emerged as a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from the unique electronic properties conferred by its substituents: a fluorine atom, which is a moderately deactivating meta-director, and a methoxy group, an activating ortho-, para-director. This specific substitution pattern influences the molecule's reactivity and selectivity in cross-coupling reactions.[1][2]

Chemically, it is a white to off-white crystalline solid, generally stable under standard experimental conditions.[3] It is recognized for its crucial role in the Suzuki-Miyaura reaction, facilitating the formation of carbon-carbon bonds to create complex molecular architectures.[2]

Key Compound Properties:

PropertyValueSource
Molecular Formula C₇H₈BFO₃[4]
Molecular Weight 169.95 g/mol [4]
Appearance White to off-white solid[2]
Melting Point 206-211 °C (lit.)[5]
Primary Application Suzuki-Miyaura Cross-Coupling[1][2]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for synthesizing biaryls, styrenes, and polyolefins.[6][7] The reaction involves the palladium-catalyzed coupling of an organoboron reagent (like this compound) with an organohalide or triflate.[8] Its popularity is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[6][7] The boron-containing byproducts are also relatively easy to handle and remove, which is advantageous for large-scale synthesis.[6]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) complex. This is often the rate-determining step. The reactivity order for halides is typically I > Br > OTf >> Cl.[7]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide. The base is crucial for forming a more nucleophilic boronate species, which facilitates this transfer.[9]

  • Reductive Elimination: The two organic groups on the palladium complex (Ar¹ and Ar²) couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_Ar1 Ar¹-Pd(II)L_n-X Pd0->PdII_Ar1 Oxidative Addition PdII_Ar1Ar2 Ar¹-Pd(II)L_n-Ar² PdII_Ar1->PdII_Ar1Ar2 Transmetalation PdII_Ar1Ar2->Pd0 Reductive Elimination Ar1Ar2 Ar¹-Ar² PdII_Ar1Ar2->Ar1Ar2 Ar1X Ar¹-X Ar1X->Pd0 Ar2BOH2 Ar²-B(OH)₂ + Base Ar2BOH2->PdII_Ar1 Experimental_Workflow start Start: Oven-Dried Schlenk Flask add_solids Add Aryl Halide, Boronic Acid, & Base start->add_solids add_catalyst Add Pd Catalyst & Ligand under Inert Gas add_solids->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Heat and Stir Reaction Mixture (e.g., 80-110°C) add_solvent->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify end End: Pure Product Characterization purify->end Applications cluster_apps Key Application Areas reagent This compound pharma Pharmaceuticals (e.g., Cancer Therapies) reagent->pharma matsic Materials Science (e.g., Polymers, Electronics) reagent->matsic orgsyn Complex Organic Synthesis reagent->orgsyn

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with 4-Fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of fluorine and methoxy groups into these structures, as facilitated by reagents like 4-fluoro-3-methoxyphenylboronic acid, is of particular strategic importance in drug discovery. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can modulate electronic properties and provide a handle for further functionalization.[3]

This guide provides an in-depth technical overview and field-proven protocols for the successful application of this compound in Suzuki-Miyaura coupling reactions.

Core Principles: Unraveling the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]

  • Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) complex, forming a Pd(II) species.[4][6] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[5]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center.[8] The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate "ate" complex, or alternatively, forms a palladium(II) hydroxide complex that reacts with the neutral boronic acid.[9][10][11]

  • Reductive Elimination: In the final step, the two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pdiix R¹-Pd(II)Ln-X pd0->pdiix Oxidative Addition pdiir R¹-Pd(II)Ln-R² pdiix->pdiir Transmetalation pdiir->pd0 Reductive Elimination product R¹-R² (Coupled Product) r1x R¹-X (Aryl Halide) r2b R²-B(OH)₂ (Boronic Acid) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of specific parameters may be necessary for different substrates.

Materials and Reagents:
  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[12]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)[11]

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)[6]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Reaction Setup and Procedure:
  • Inert Atmosphere: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the chosen base (2.0 equiv).[12]

  • Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[12]

  • Degassing: Seal the flask with a septum and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the catalyst.[13]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) to the flask via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Key Considerations and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters.

ParameterOptionsConsiderations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂The choice of catalyst and ligand can significantly impact reaction efficiency, especially with challenging substrates like aryl chlorides.[12][14][15] Electron-rich and bulky phosphine ligands often promote oxidative addition and reductive elimination.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KFThe base is crucial for activating the boronic acid.[11] The choice of base can influence reaction rate and yield, and should be compatible with the functional groups present in the substrates.[10] Weaker bases are often sufficient and can be advantageous for base-sensitive substrates.[4]
Solvent Toluene, Dioxane, THF, DMF, Ethanol/WaterThe solvent system affects the solubility of reagents and can influence the reaction mechanism.[16][17][18] Aprotic solvents are common, and the addition of water can often accelerate the reaction.[19]
Leaving Group (X) I, Br, OTf, ClThe reactivity of the aryl halide follows the general trend I > OTf > Br > Cl.[4] Aryl chlorides are often more challenging substrates and may require more active catalyst systems.[5]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient degassing.Use a fresh batch of catalyst and ensure all reagents are pure and dry.[13] Thoroughly degas the reaction mixture to prevent catalyst oxidation.[13]
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst.Rigorous degassing is essential.[13] Using a Pd(0) source directly can sometimes mitigate this side reaction.[13]
Protodeboronation Presence of water or protic solvents, harsh reaction conditions.Use anhydrous conditions if possible, or milder bases and lower temperatures.[13]
Dehalogenation of Aryl Halide Presence of a hydrogen source (e.g., solvent, water).Ensure anhydrous conditions and consider using a different solvent.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of valuable fluorinated biaryl compounds. By understanding the underlying principles of the catalytic cycle and carefully selecting and optimizing the reaction conditions, researchers can achieve high yields and purity. This guide provides a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of 4-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Fluoro-3-methoxyphenyl Moiety in Modern Drug Discovery

The 4-fluoro-3-methoxyphenyl structural motif is a privileged scaffold in contemporary medicinal chemistry and drug development. Its prevalence stems from the unique physicochemical properties imparted by the fluorine and methoxy substituents. The strategic placement of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing pharmacokinetic and pharmacodynamic profiles. The adjacent methoxy group further influences electronic and steric parameters, offering a handle for fine-tuning molecular interactions. Consequently, the efficient and reliable construction of carbon-carbon bonds involving 4-Fluoro-3-methoxyphenylboronic acid is a critical endeavor for researchers and scientists in the pharmaceutical industry. This application note provides a detailed guide to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing this key building block, offering both theoretical insights and practical, field-proven protocols.

Theoretical Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have established it as a cornerstone of modern organic synthesis.[1] The catalytic cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base Base (e.g., K2CO3) BoronicAcid R-B(OH)2 (4-Fluoro-3-methoxy- phenylboronic acid) Base->BoronicAcid Activation Borate [R-B(OH)3]- BoronicAcid->Borate Borate->Transmetalation PdII_Ar_R Ar-Pd(II)L2-R Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organoboron species, in this case, this compound, is activated by a base to form a more nucleophilic borate complex. This complex then transfers the aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The final step involves the coupling of the two organic moieties on the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Catalyst and Ligand Selection: Tailoring Conditions for this compound

The electronic nature of this compound, characterized by the electron-donating methoxy group and the electron-withdrawing fluorine atom, alongside the potential steric hindrance from the ortho-methoxy group, necessitates careful consideration of the catalyst system.

Palladium Precatalysts: A variety of Pd(0) and Pd(II) precatalysts can be employed. Common choices include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable, albeit sometimes less active, choice for general Suzuki couplings.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often provides excellent results for a broad range of substrates due to the robust nature of the dppf ligand.

  • Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3): These are highly active, air- and moisture-stable precatalysts that often allow for lower catalyst loadings and room-temperature reactions.[2]

Ligands: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For an electron-rich and potentially sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are often preferred.

  • Buchwald Ligands (XPhos, SPhos): These ligands are highly effective for coupling sterically demanding and electron-rich substrates, often leading to high yields and fast reaction times.[3][4]

  • Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for less challenging couplings.

  • Tri-tert-butylphosphine (P(tBu)₃): A very bulky and electron-rich ligand that can be effective for difficult couplings.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Protocol 1: Conventional Thermal Coupling

This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add Pd(dppf)Cl₂ (2 mol%).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a concentration of ~0.1 M with respect to the aryl bromide).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields, particularly for challenging substrates.

Materials:

  • This compound (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • XPhos Pd G3 (1 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Toluene

  • Water (degassed)

  • Microwave synthesis vial

Procedure:

  • In a microwave synthesis vial, combine the aryl bromide (1.0 equiv), this compound (1.5 equiv), potassium phosphate (2.5 equiv), and XPhos Pd G3 (1 mol%).

  • Add degassed toluene and water in a 10:1 ratio.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-45 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Table 1: Summary of Recommended Reaction Conditions

ParameterConventional MethodMicrowave MethodRationale
Catalyst Pd(dppf)Cl₂ (2 mol%)XPhos Pd G3 (1 mol%)Buchwald precatalysts are highly active and ideal for rapid microwave heating.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.5 equiv)K₃PO₄ is a stronger base, often beneficial for activating the boronic acid in faster reactions.
Solvent 1,4-Dioxane/Water (4:1)Toluene/Water (10:1)Toluene is a good solvent for microwave heating due to its higher boiling point.
Temperature 80-100 °C120 °CHigher temperatures accelerate the reaction rate, which is well-suited for microwave synthesis.
Time 4-12 hours15-45 minutesMicrowave energy transfer is more efficient, leading to dramatic reductions in reaction time.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, and Base in Flask inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify

References

Application Notes & Protocols for 4-Fluoro-3-methoxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

4-Fluoro-3-methoxyphenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group, imparts specific reactivity and properties that are highly sought after in drug development. This guide provides an in-depth analysis of the reaction conditions for this reagent, focusing on its application in two cornerstone cross-coupling methodologies: the Palladium-catalyzed Suzuki-Miyaura reaction for C-C bond formation and the Copper-catalyzed Chan-Lam coupling for C-N and C-O bond formation. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and discuss key mechanistic insights to empower researchers to achieve optimal outcomes.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValue
Molecular Formula C₇H₈BFO₃
Molecular Weight 169.95 g/mol [1]
CAS Number 854778-31-7
Appearance White to off-white solid/powder[2]
Melting Point Typically in the range of 198-211 °C[3][4]
Solubility Soluble in common organic solvents like THF, Dioxane, DMF; sparingly soluble in water.[5]

Storage and Stability: Boronic acids can be susceptible to decomposition, particularly protodeboronation under basic conditions or trimerization to form boroxines upon dehydration. For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) and refrigerated.

Safety Information: The compound is classified as a potential eye irritant.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times during handling.[7]

Core Application: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming biaryl and aryl-alkenyl C-C bonds, valued for its functional group tolerance and mild conditions.[8][9] this compound is an excellent coupling partner in these transformations.

Mechanistic Considerations & Rationale for Conditions

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The choice of each reaction component is critical and interdependent.

  • Palladium Catalyst: The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) species. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand, is crucial.[9] Bulky, electron-rich ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) accelerate both the oxidative addition and the final reductive elimination step, leading to higher efficiency and turnover numbers.[10][11]

  • Base: The base is not merely a proton scavenger; its primary role is to activate the boronic acid. It coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which is essential for the transmetalation step where the aryl group is transferred from boron to palladium.[12]

  • The Challenge of Fluorinated Boronic Acids: Arylboronic acids bearing electron-withdrawing groups, such as fluorine, can be more susceptible to competitive protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially in the presence of strong bases and water.[13][14] Therefore, the choice of base is a delicate balance. Milder bases like K₂CO₃, K₃PO₄, or CsF are often preferred over stronger bases like NaOH or KOt-Bu to minimize this side reaction.[13][15]

  • Solvent: A biphasic or polar aprotic solvent system is typically employed. Solvents like Dioxane, THF, or a mixture of Toluene/water or DMF/water are common.[15][16] The aqueous phase aids in dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_reagents reagent reagent catalyst catalyst process process product product BoronicAcid 4-Fluoro-3-methoxy- phenylboronic acid Reaction Inert Atmosphere Heat (e.g., 80-100 °C) ArylHalide Aryl Halide (Ar-X) (e.g., Bromide, Iodide) Pd_Catalyst Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) Base Inorganic Base (e.g., K₂CO₃, K₃PO₄) Solvent Degassed Solvent (e.g., Dioxane/H₂O) Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification FinalProduct Desired Biaryl Product Purification->FinalProduct cluster_reagents cluster_reagents cluster_reagents->Reaction

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)[15][16]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)[15]

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The solution should be stirred to ensure good mixing.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.

Core Application: The Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful, copper-catalyzed method for forming C-N and C-O bonds, serving as a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination.[17][18] A key advantage is its ability to be performed in the presence of air, often at room temperature.[18][19]

Mechanistic Considerations & Rationale for Conditions
  • Copper Catalyst: Unlike the palladium-based couplings, this reaction relies on a copper catalyst, typically in the +2 oxidation state, such as Copper(II) acetate (Cu(OAc)₂).[20]

  • Mechanism: The precise mechanism can be complex, but a generally accepted pathway involves the formation of a copper(II)-aryl species via transmetalation with the boronic acid.[17][20] This intermediate then coordinates with the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) species (formed via oxidation) or a related pathway yields the C-N or C-O bond and a Cu(I) species.[17]

  • Oxidant: The catalytic cycle requires an oxidant to regenerate the active Cu(II) catalyst from Cu(I). Conveniently, molecular oxygen from the air often serves as the terminal oxidant, simplifying the experimental setup.[19][20]

  • Base/Ligand: The reaction is often promoted by a base, such as pyridine or triethylamine. Pyridine can also serve as a ligand, stabilizing the copper intermediates and facilitating the coupling.[20][21]

Experimental Workflow: Chan-Lam Coupling

ChanLam_Workflow cluster_reagents reagent reagent catalyst catalyst process process product product BoronicAcid 4-Fluoro-3-methoxy- phenylboronic acid Reaction Open to Air Room Temp or Heat Nucleophile Amine (R₂NH) or Alcohol (ROH) Cu_Catalyst Cu Catalyst (e.g., Cu(OAc)₂) Base_Ligand Base / Ligand (e.g., Pyridine) Solvent Solvent (e.g., CH₂Cl₂, MeCN) Workup Filtration & Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Arylated Amine/Ether Purification->FinalProduct cluster_reagents cluster_reagents cluster_reagents->Reaction

Caption: General workflow for a Chan-Lam C-N or C-O cross-coupling reaction.
Detailed Protocol: Synthesis of an Aryl Amine

This protocol provides a general method for the N-arylation of a secondary amine.

Materials:

  • This compound (1.0 - 1.5 equiv)

  • Secondary Amine (1.0 equiv)

  • Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv for stoichiometric, or 10-20 mol% for catalytic)[21]

  • Pyridine (2.0 equiv)[21]

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)

  • (Optional for difficult couplings) Molecular Sieves (4Å)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 equiv), this compound (1.2 equiv), and Cu(OAc)₂ (1.0 equiv).

  • Solvent and Base Addition: Add the solvent (e.g., CH₂Cl₂) followed by pyridine (2.0 equiv). The flask can be left open to the air or fitted with a condenser open to the air.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction mixture typically turns from a suspension to a homogenous deep blue or green solution.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions can take anywhere from a few hours to 48 hours.[21] If the reaction is sluggish at room temperature, it can be gently heated to 40-80 °C.[21]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing the pad with additional solvent.

  • Extraction: Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash the organic layer with aqueous ammonium hydroxide solution (to remove residual copper), followed by water and brine.[21]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.

References

synthesis of bioactive molecules using 4-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Bioactive Molecules Using 4-Fluoro-3-methoxyphenylboronic Acid

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds has become an indispensable strategy in modern medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow chemists to meticulously fine-tune the biological profiles of drug candidates.[3][4][5] Strategic fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter the acidity (pKa) of nearby functional groups, thereby optimizing drug-receptor interactions.[1][2][4]

Within the vast arsenal of fluorinated building blocks, this compound has emerged as a particularly valuable reagent. Its substituted phenyl ring is a common motif in a wide range of biologically active compounds, especially in the domain of targeted therapies like kinase inhibitors. This application note serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and mechanistic insights into the use of this versatile building block for the synthesis of novel bioactive molecules. We will explore its application in cornerstone cross-coupling reactions, supported by detailed, field-proven methodologies.

The 4-Fluoro-3-methoxyphenyl Motif: A Synergistic Advantage

The utility of this compound stems from the unique interplay between its fluoro and methoxy substituents. This specific arrangement offers a powerful combination of electronic and steric properties that can be leveraged during drug design.

  • The Role of the Fluorine Atom : Positioned at the 4-position, the fluorine atom serves multiple purposes. Its strong electron-withdrawing nature can influence the electronic distribution of the entire ring system, impacting binding affinities with target proteins.[3] Crucially, it often acts as a "metabolic shield," protecting the para-position from hydroxylation, a common metabolic pathway that can lead to rapid drug clearance.[4] This enhances the molecule's pharmacokinetic profile and prolongs its therapeutic effect.[2]

  • The Influence of the Methoxy Group : The methoxy group at the 3-position is a hydrogen bond acceptor, providing a key interaction point for establishing potent binding with biological targets. It also modulates the electronic character and lipophilicity of the molecule, further contributing to its overall drug-like properties.

The combined ortho-methoxy, para-fluoro substitution pattern creates a distinct electronic and steric profile, making this boronic acid a preferred building block for creating complex molecules with enhanced stability and precisely tailored biological activity.[6][7]

Core Synthetic Applications: Palladium and Copper Catalysis

This compound is predominantly used in metal-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. These reactions are foundational in modern organic synthesis.[8]

Suzuki-Miyaura Cross-Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl and heteroaryl-aryl structures, which are prevalent scaffolds in many approved drugs.[9][10][11] The reaction couples an organoboron compound, such as this compound, with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[9][11]

Causality Behind Experimental Choices:

  • Palladium Catalyst : A Pd(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ are commonly used and are reduced in situ. The choice of phosphine ligand (e.g., PPh₃, PCy₃, or specialized biarylphosphines) is critical; it stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[10]

  • Base : A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The base activates the boronic acid by forming a more nucleophilic boronate species.

  • Solvent : A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used. Water can accelerate the reaction and help dissolve the inorganic base.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-X (Aryl Halide) PdII_Aryl Ar-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + Ar'-B(OH)₂ + Base PdII_Biaryl Ar-Pd(II)-Ar' Complex Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product Chan_Lam_Workflow Start Starting Materials: This compound + Amine/Alcohol (R-NH₂/R-OH) Reaction Reaction Conditions: Cu(OAc)₂ (catalyst) Pyridine or Et₃N (base) Solvent (e.g., DCM, MeOH) Air (Oxidant) Start->Reaction Combine & Stir Product Product: 4-Fluoro-3-methoxyphenyl-NR₂ (Aryl Amine) or 4-Fluoro-3-methoxyphenyl-OR (Aryl Ether) Reaction->Product Room Temp to 80 °C Synthesis_Logic BB1 4-Fluoro-3-methoxyphenyl- boronic acid Reaction Suzuki-Miyaura Cross-Coupling BB1->Reaction BB2 Halogenated Heterocycle Core (e.g., Dichloropyrimidine) BB2->Reaction Intermediate Core Scaffold (e.g., 2-Chloro-4-(4-fluoro-3-methoxy- phenyl)-6-methylpyrimidine) Reaction->Intermediate FinalSteps Further Functionalization (e.g., Amination) Intermediate->FinalSteps Product Bioactive Molecule (Kinase Inhibitor) FinalSteps->Product

References

Application Notes and Protocols: 4-Fluoro-3-methoxyphenylboronic Acid in Targeted Cancer Therapy Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Fluoro-3-methoxyphenylboronic acid in the design and synthesis of targeted cancer therapeutics. This document provides in-depth scientific context, practical experimental protocols, and an understanding of the underlying principles that make this reagent a valuable building block in modern oncology drug discovery.

Introduction: The Strategic Advantage of Fluorinated Phenylboronic Acids in Oncology

The landscape of cancer treatment has been revolutionized by the advent of targeted therapies, which aim to inhibit specific molecules involved in cancer cell growth and survival. The design of potent and selective small molecule inhibitors is a cornerstone of this approach. Arylboronic acids are pivotal reagents in this field, primarily due to their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the efficient construction of the biaryl scaffolds common to many kinase inhibitors.

This compound is a particularly valuable building block for several key reasons that enhance the drug-like properties of the resulting therapeutic candidates. The strategic placement of the fluorine and methoxy substituents is not arbitrary; it is a deliberate design choice rooted in established medicinal chemistry principles.

The Role of the 4-Fluoro Substituent

The introduction of a fluorine atom into a drug candidate can profoundly and beneficially impact its pharmacological profile.[1] Key advantages include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 (CYP) enzymes.[2] Placing a fluorine atom at a site that would otherwise be susceptible to hydroxylation can block this metabolic pathway, thereby increasing the drug's half-life and oral bioavailability.[3]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, which can increase binding affinity and potency.[4]

  • Modulation of pKa: A fluorine atom can lower the pKa of nearby functional groups, which can influence a compound's ionization state, solubility, and cell permeability.

  • Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes and reach its intracellular target.[1]

The Influence of the 3-Methoxy Group

The methoxy group also plays a crucial role in shaping the properties of a drug molecule.[5] Its contributions include:

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the target protein's binding pocket.[6]

  • Conformational Control: The steric bulk of the methoxy group can influence the preferred conformation of the molecule, locking it into a bioactive shape that fits optimally into the target's binding site.

  • Improved Physicochemical Properties: The methoxy group can enhance the solubility and other physicochemical properties of a compound, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

The combination of the 4-fluoro and 3-methoxy substituents on the phenylboronic acid ring therefore provides a powerful tool for medicinal chemists to rationally design drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Application in the Synthesis of Targeted Kinase Inhibitors

This compound and its regioisomers are key intermediates in the synthesis of a variety of targeted cancer therapies, particularly inhibitors of protein kinases that are hyperactivated in cancer cells.[7] Notable examples include inhibitors of the MAPK/ERK and PI3K/AKT/mTOR signaling pathways, which are critical for cell proliferation and survival.[1][8]

Case Study: Synthesis of MEK Inhibitors (e.g., Trametinib)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that is frequently dysregulated in cancer. MEK1 and MEK2 are dual-specificity protein kinases that are key components of this pathway. Trametinib is a potent and selective allosteric inhibitor of MEK1/2 that is approved for the treatment of various cancers, including melanoma with BRAF V600E/K mutations.[8] The synthesis of Trametinib and related MEK inhibitors often involves a core scaffold that is assembled using intermediates derived from fluoro-methoxyphenylboronic acids.

The following diagram illustrates the central role of the MAPK/ERK pathway in cancer and the point of intervention for MEK inhibitors like Trametinib.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of targeted cancer therapeutics using this compound. These are generalized procedures and may require optimization for specific substrates and cell lines.

Protocol 1: Synthesis of a Biaryl Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Heterocyclic halide (e.g., a chloro- or bromo-substituted pyrimidine or pyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Degassed water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a Schlenk flask, add the heterocyclic halide (1.0 mmol), this compound (1.2 mmol, 1.2 eq), and the base (2.0 mmol, 2.0 eq).

  • Add the palladium catalyst (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (e.g., 10 mL of 1,4-dioxane and 2 mL of water).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Boronate [R¹-Pd(II)L₂-R²]⁺ PdII_Aryl->PdII_Boronate Transmetalation Product R¹-R² PdII_Boronate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArylHalide R¹-X ArylHalide->PdII_Aryl BoronicAcid R²-B(OH)₂ BoronicAcid->PdII_Boronate Base Base Base->PdII_Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic or cytostatic effects of a synthesized compound on cancer cell lines.[9]

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the synthesized compound in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C until formazan crystals are formed.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Biochemical Kinase Assay

This protocol provides a general framework for a biochemical assay to determine the inhibitory activity of a synthesized compound against a specific kinase.[10][11]

Materials:

  • Recombinant purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (containing MgCl₂, DTT, and a buffering agent like HEPES)

  • Synthesized compound dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the synthesized compound in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells.

  • In a 384-well plate, add the diluted compound or DMSO (for no-inhibitor and no-enzyme controls).

  • Add the kinase enzyme to all wells except the no-enzyme control.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should be at or near its Km value for the kinase.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 30 °C.

  • Stop the kinase reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the reaction and deplete unused ATP, followed by adding a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.

Assay_Workflow Start Start Synthesis Synthesis of Inhibitor (Suzuki Coupling) Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biochem_Assay Biochemical Kinase Assay (IC₅₀ Determination) Purification->Biochem_Assay Cell_Viability Cell-Based Viability Assay (e.g., MTT) Purification->Cell_Viability Lead_Optimization Lead Optimization Biochem_Assay->Lead_Optimization Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Apoptosis_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End End Lead_Optimization->End

Caption: General workflow for the development of targeted cancer therapies.

Data Presentation

The following table summarizes the key chemical properties of this compound.

PropertyValue
Molecular Formula C₇H₈BFO₃
Molecular Weight 169.95 g/mol
Appearance White to off-white solid
CAS Number 854778-31-7
Purity Typically ≥97%

Data sourced from commercial suppliers.[9]

The results of cell-based and biochemical assays are typically presented as dose-response curves, from which IC₅₀ values are calculated. A lower IC₅₀ value indicates a more potent compound.

CompoundTarget Kinase IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)
Example Compound 1 150.5
Example Compound 2 1505.2
Control Drug 100.3

Illustrative data.

Conclusion

This compound is a highly valuable and versatile building block in the development of targeted cancer therapies. The strategic incorporation of fluorine and a methoxy group provides medicinal chemists with a powerful tool to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. The protocols and information provided in these application notes are intended to empower researchers to effectively utilize this reagent in their drug discovery programs, ultimately contributing to the development of new and more effective treatments for cancer.

References

The Strategic Integration of 4-Fluoro-3-methoxyphenylboronic Acid in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the applications of 4-Fluoro-3-methoxyphenylboronic acid in the realm of materials science. Designed for researchers, scientists, and professionals in drug development and materials engineering, this document elucidates the pivotal role of this versatile building block in the synthesis of functional materials for cutting-edge electronic and sensory applications. We will delve into the nuanced interplay of its structural components and their impact on material properties, supported by detailed experimental protocols and field-proven insights.

Introduction: The Unique Proposition of this compound

This compound is a substituted arylboronic acid that has garnered significant interest as a precursor in the synthesis of advanced organic materials. Its utility is primarily anchored in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1]

The strategic placement of the fluoro and methoxy groups on the phenyl ring is not arbitrary; it is a deliberate design choice to imbue the resulting materials with specific, desirable properties. The electron-withdrawing nature of the fluorine atom, combined with the electron-donating methoxy group, creates a unique electronic environment that can be leveraged to fine-tune the optoelectronic characteristics of organic semiconductors. This makes this compound a valuable component in the molecular toolkit for designing materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and fluorescent sensors.

Application I: High-Performance Hole Transport Materials in Organic Light-Emitting Diodes (OLEDs)

In the architecture of an OLED, the hole transport layer (HTL) plays a critical role in facilitating the efficient injection and transport of holes from the anode to the emissive layer. The ideal hole transport material (HTM) should possess high hole mobility, appropriate energy levels for efficient charge injection, and excellent thermal and morphological stability. Triarylamine derivatives are a prominent class of HTMs, and this compound serves as a key building block in their synthesis.

The Causality Behind the Choice:

The incorporation of the 4-fluoro-3-methoxyphenyl moiety into a triarylamine framework offers several advantages:

  • Tuning of HOMO Energy Levels: The electronic nature of the substituents on the triarylamine core directly influences its Highest Occupied Molecular Orbital (HOMO) energy level. The combination of the electron-withdrawing fluorine and electron-donating methoxy groups allows for precise control over the HOMO level, enabling better energy alignment with the anode and the emissive layer, thereby reducing the hole injection barrier.

  • Enhanced Morphological Stability: The asymmetry introduced by the substitution pattern can disrupt molecular packing, leading to the formation of stable amorphous glasses with high glass transition temperatures (Tg). This is crucial for preventing crystallization of the thin films in OLED devices, which can lead to device failure.

  • Improved Solubility: The presence of the methoxy group can enhance the solubility of the resulting triarylamine derivative in common organic solvents, facilitating solution-based processing of OLED devices.

Protocol 1: Synthesis of a Triarylamine-based Hole Transport Material via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of a triarylamine-based HTM using this compound.

Reaction Scheme:

G A 4-Bromo-N,N-diphenylaniline C Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O A->C B This compound B->C D N-(4-(4-fluoro-3-methoxyphenyl)phenyl)-N-phenylbenzenamine C->D Suzuki Coupling G cluster_0 OLED Device Architecture Cathode (Al) Cathode (Al) EIL (LiF) EIL (LiF) Cathode (Al)->EIL (LiF) ETL (TPBi) ETL (TPBi) EIL (LiF)->ETL (TPBi) EML (Host:Guest) EML (Host:Guest) ETL (TPBi)->EML (Host:Guest) HTL (Synthesized Material) HTL (Synthesized Material) EML (Host:Guest)->HTL (Synthesized Material) HIL (HAT-CN) HIL (HAT-CN) HTL (Synthesized Material)->HIL (HAT-CN) Anode (ITO) Anode (ITO) HIL (HAT-CN)->Anode (ITO)

References

Application Note: Leveraging 4-Fluoro-3-methoxyphenylboronic acid for Advanced Bioconjugation via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of bioconjugation has been profoundly impacted by the advent of transition-metal-catalyzed reactions that operate under biocompatible conditions. Among these, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness and versatility in forming carbon-carbon bonds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-Fluoro-3-methoxyphenylboronic acid for the site-specific modification of proteins. This versatile reagent, in conjunction with palladium catalysis, enables the introduction of a uniquely functionalized phenyl moiety onto a protein scaffold, opening new avenues for the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) and novel protein-based therapeutics.

We will delve into the underlying principles of the Suzuki-Miyaura reaction in an aqueous environment, provide a step-by-step protocol for protein modification, and discuss the critical parameters for success. The focus will be on a "tag-and-modify" strategy, where a protein is first expressed with a genetically encoded unnatural amino acid containing an aryl halide, such as 4-iodophenylalanine, which then serves as a handle for the subsequent cross-coupling reaction.[3][4]

Key Features and Advantages of this compound

This compound is not just another boronic acid; its specific substitution pattern imparts unique properties that can be advantageous in bioconjugation:

  • Modulated Reactivity: The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the phenyl ring influences the electronic properties of the boronic acid. The fluorine substituent can increase the Lewis acidity of the boron center, which may facilitate the transmetalation step in the catalytic cycle.[5]

  • Enhanced Stability: Fluorinated arylboronic acids often exhibit improved stability compared to their non-fluorinated counterparts, which is a desirable attribute for reagents used in aqueous bioconjugation reactions.

  • Versatile Handle for Further Functionalization: The methoxy group can serve as a handle for further chemical modification post-conjugation, allowing for the attachment of other molecules of interest. Alternatively, it can be used to fine-tune the physicochemical properties of the final bioconjugate, such as solubility and binding affinity.

  • Probing Molecular Interactions: The fluorine atom can be used as a sensitive ¹⁹F NMR probe to study the local environment of the conjugate and its interactions with binding partners.

PropertyValueSource
Molecular Formula C₇H₈BFO₃[6][7]
Molecular Weight 169.95 g/mol [6][7]
Appearance Solid[7]
Purity Typically ≥95%[8]

Application: Site-Specific Protein Modification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide (a protein containing an aryl halide).[2][9] The reaction proceeds via a catalytic cycle involving a Pd(0) species.

Mechanism of Action

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the modified protein (e.g., containing 4-iodophenylalanine), forming a Pd(II) complex.[6][9]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][9]

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Protein-Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex [Protein-Ar-Pd(II)L2-X] Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Boronic Acid + Base) Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex [Protein-Ar-Pd(II)L2-Ar'] Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Protein-Ar-Ar' (Bioconjugate) Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for protein bioconjugation.

Detailed Experimental Protocols

This section provides a comprehensive workflow for the site-specific labeling of a protein with this compound. The protocol is divided into two main stages: protein expression and purification, and the Suzuki-Miyaura cross-coupling reaction.

Part 1: Expression and Purification of Aryl Halide-Tagged Protein

This protocol assumes the use of an E. coli expression system for the genetic incorporation of 4-iodophenylalanine (pIPhe).

Materials:

  • Expression plasmid for the protein of interest with an amber (TAG) codon at the desired labeling site.

  • pEVOL plasmid encoding an engineered aminoacyl-tRNA synthetase/tRNA pair for pIPhe.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and agar plates.

  • Appropriate antibiotics (e.g., ampicillin and chloramphenicol).

  • 4-iodophenylalanine (pIPhe).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.

  • Buffers for cell lysis and protein purification (e.g., via Ni-NTA affinity chromatography for His-tagged proteins).

Protocol:

  • Transformation: Co-transform the expression plasmid and the pEVOL-pIPhe plasmid into competent E. coli cells. Plate on LB agar with the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing antibiotics and grow overnight at 37°C with shaking.

  • Large-Scale Expression: Inoculate 1 L of LB medium containing antibiotics and 1 mM pIPhe with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (final concentration 0.5-1 mM) and L-arabinose (final concentration 0.02% w/v). Continue to grow the culture for 4-6 hours at 30°C.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Purification: Purify the protein from the cell lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Dialyze the purified protein into a suitable buffer for the cross-coupling reaction (e.g., phosphate or borate buffer, pH 8-9).

Part 2: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Purified protein containing 4-iodophenylalanine (10-50 µM).

  • This compound.

  • Palladium catalyst: A water-soluble palladium source is recommended, such as Pd(OAc)₂ with a water-soluble phosphine ligand (e.g., TPPTS) or a pre-formed water-soluble catalyst.

  • Base: An aqueous solution of a mild base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).

  • Reaction buffer: Degassed phosphate or borate buffer, pH 8-9.

  • Quenching reagent: A thiol-containing scavenger to remove residual palladium (e.g., glutathione).

  • Purification system: Size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO or a suitable aqueous buffer).

    • Prepare a stock solution of the palladium catalyst (e.g., 1 mM).

    • Prepare a stock solution of the base (e.g., 1 M Na₂CO₃).

  • Reaction Setup:

    • In a microcentrifuge tube, add the purified protein to the reaction buffer to a final concentration of 10-50 µM.

    • Add the this compound to a final concentration of 10-20 equivalents relative to the protein.

    • Add the base to a final concentration of 20-50 mM.

    • Initiate the reaction by adding the palladium catalyst to a final concentration of 50-200 µM.

    • Gently mix the reaction and incubate at 37°C for 1-4 hours. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) if possible to prevent oxidation of the Pd(0) catalyst.

  • Quenching and Purification:

    • Quench the reaction by adding a thiol-based scavenger.

    • Purify the bioconjugate by size-exclusion chromatography or dialysis to remove excess reagents, catalyst, and byproducts.

  • Characterization:

    • Confirm successful conjugation and determine the labeling efficiency using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Assess the purity of the bioconjugate by SDS-PAGE and HPLC.

    • Characterize the functional activity of the bioconjugate using an appropriate assay.

Experimental_Workflow cluster_protein_prep Part 1: Protein Preparation cluster_conjugation Part 2: Bioconjugation Transformation Co-transformation of Plasmids Expression Protein Expression with pIPhe Transformation->Expression Purification Protein Purification & Dialysis Expression->Purification Reaction_Setup Setup Suzuki-Miyaura Reaction Purification->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Quenching Quenching with Thiol Scavenger Incubation->Quenching Final_Purification Purification of Bioconjugate (SEC/Dialysis) Quenching->Final_Purification Characterization Characterization Final_Purification->Characterization MS, SDS-PAGE, Functional Assay

Caption: Experimental workflow for site-specific protein labeling using this compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conjugation Inactive catalystUse a fresh batch of palladium catalyst. Ensure proper degassing of buffers to prevent catalyst oxidation.
Low protein concentrationIncrease the protein concentration in the reaction mixture.
pH of the reaction is not optimalOptimize the pH of the reaction buffer (typically between 8 and 9).
Inefficient incorporation of pIPheVerify the incorporation of pIPhe by mass spectrometry of the starting protein. Optimize protein expression conditions.
Protein precipitation High concentration of organic co-solventMinimize the amount of organic solvent (e.g., DMSO) used to dissolve the boronic acid.
Incompatibility of the protein with reaction conditionsScreen different buffers and additives (e.g., glycerol) to improve protein stability.
Non-specific labeling High catalyst loadingReduce the concentration of the palladium catalyst.
Reactive species generated during the reactionEnsure thorough purification of the bioconjugate to remove any byproducts.

Conclusion

The use of this compound in palladium-catalyzed bioconjugation provides a powerful tool for the site-specific modification of proteins. The unique electronic and chemical properties of this reagent, combined with the precision of the Suzuki-Miyaura cross-coupling reaction, enable the creation of well-defined and functional bioconjugates. The protocols and guidelines presented in this application note offer a solid foundation for researchers to explore the potential of this exciting technology in their own work, from basic research to the development of next-generation protein therapeutics.

References

Application Notes and Protocols: Suzuki Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis, particularly in the formation of carbon-carbon bonds to construct biaryl and substituted aromatic compounds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction's significance was recognized with the 2010 Nobel Prize in Chemistry.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents have made it an indispensable tool in academic research and pharmaceutical drug development.[1][3][4] This guide provides a comprehensive overview of the Suzuki coupling reaction with a focus on the use of substituted phenylboronic acids, offering detailed experimental protocols, insights into the impact of substituents, and a visual representation of the reaction mechanism.

The versatility of the Suzuki coupling is highlighted by its widespread application in the synthesis of pharmaceuticals. Many approved drugs, such as Losartan for hypertension and Lumacaftor for cystic fibrosis, feature biaryl or aryl-heterocycle moieties constructed using this powerful reaction.[5] The ability to rapidly generate analogues for structure-activity relationship (SAR) studies makes it a vital tool in the drug discovery pipeline.[5][6]

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[4] This cycle is comprised of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4][7]

The Three Pillars of the Catalytic Cycle:
  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated palladium(0) complex.[1][2] This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar palladium(II) intermediate.[1][2][4] The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > OTf >> Cl.[7][8]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (in this case, a substituted phenyl group) is transferred to the palladium(II) center.[1] This process requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[9][10]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[2][9]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Aryl Halide Ar'-B(OR)2 Boronic Acid/Ester Base Base Suzuki_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Chromatography workup->purify product Isolated Product purify->product

References

Application Notes and Protocols: Strategic Selection of Base for Suzuki-Miyaura Coupling with 4-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] A critical, yet often nuanced, parameter governing the success of this transformation is the choice of base. The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid to facilitate the crucial transmetalation step.[1][3][4]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic selection of a base for the Suzuki-Miyaura coupling of 4-Fluoro-3-methoxyphenylboronic acid. This particular boronic acid, with its electron-donating methoxy group and electron-withdrawing fluorine atom, presents a unique electronic profile that necessitates careful consideration of reaction conditions to maximize yield and minimize side reactions. We will delve into the mechanistic role of the base, present a comparative analysis of commonly used bases, and provide detailed experimental protocols to guide your synthetic endeavors.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The base is a key player, primarily in the transmetalation step.[4] Its fundamental role is to activate the boronic acid, which is not sufficiently nucleophilic to react directly with the palladium(II) halide complex formed after oxidative addition.[6]

There are two predominant mechanistic pathways proposed for this activation:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[4][7] This anionic species then readily transfers its organic group to the palladium center.

  • The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to generate a more reactive palladium(II) hydroxide or alkoxide species.[6][8] This complex then undergoes transmetalation with the neutral boronic acid.

The operative pathway is influenced by the specific base, solvent, and substrates employed.[4] Regardless of the precise mechanism, the presence of a suitable base is indispensable for the reaction to proceed efficiently.[1]

Visualizing the Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Base_Interaction Base ArPdX->Base_Interaction Transmetalation Transmetalation_Complex [Ar-Pd(II)-Ar'] Ln Base_Interaction->Transmetalation_Complex RedElim Reductive Elimination Transmetalation_Complex->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Boronic_Acid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic_Acid->Boronate Base Boronate->Base_Interaction Halide Ar-X Halide->OxAdd

Caption: The Suzuki-Miyaura Catalytic Cycle.

Selecting the Optimal Base for this compound

The electronic nature of this compound, characterized by the electron-donating methoxy group and the electron-withdrawing fluorine, can influence its stability and reactivity. Electron-rich boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom, particularly in the presence of strong bases and water.[9] Therefore, the choice of base is a balancing act between ensuring efficient activation for transmetalation and preventing degradation of the starting material.

Comparative Analysis of Common Bases

A variety of inorganic and organic bases are utilized in Suzuki-Miyaura couplings.[10] Their efficacy depends on factors such as basicity, solubility, and the nature of the counter-ion.[4]

BaseTypical EquivalentsCommon SolventsKey Characteristics & Recommendations
K₃PO₄ 2.0 - 3.0Toluene, Dioxane, THFAn excellent choice for substrates sensitive to hydrolysis. Its moderate basicity and high pKa are effective for a broad range of couplings, including those with sterically hindered or electron-rich partners.[9][11][12]
K₂CO₃ 2.0Dioxane/H₂O, Toluene/H₂OA reliable and cost-effective base for standard Suzuki couplings.[9][11] It is a milder base than hydroxides, which can be advantageous for sensitive substrates.
Cs₂CO₃ 2.0Dioxane, TolueneOften provides superior results, particularly for challenging couplings, but is more expensive.[9] Its high solubility in organic solvents can be beneficial.
NaOH 2.0Toluene/H₂OA strong base that can be effective but carries a higher risk of promoting side reactions, such as hydrolysis of sensitive functional groups or protodeboronation of the boronic acid.[9][13]
Triethylamine (TEA) 3.0Toluene, THFAn organic base that is generally less effective than inorganic bases for Suzuki couplings.[9] It can be considered for substrates that are extremely sensitive to inorganic bases.
KF 2.0 - 3.0Toluene, THFThe fluoride ion is thought to play a unique role in activating the boronic acid.[14] It can be a good choice for base-sensitive substrates.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

General Materials and Methods
  • Reagents: this compound, aryl bromide, palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3), selected base, and anhydrous solvents.

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, condenser, and an inert gas (Argon or Nitrogen) supply.

  • Analysis: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki Coupling using Potassium Phosphate (K₃PO₄)

This protocol is often a robust starting point, especially for substrates with sensitive functional groups.[11]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (K₃PO₄) (3.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Reaction: Stir the mixture at 90 °C for 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using Potassium Carbonate (K₂CO₃)

A standard and cost-effective method suitable for many applications.[11]

  • Reaction Setup: In a reaction vial, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).

  • Inert Atmosphere: Purge the vial with an inert gas.

  • Solvent and Catalyst Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL). Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 6-16 hours.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue via flash chromatography.

Visualizing the Experimental Workflow

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; inefficient catalyst turnover.Increase reaction time or temperature. Screen different palladium catalysts and ligands. Ensure the base is of high purity and sufficiently dry.
Protodeboronation The base is too strong or there is excess water present.Switch to a milder base such as K₃PO₄ or KF.[9] Use anhydrous solvents and minimize the amount of water in biphasic systems.
Homocoupling of Boronic Acid Presence of oxygen; catalyst decomposition.Thoroughly degas all solvents. Ensure a robust inert atmosphere is maintained throughout the reaction.
Substrate Decomposition The base is too harsh for sensitive functional groups.Use a milder base like K₂CO₃ or K₃PO₄.[9][11] Consider running the reaction at a lower temperature for a longer duration.

Conclusion

The judicious selection of a base is a critical determinant for the success of the Suzuki-Miyaura cross-coupling reaction, particularly when employing electronically nuanced substrates like this compound. While a range of bases can effect the transformation, potassium phosphate (K₃PO₄) often emerges as a superior choice, offering a balance of reactivity and mildness that is conducive to high yields while minimizing side reactions such as protodeboronation. For routine syntheses, potassium carbonate (K₂CO₃) remains a reliable and economical option. Researchers are encouraged to use the protocols and data presented herein as a guide, with the understanding that empirical optimization is key to achieving the best possible outcomes for their specific synthetic targets.

References

Application Notes and Protocols: Solvent Effects in Cross-Coupling Reactions of 4-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide on the critical role of solvents in palladium-catalyzed cross-coupling reactions involving 4-Fluoro-3-methoxyphenylboronic acid. Designed for researchers, chemists, and process development professionals, this guide moves beyond standard protocols to explain the underlying principles governing solvent selection. We will explore how solvent properties—such as polarity, proticity, and coordinating ability—directly influence reaction kinetics, catalyst stability, product yield, and impurity profiles in Suzuki-Miyaura, Heck, and Sonogashira couplings. By synthesizing mechanistic insights with field-proven methodologies, this guide equips scientists with the expertise to optimize existing protocols and troubleshoot challenges in the synthesis of complex molecules derived from this versatile fluorinated building block.

Introduction: The Strategic Importance of Solvent Selection

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular architectures with unparalleled efficiency.[1] The substrate, this compound, is a valuable building block, incorporating both an electron-withdrawing fluorine atom and an electron-donating methoxy group, which modulate the electronic properties of the resulting biaryl products often sought in pharmaceutical and materials science research.

However, the success of these powerful reactions is not solely dependent on the catalyst or ligands; the solvent is a critical, and often underestimated, parameter.[2][3][4] The solvent does more than just dissolve reactants; it actively participates in the catalytic cycle.[5] It influences the stability of the active palladium species, modulates the activity of the base, affects the rate of key mechanistic steps like oxidative addition and transmetalation, and can even dictate chemoselectivity.[2][5][6] A poorly chosen solvent can lead to low conversion, catalyst decomposition, or the formation of undesirable byproducts such as protodeboronation or homocoupling products.[7][8]

This guide provides the foundational knowledge and practical protocols to navigate the complexities of solvent selection for reactions involving this compound.

Foundational Principles: How Solvents Influence Catalytic Cycles

The general catalytic cycle for most palladium cross-coupling reactions involves three main stages: oxidative addition, transmetalation, and reductive elimination.[9] The solvent choice has a profound impact on each of these steps.

  • Solubility and Mass Transfer: The most basic function of a solvent is to dissolve the aryl halide, the boronic acid, and the inorganic base.[10] For Suzuki-Miyaura reactions, which often use inorganic bases (e.g., K₂CO₃, K₃PO₄), biphasic systems like Toluene/H₂O or Dioxane/H₂O are common. Water solubilizes the base, while the organic solvent dissolves the coupling partners and the catalyst.[10] Efficient stirring is crucial in such systems to maximize the interfacial area where the reaction occurs.

  • Catalyst Activation and Stability: Solvents can play a role in activating palladium precatalysts and stabilizing the active Pd(0) species.[5] Coordinating solvents like DMF, THF, or acetonitrile can sometimes displace other ligands, affecting the catalyst's activity.[2][11] Conversely, the wrong solvent can promote the agglomeration of palladium into inactive nanoparticles.[4]

  • Influence on Mechanistic Steps:

    • Oxidative Addition: This is often the rate-determining step.[9] Polar solvents can stabilize the charged, transition-state intermediates involved in this step, potentially accelerating the reaction.[5][12]

    • Transmetalation: In Suzuki-Miyaura coupling, the transfer of the organic group from the boronic acid to the palladium center requires activation of the boronic acid by a base.[13] Protic solvents, especially water, are believed to facilitate this step.[5]

    • Reductive Elimination: Non-polar solvents can sometimes favor this final step, where the C-C bond is formed and the product is released.[2]

Logical Workflow for Solvent Selection

A systematic approach is key to identifying the optimal solvent system for a novel cross-coupling reaction. The following workflow provides a robust starting point.

G Diagram 1: General Solvent Selection Workflow A Assess Reactant Solubility (Boronic Acid, Aryl Halide, Base) C Select Initial Solvent Systems for Screening (Polar Aprotic, Non-Polar, Biphasic) A->C B Consult Literature for Analogous Reactions B->C D Perform Small-Scale Parallel Screening (See Protocol 4) C->D E Analyze Results (Yield, Purity, Byproducts via LCMS/GCMS) D->E F Identify Lead Solvent(s) E->F G Optimize Reaction Parameters (Temperature, Concentration, Base) F->G H Scale-Up Reaction G->H G Diagram 2: The Suzuki-Miyaura Catalytic Cycle cluster_oa Oxidative Addition cluster_tm Transmetalation Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Ar'-X PdII_RAr R-Pd(II)L₂-Ar' PdII_RX->PdII_RAr R-B(OH)₂ + Base Solv1 Polar solvents can stabilize this charged intermediate, accelerating this step. PdII_RX->Solv1 Solv2 Aqueous phase (H₂O) solubilizes base and activates boronic acid for efficient transfer. PdII_RX->Solv2 PdII_RAr->Pd0 Forms R-Ar' G Diagram 3: Solvent-Related Troubleshooting A Low or No Conversion B Poor Solubility of Reactants? A->B C Catalyst Deactivation? A->C D Inefficient Base/Transmetalation? A->D E Switch to a more polar solvent (e.g., DMF, Dioxane). B->E Yes F Ensure solvent is rigorously degassed. Try a different ligand. C->F Yes G Ensure base is finely powdered. Add H₂O to biphasic system. Try a stronger base (e.g., K₃PO₄). D->G Yes H Significant Side Products (e.g., Homocoupling, Protodeboronation) I Reaction Temperature Too High? H->I J Oxygen Present? H->J K Lower temperature. Use a solvent with a lower boiling point. I->K Yes L Improve degassing of solvent/reaction mixture. Use fresh, anhydrous solvent. J->L Yes

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling of 4-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in Suzuki Coupling of 4-Fluoro-3-methoxyphenylboronic acid

For: Researchers, Scientists, and Drug Development Professionals

This guide is designed to provide in-depth troubleshooting support for researchers encountering low yields or other issues in Suzuki coupling reactions involving this compound. As a sterically hindered and electron-rich substrate, it presents unique challenges that require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks?

A1: When a Suzuki coupling fails or gives a low yield, begin by systematically assessing the foundational parameters of your reaction.[1] First, verify the activity of your palladium catalyst and ligand, as Pd(0) is the active species and can degrade with improper storage.[1] Ensure all reagents, especially the boronic acid, are pure and have not degraded. Oxygen contamination is a frequent issue, leading to catalyst decomposition and boronic acid homocoupling; therefore, ensure your solvent is thoroughly degassed and the reaction is maintained under a consistently inert atmosphere (Argon or Nitrogen).[1] Finally, re-evaluate your choice of base and solvent, as their interplay is critical for success.[1][2]

Q2: I'm observing a significant amount of 1-fluoro-2-methoxybenzene as a byproduct. What is causing this, and how can I prevent it?

A2: The formation of 1-fluoro-2-methoxybenzene indicates that protodeboronation is occurring. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[1][3] this compound is particularly susceptible to this due to its electron-rich nature, which facilitates the cleavage of the carbon-boron bond. This process is often accelerated by strong bases and the presence of water.[1][3][4] To mitigate this, consider switching to milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1] Running the reaction under anhydrous conditions can also significantly reduce protodeboronation by eliminating water as a proton source.[1]

Q3: Could the ortho-methoxy group on my boronic acid be interfering with the reaction?

A3: Yes, the ortho-methoxy group can influence the reaction's outcome. While it increases the electron density of the aromatic ring, making it prone to protodeboronation, it can also participate in chelation with the palladium center during the catalytic cycle.[5][6] This chelation can alter the geometry of the transition state, potentially slowing down key steps like transmetalation or reductive elimination, especially if the coupling partner is also sterically demanding.[5][7] Using bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can often overcome this steric hindrance and promote efficient coupling.[1]

Q4: Is there a more stable alternative to using the boronic acid directly?

A4: Absolutely. To combat instability and protodeboronation, you can convert the boronic acid into a more robust derivative.[1][8][9] Common and effective alternatives include:

  • Pinacol esters: These are generally more stable to chromatography and less prone to premature decomposition.[10]

  • Potassium trifluoroborate salts (R-BF₃K): These salts are often crystalline, air-stable solids that slowly release the boronic acid in situ under the reaction conditions, minimizing its concentration and thus the rate of side reactions.[11]

  • Diethanolamine adducts: Complexing the boronic acid with diethanolamine can form a stable, crystalline solid that can be used directly in the coupling reaction, often with improved results in protic solvents.[1][8]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered with this specific Suzuki coupling.

Symptom 1: Low or No Conversion of Starting Materials

If you observe a significant amount of unreacted aryl halide and boronic acid, the catalytic cycle is likely stalled.

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated.

    • Solution: Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust, air-stable precatalyst, such as a palladacycle or a pre-formed Pd(0) complex like Pd(PPh₃)₄.[1][12] Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas.[1][13]

  • Inefficient Oxidative Addition: The first step of the catalytic cycle may be too slow, particularly with less reactive aryl chlorides.

    • Solution: Switch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][12] These ligands promote the formation of the active catalytic species and accelerate the oxidative addition step.[1]

  • Poor Base/Solvent Combination: The chosen base may not be effective in the selected solvent system.

    • Solution: The base's role is to activate the boronic acid to form a more nucleophilic boronate species for transmetalation.[2][14][15] For biphasic reactions (e.g., toluene/water), ensure vigorous stirring to maximize the interfacial area.[1] If using an anhydrous system, ensure the base is finely powdered and completely dry.[1] Consider screening different bases, such as Cs₂CO₃ or K₃PO₄, which are often effective in anhydrous polar aprotic solvents like dioxane or DMF.[14][16]

Symptom 2: Significant Protodeboronation of Boronic Acid

This is indicated by the formation of 1-fluoro-2-methoxybenzene and is a common failure mode for this substrate.

Potential Causes & Solutions:

  • Base-Promoted Decomposition: Strong bases, particularly in the presence of water, can accelerate the cleavage of the C-B bond.[3][4]

    • Solution 1 (Milder Base): Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃, KF, or Cs₂CO₃.[1][2]

    • Solution 2 (Anhydrous Conditions): Eliminate water, the primary proton source, by using anhydrous solvents (e.g., dry THF, dioxane, or toluene) and a dry, finely powdered base.[1]

    • Solution 3 (Protecting Groups): Convert the boronic acid to a more stable form, such as a potassium trifluoroborate salt or a pinacol ester.[10][11] These derivatives slowly release the boronic acid in situ, keeping its concentration low and minimizing the rate of protodeboronation.[9]

Symptom 3: Formation of Homocoupled Products (Biphenyls)

The presence of symmetrical biphenyls derived from either the aryl halide or the boronic acid points to specific side reactions.

Potential Causes & Solutions:

  • Boronic Acid Homocoupling: This is often caused by the presence of oxygen, which can participate in a Pd(II)-mediated oxidative cycle.[1][4]

    • Solution: Ensure meticulous deoxygenation of the reaction mixture. Purge the solvent with an inert gas for an extended period (15-30 minutes) and maintain a positive inert atmosphere throughout the reaction.[13]

  • Aryl Halide Homocoupling: This can occur if the transmetalation step is slow, allowing for side reactions of the organopalladium intermediate.

    • Solution: Optimize the conditions to accelerate transmetalation. This can involve changing the base or solvent system. Using a more nucleophilic boronate species, for example by switching from a boronic acid to a trifluoroborate salt, can also favor the desired cross-coupling pathway.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Optimization
ParameterCondition A (Aqueous)Condition B (Anhydrous)Rationale
Aryl Halide 1.0 equiv1.0 equivLimiting reagent.
Boronic Acid 1.2 - 1.5 equiv1.2 - 1.5 equivExcess helps drive the reaction to completion.
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Pd₂(dba)₃ (1.5 mol%) + XPhos (3 mol%)Bulky, electron-rich ligands are effective for hindered substrates.[1]
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄ is a good choice for many systems; Cs₂CO₃ is often effective in anhydrous conditions.[2]
Solvent Toluene/H₂O (5:1)1,4-DioxaneToluene is a common nonpolar solvent; Dioxane is a polar aprotic solvent that can aid solubility.[14][17]
Temperature 80-100 °C100 °CHeating is typically required to overcome activation barriers.
Atmosphere Argon or NitrogenArgon or NitrogenEssential to prevent catalyst degradation and side reactions.[1]
Protocol 1: General Procedure for Suzuki Coupling (Aqueous Conditions)
  • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).[18][19]

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Under a positive flow of argon, add the degassed solvent mixture (e.g., Toluene/H₂O 5:1).

  • In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) and add them to the reaction flask against a positive flow of argon.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[13][20]

Visual Troubleshooting Guides

The Suzuki Catalytic Cycle and Common Failure Points

Suzuki_Cycle cluster_failures Common Failure Points Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Aryl Halide) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 Boronate R²-B(OH)₃⁻ (Activated Boronic Acid) Boronate->Transmetalation + Base Fail_Deboron Protodeboronation (Side Reaction) Boronate->Fail_Deboron + H⁺ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product Fail_Cat Catalyst Inactivation (O₂ Contamination) Fail_Cat->Pd0 Fail_OA Slow Oxidative Addition (Wrong Ligand) Fail_OA->OxAdd Fail_Trans Slow Transmetalation (Wrong Base/Solvent) Fail_Trans->Transmetalation

Caption: The Suzuki catalytic cycle with key failure points highlighted.

Decision Tree for Troubleshooting Low Yield

Troubleshooting_Tree Start Low Yield Observed Check_Reagents Check Reagent Purity & Catalyst Activity Start->Check_Reagents Check_Inert Verify Inert Atmosphere (Degas Solvent) Check_Reagents->Check_Inert Analysis Analyze Crude Reaction Mixture (LCMS/NMR) Check_Inert->Analysis Unreacted_SM High % of Starting Materials (SM) Remaining? Analysis->Unreacted_SM Deboronated Protodeboronation Product Observed? Unreacted_SM->Deboronated No Sol_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Unreacted_SM->Sol_Ligand Yes Homocoupling Homocoupling Products Observed? Deboronated->Homocoupling No Sol_Mild_Base Use Milder Base (KF, K₂CO₃) or Anhydrous Conditions Deboronated->Sol_Mild_Base Yes Sol_Degas Improve Degassing Procedure Homocoupling->Sol_Degas Yes Sol_Base_Solvent Optimize Base/ Solvent Combination Sol_Ligand->Sol_Base_Solvent Sol_Protect Use Protected Boron Reagent (Pinacol Ester, R-BF₃K) Sol_Mild_Base->Sol_Protect

Caption: A step-by-step decision tree for diagnosing low-yield issues.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the nuances of utilizing this versatile reagent, focusing on troubleshooting and optimizing reaction conditions, particularly for Suzuki-Miyaura cross-coupling reactions.

I. Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider before starting my experiment?

A: this compound is a solid, typically a powder or crystalline material.[1] It is soluble in methanol and other common organic solvents like THF and DMSO, but generally insoluble in water.[1][2] Like many boronic acids, it is prone to forming cyclic anhydrides (boroxines) through the loss of water, which can affect its reactivity and solubility.[3][4] It is important to store it in a dry, dark place at room temperature.[1]

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors I should investigate?

A: When a Suzuki-Miyaura coupling fails, a systematic check of the reaction components and conditions is crucial. The most common culprits include:

  • Catalyst Inactivity: Ensure your palladium source and ligand are active. The palladium precatalyst must be reduced to its active Pd(0) state in situ.[5]

  • Oxygen Contamination: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[5][6] Proper degassing of solvents and maintaining an inert atmosphere are critical.[5]

  • Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.[7] The effectiveness of a base can be highly substrate-dependent.

  • Solvent System: The solvent plays a key role in the solubility of all components and can influence the reaction rate. Biphasic systems (e.g., toluene/water, dioxane/water) are common.[8][9]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like protodeboronation.[4]

Q3: What are common side reactions I should be aware of when using this compound?

A: The two most prevalent side reactions are:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[3][4] This is often promoted by the presence of water, certain bases, and elevated temperatures.[4][10]

  • Homocoupling: This is the dimerization of two molecules of the boronic acid.[4][6] It is often caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[4][6]

II. Troubleshooting Guide

This section provides a more in-depth look at specific issues you may encounter and offers structured solutions.

Issue 1: Low Yield of the Desired Cross-Coupled Product and Significant Protodeboronation

Potential Cause Troubleshooting Steps & Explanation
Presence of Water Use anhydrous solvents and reagents. Water can act as a proton source, leading to the cleavage of the C-B bond.[4]
Inappropriate Base Switch to a weaker or non-aqueous base. Bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) are often effective in minimizing protodeboronation.[4] Strong bases can increase the concentration of the more reactive boronate species, which is more susceptible to protonolysis.[4]
High Reaction Temperature Lower the reaction temperature. If the desired coupling can proceed at a lower temperature, it will reduce the rate of the undesired protodeboronation.[4]
Catalyst/Ligand Choice Screen different palladium ligands. Some bulky phosphine ligands, while promoting challenging couplings, can also increase the rate of protodeboronation.[4] Consider using a precatalyst that rapidly generates the active Pd(0) species to favor the desired reaction pathway.[4]
Protected Boronic Acid Derivatives Consider using a more stable derivative of the boronic acid, such as a MIDA ester or a trifluoroborate salt.[8] These can provide a slow, controlled release of the boronic acid under the reaction conditions, minimizing its decomposition.[8]

Issue 2: Significant Formation of Homocoupling Byproduct

Potential Cause Troubleshooting Steps & Explanation
Presence of Oxygen Thoroughly deoxygenate the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[5] Oxygen can facilitate the oxidative addition of the boronic acid to the palladium center, leading to homocoupling.[6]
High Concentration of Pd(II) Species Use an efficient Pd(0) catalyst system or a precatalyst that is readily reduced to Pd(0).[4] If using a Pd(II) source, ensure conditions are optimal for its reduction.[5]
Slow Addition of Boronic Acid In some cases, slow addition of the boronic acid can help to maintain a low concentration in the reaction mixture, disfavoring the bimolecular homocoupling reaction.

Issue 3: Inconsistent Reactivity or Poor Solubility

Potential Cause Troubleshooting Steps & Explanation
Formation of Boroxine Boronic acids can reversibly form cyclic trimers called boroxines upon dehydration.[3] This can affect solubility and reactivity. While often in equilibrium with the monomeric acid, ensuring anhydrous conditions can favor boroxine formation. Sometimes, the use of a biphasic solvent system with water can help to break up the boroxine and facilitate the reaction.[8]
Poor Solubility of Reagents Screen different solvents or solvent mixtures. For this compound, solvents like methanol, THF, and dioxane are good starting points.[1][9] A co-solvent may be necessary to dissolve all reaction components.

III. Experimental Protocols & Workflows

General Protocol for a Suzuki-Miyaura Coupling Reaction

  • Preparation: In a reaction vessel equipped with a stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[5]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.[9] The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.[5]

Workflow for Optimizing Suzuki-Miyaura Coupling Conditions

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Path cluster_2 Optimization A Standard Conditions: - Pd(PPh3)4 (2 mol%) - K2CO3 (2 equiv) - Dioxane/H2O (4:1) - 80 °C B Low Yield or Incomplete Conversion A->B C Screen Bases: - Cs2CO3 - K3PO4 - KF B->C If base is suspect D Screen Ligands: - SPhos - XPhos - P(tBu)3 B->D If catalyst is suspect E Vary Solvent System: - Toluene/H2O - THF/H2O B->E If solubility is an issue F Adjust Temperature: - 60 °C - 100 °C B->F If side reactions occur G Check for Protodeboronation or Homocoupling C->G D->G E->G F->G H Optimized Conditions Found G->H Iterate until successful

Caption: A troubleshooting workflow for optimizing Suzuki-Miyaura coupling reactions.

IV. References

  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 854778-31-7. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Boronic acid. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(5), 965–977. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). (4-fluoro-3-methoxyphenyl)boronic acid AldrichCPR. Retrieved from --INVALID-LINK--

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of chemical research, 50(9), 2319–2330. --INVALID-LINK--

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from --INVALID-LINK--

  • Silva, F., & Matos, M. J. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(15), 4983. --INVALID-LINK--

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 50(9), 2319–2330. --INVALID-LINK--

  • Chem-Impex. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from --INVALID-LINK--

  • African Rock Art. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • ChemBK. (2024). Fluoro-4-methoxyphenylboronic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid ≥95%. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). What is the synthesis route of 4-Methoxyphenylboronic acid? Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

preventing protodeboronation of 4-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 4-Fluoro-3-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile reagent in synthetic chemistry, with a particular focus on preventing protodeboronation. Our goal is to provide you with the technical insights and practical solutions needed to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the handling and use of this compound.

Q1: What is protodeboronation and why is it a problem with this compound?

A: Protodeboronation is an undesirable side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, leading to the formation of the corresponding arene (in this case, 2-fluoroanisole). This reaction consumes your starting material, reduces the yield of your desired product, and complicates the purification process. This compound can be particularly susceptible to this process due to the electronic effects of the fluorine and methoxy substituents on the aromatic ring.

Q2: What are the main factors that promote protodeboronation?

A: Several factors can accelerate protodeboronation, including:

  • Elevated temperatures: Higher reaction temperatures significantly increase the rate of protodeboronation.

  • Aqueous conditions and high pH: The presence of water and strong bases can facilitate the cleavage of the C-B bond.

  • Prolonged reaction times: The longer the boronic acid is exposed to reaction conditions, the greater the extent of protodeboronation.

  • Choice of catalyst and ligands: Certain palladium catalysts and ligands can influence the rate of this side reaction.

Q3: Can I store this compound in solution?

A: It is generally not recommended to store this compound in solution for extended periods, especially in protic or aqueous solvents, as this can lead to gradual decomposition via protodeboronation and other pathways. For best results, prepare solutions fresh before use. If short-term storage is necessary, use an anhydrous, aprotic solvent and store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Q4: Are there any specific recommendations for setting up a Suzuki-Miyaura coupling with this boronic acid to minimize protodeboronation?

A: Yes, to minimize protodeboronation in a Suzuki-Miyaura coupling, consider the following:

  • Use anhydrous solvents and reagents.

  • Employ milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).

  • Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate.

  • Optimize the reaction time; avoid unnecessarily long reaction times.

  • Consider using a phase-transfer catalyst if working in a biphasic system to facilitate the reaction at the interface and potentially lower the required temperature.

Troubleshooting Guide: Preventing Protodeboronation

This guide provides a systematic approach to troubleshooting and preventing protodeboronation when using this compound in cross-coupling reactions.

Issue 1: Low Yield of Desired Product and Presence of 2-Fluoroanisole Byproduct

This is a classic sign of significant protodeboronation. The following steps will help you diagnose and resolve the issue.

Step 1: Analyze Reaction Conditions

Review your reaction setup with a focus on the factors known to promote protodeboronation.

ParameterPotential IssueRecommended Action
Temperature Too highReduce the reaction temperature. Start with lower temperatures (e.g., 60-80 °C) and incrementally increase if the reaction is too slow.
Base Too strong or too concentratedSwitch to a milder base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). Use the minimum effective amount.
Solvent Presence of waterUse anhydrous solvents. If an aqueous phase is necessary, consider a biphasic system with a phase-transfer catalyst.
Reaction Time Excessively longMonitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Atmosphere Presence of oxygenEnsure the reaction is performed under an inert atmosphere (N₂ or Ar) as oxygen can sometimes contribute to degradation pathways.

Step 2: Implement Optimized Protocol for Suzuki-Miyaura Coupling

The following protocol is designed to minimize protodeboronation of this compound.

Experimental Protocol: Low-Temperature Suzuki-Miyaura Coupling

  • Preparation: To a dry reaction flask, add your aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a mild base such as K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane, toluene, or a 10:1 mixture of toluene/water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C) and monitor its progress every 1-2 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Issue 2: Inconsistent Reaction Yields

Inconsistent yields can often be traced back to the quality and handling of the boronic acid.

Step 1: Assess the Quality of the Boronic Acid

  • Visual Inspection: this compound should be a white to off-white solid. Discoloration may indicate decomposition.

  • Purity Check: If in doubt, check the purity of your boronic acid by NMR or LC-MS. The presence of significant amounts of the corresponding boroxine (a cyclic anhydride) or protodeboronated byproduct is a red flag. Boronic acids can dehydrate to form boroxines, which are often less reactive.

Step 2: Proper Handling and Storage

  • Storage: Store this compound in a cool, dry place, preferably in a desiccator, away from light.

  • Weighing and Dispensing: Handle the solid quickly in the open air to minimize moisture absorption. For sensitive reactions, handle it in a glovebox.

Visualizing the Process

Diagram 1: The Competing Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura coupling pathway versus the undesired protodeboronation side reaction.

G cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_proto Undesired Protodeboronation ArylHalide Ar-X Pd_S Pd(0) Catalyst ArylHalide->Pd_S Oxidative Addition BoronicAcid 4-F-3-MeO-Ph-B(OH)₂ Base_S Base (e.g., K₂CO₃) BoronicAcid->Base_S BoronicAcid_P 4-F-3-MeO-Ph-B(OH)₂ Base_S->Pd_S Transmetalation Product Desired Product (Ar-Ph-3-MeO-4-F) Pd_S->Product Reductive Elimination HeatBase Heat, Base BoronicAcid_P->HeatBase ProtonSource Proton Source (e.g., H₂O) ProtonSource->HeatBase Byproduct Byproduct (2-Fluoroanisole) HeatBase->Byproduct

Caption: Competing reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow for Protodeboronation

This workflow provides a logical sequence of steps to address issues with protodeboronation.

G Start Low Yield / Byproduct Observed CheckTemp Is Temperature > 80°C? Start->CheckTemp LowerTemp Action: Reduce Temperature CheckTemp->LowerTemp Yes CheckBase Is a Strong Base Used? CheckTemp->CheckBase No LowerTemp->CheckBase ChangeBase Action: Switch to Milder Base (K₂CO₃, Cs₂CO₃) CheckBase->ChangeBase Yes CheckSolvent Are Solvents Anhydrous? CheckBase->CheckSolvent No ChangeBase->CheckSolvent UseAnhydrous Action: Use Anhydrous Solvents CheckSolvent->UseAnhydrous No CheckTime Is Reaction Time > 12h? CheckSolvent->CheckTime Yes UseAnhydrous->CheckTime OptimizeTime Action: Monitor & Reduce Time CheckTime->OptimizeTime Yes Success Problem Resolved CheckTime->Success No OptimizeTime->Success

Caption: A systematic workflow for troubleshooting protodeboronation.

We are committed to supporting your research. If you continue to experience difficulties or have further questions, please do not hesitate to contact our technical support team.

Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling with Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize Suzuki-Miyaura cross-coupling reactions. Here, we address the specific challenges and side reactions that frequently arise when working with electron-rich boronic acids. Our goal is to provide you with the mechanistic understanding and practical troubleshooting strategies necessary to optimize your synthetic outcomes.

Introduction: The Challenge of Electron-Rich Boronic Acids

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the most common issues: protodeboronation, homocoupling, and etherification.

FAQ Section 1: Protodeboronation - The Unwanted Protonolysis

Q1: I'm observing significant formation of the arene byproduct corresponding to my boronic acid. What is causing this, and how can I prevent it?

A1: You are observing protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This process consumes your boronic acid, reducing the yield of your desired cross-coupled product.[4]

Causality: Electron-rich boronic acids are particularly susceptible to protodeboronation. The increased electron density on the aromatic ring makes the ipso-carbon more prone to protonation, facilitating the cleavage of the C-B bond. This can be exacerbated by the presence of water and certain bases in your reaction mixture.[3][5] The reaction pH is a critical factor, as it dictates the speciation of the boronic acid and can influence the rate of this undesired reaction.[4]

Troubleshooting Workflow: Protodeboronation

G cluster_0 High Protodeboronation Observed Start High Protodeboronation (Arene Byproduct) Decision1 Is the base strong (e.g., NaOH, KOtBu)? Start->Decision1 Action1 Switch to a weaker base: K₃PO₄, K₂CO₃, or CsF Decision1->Action1 Yes Decision2 Is the reaction run in protic solvent or with excess water? Decision1->Decision2 No End Reduced Protodeboronation Action1->End Action2 Use anhydrous solvents. Minimize water content (3-5 equivalents). Decision2->Action2 Yes Decision3 Is the boronic acid known to be unstable? Decision2->Decision3 No Action2->End Action3 Convert to a more stable derivative: Pinacol ester, MIDA boronate, or Organotrifluoroborate. Decision3->Action3 Yes Decision3->End No Action3->End G cluster_1 Proposed Mechanisms for Boronic Acid Homocoupling O2_path Oxygen-Mediated Path PdII_path Pd(II) Precursor Path Pd0 Pd(0) PdII_O2 Pd(II) Pd0->PdII_O2 O₂ Homocoupled R-R PdII_O2->Homocoupled + 2 R-B(OH)₂ Two_BA 2 R-B(OH)₂ Homocoupled->Pd0 - Pd(0) PdII_prec Pd(II) Precursor (e.g., Pd(OAc)₂) PdII_prec->Homocoupled + 2 R-B(OH)₂ G cluster_2 High Ether Byproduct Formation Start High Diaryl Ether Byproduct Decision1 Is a strong base (e.g., NaOtBu, K₂CO₃) being used? Start->Decision1 Action1 Switch to a milder base: K₃PO₄ or KF. Avoid strong alkoxides. Decision1->Action1 Yes Decision2 Is the ligand known to promote C-O coupling? Decision1->Decision2 No End Minimized Etherification Action1->End Action2 Screen alternative ligands. Consider ligands less prone to C-O bond formation. Decision2->Action2 Yes Decision3 Is the reaction temperature excessively high? Decision2->Decision3 No Action2->End Action3 Lower the reaction temperature. Optimize for the lowest effective temperature. Decision3->Action3 Yes Decision3->End No Action3->End

References

Technical Support Center: Purification of Biaryl Products from 4-Fluoro-3-methoxyphenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and best practices for the purification of biaryl products synthesized via Suzuki-Miyaura cross-coupling reactions involving 4-Fluoro-3-methoxyphenylboronic acid. Designed for researchers, scientists, and drug development professionals, this document addresses common challenges and offers scientifically grounded solutions to ensure the isolation of high-purity compounds.

Part 1: Troubleshooting Guide

This section addresses specific, frequently encountered issues during the workup and purification stages.

Q1: My final product is contaminated with a significant amount of unreacted this compound. How do I remove it?

A1: This is a very common issue, as boronic acids and their byproducts can have polarities similar to the desired biaryl product. The key is to exploit the acidic nature of the boronic acid group.

  • Root Cause Analysis: The B(OH)₂ group of a boronic acid is a Lewis acid that can be deprotonated under basic conditions to form a water-soluble boronate salt. Your neutral biaryl product will remain in the organic phase.

  • Immediate Solution: Aqueous Base Wash. During the reaction workup, perform a liquid-liquid extraction using a dilute aqueous base. A 1-2 M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is typically effective.[1][2] This procedure converts the boronic acid into its anionic salt, which is sequestered in the aqueous layer.

    Experimental Protocol: Aqueous Base Wash

    • After quenching the reaction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer 2-3 times with a 1 M NaOH or K₂CO₃ solution.

    • Follow with a water wash and then a brine wash to remove residual base and water.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Advanced Solution: Scavenger Resins. If basic washes are insufficient or if your product has base-sensitive functional groups, using a scavenger resin is a highly effective alternative. Resins with diol or N-methylglucamine functionalities (like Diethanolaminomethyl polystyrene, DEAM-PS) selectively form covalent complexes with boronic acids, allowing them to be removed by simple filtration.[1][5]

Q2: I'm observing a significant byproduct with a mass corresponding to the homocoupling of this compound. What's the best way to remove it?

A2: The formation of a symmetrical biaryl (4,4'-difluoro-3,3'-dimethoxy-1,1'-biphenyl) via homocoupling is a frequent side reaction, often promoted by the presence of oxygen or an excess of palladium(II) species before the catalytic cycle fully initiates.[4][6] This byproduct can be challenging to separate due to its structural similarity to the desired product.

  • Primary Solution: Flash Column Chromatography. This is the most reliable method for separating the desired unsymmetrical biaryl from the symmetrical homocoupled byproduct. The subtle differences in polarity and symmetry can be exploited for separation.

    • Solvent System Selection: Start with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.[7] Given the fluoro and methoxy substituents, a system like dichloromethane in hexanes or a shallow gradient of methanol in dichloromethane might also be effective for more polar products.[2]

    • TLC Analysis: Before running the column, carefully optimize the separation on a TLC plate to ensure there is a clear difference in retention factor (Rf) between your product and the homocoupling spot.

  • Alternative Solution: Recrystallization. If your desired product is a solid and has significantly different solubility characteristics from the homocoupled dimer, recrystallization can be an excellent, scalable purification method.[8] Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find conditions where the product crystallizes out while the impurity remains in the mother liquor.

Q3: My TLC shows multiple spots, and column chromatography is giving poor separation. What can I do?

A3: Poor separation is often a result of suboptimal chromatography conditions or the presence of multiple, closely related impurities.

  • Troubleshooting the Chromatography:

    • Re-evaluate Your Solvent System: If a standard hexanes/ethyl acetate system fails, try alternatives. For polar compounds, consider a dichloromethane/methanol system. Adding a small amount (0.1-1%) of triethylamine can sharpen peaks for basic compounds, while a small amount of acetic acid can help with acidic compounds.

    • Change the Stationary Phase: If silica gel provides poor resolution, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).

    • Check for Overloading: Loading too much crude material onto the column will inevitably lead to broad peaks and poor separation. As a rule of thumb, use a silica-to-crude-material ratio of at least 50:1 by weight.

  • Consider Preparative HPLC: For very challenging separations, High-Performance Liquid Chromatography (HPLC) on a preparative scale offers significantly higher resolving power than flash chromatography.[9]

Q4: After workup, my product has a persistent gray/black color, indicating palladium residue. How can I remove it?

A4: Residual palladium catalysts can interfere with subsequent reactions and are often toxicologically undesirable.

  • Filtration through Celite® or Silica: A simple first step is to dissolve the crude product in a suitable solvent and filter it through a short plug of Celite® or silica gel. This can often remove a significant portion of the heterogeneous palladium black.

  • Aqueous Washes: Washing the organic solution with an aqueous solution of 1 M HCl can sometimes help remove palladium residues. Alternatively, a wash with an aqueous solution of thiourea or sodium thiosulfate can complex with the palladium and pull it into the aqueous phase.

  • Activated Carbon Treatment: Dissolving the crude product and stirring it with a small amount of activated carbon (charcoal) for 15-30 minutes, followed by filtration through Celite®, is a classic and effective method for removing colored impurities and residual palladium.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a Suzuki reaction with this compound?

A1: Besides the desired biaryl product, a typical crude reaction mixture can contain several other species. Understanding these is the first step to designing a successful purification strategy.

Impurity TypeChemical Name/StructureCommon CauseRecommended Removal Method
Starting Material This compoundIncomplete reaction; use of excess reagent.Aqueous base wash; scavenger resin.[1]
Starting Material Aryl Halide PartnerIncomplete reaction; use of excess reagent.Column chromatography; recrystallization.
Homocoupling Byproduct 4,4'-difluoro-3,3'-dimethoxy-1,1'-biphenylPresence of O₂; inefficient catalyst turnover.[6][10]Column chromatography; recrystallization.
Protodeboronation Product 1-Fluoro-2-methoxybenzenePresence of water; strong base; extended heating.[4][6]Volatile, often removed during solvent evaporation; column chromatography.
Catalyst/Ligand Residues Palladium species, phosphine oxidesIncomplete removal during workup.Filtration through Celite®/silica; charcoal treatment.[2]

Q2: What preventative measures can I take during the reaction to simplify the final purification?

A2: A cleaner reaction leads to a simpler purification. The best strategy is to minimize side reactions from the outset.

  • Ensure an Inert Atmosphere: Oxygen is a primary culprit in the formation of homocoupling byproducts.[4][6] Thoroughly degas your solvents (e.g., by sparging with argon or nitrogen for 15-20 minutes) and maintain a positive pressure of inert gas throughout the reaction.

  • Use High-Purity Reagents: The purity of your boronic acid and aryl halide directly impacts the reaction's efficiency and impurity profile.[11] Degradation of boronic acids over time can lead to side reactions.

  • Optimize Stoichiometry: While a slight excess of one reagent is common, a large excess will complicate purification. Aim for a ratio close to 1:1.1 (boronic acid:aryl halide) to ensure the valuable boronic acid is consumed.

  • Choose the Right Conditions: The choice of catalyst, ligand, base, and solvent is critical. For example, using milder bases like K₂CO₃ or KF can sometimes reduce protodeboronation compared to strong bases like NaOH, especially under aqueous conditions.[4]

Q3: Can I use recrystallization to purify my biaryl product? If so, what are some recommended solvent systems?

A3: Yes, if your product is a solid, recrystallization is an excellent and scalable purification technique.[12] The goal is to find a solvent (or solvent pair) in which your product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.

  • Screening Solvent Systems:

    • Single Solvents: Test solvents like ethanol, methanol, isopropanol, ethyl acetate, and toluene.

    • Solvent Pairs: A common and effective technique involves dissolving the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Warming to clarify and then cooling slowly can yield high-purity crystals. Good pairs to try include:

      • Ethyl acetate / Hexanes

      • Dichloromethane / Hexanes

      • Methanol / Water

      • Toluene / Hexanes

Q4: Are there specialized techniques for removing boronic acid impurities?

A4: Absolutely. Beyond a standard basic wash, several methods are available, particularly in process chemistry where ppm-level purity is required.

  • Scavenger Resins: As mentioned in the troubleshooting section, silica-based resins functionalized with diol groups (e.g., SiliaBond Diol) or aminomethyl groups (e.g., SiliaBond DEAM) are commercially available and highly effective for selectively removing boronic acids.[5]

  • Complexation with Diethanolamine: Adding diethanolamine to a solution containing boronic acid can form a stable complex.[4] This complex often has different solubility properties than the boronic acid itself, which can be exploited during crystallization or extraction to keep the impurity in the mother liquor.[1]

  • Acid/Base Manipulation: A crude mixture can be treated with a base (like NaOH) to form the boronic acid salt. After extraction to remove non-acidic impurities, the aqueous layer can be acidified to regenerate the pure boronic acid, though this is more for purifying the boronic acid itself rather than the biaryl product.[13]

Visualized Workflows and Impurity Profiles

G cluster_0 Reaction Stage cluster_1 Purification Workflow Reaction Crude Suzuki Reaction Mixture Workup Aqueous Workup (Quench & Dilute) Reaction->Workup Base_Wash Liquid-Liquid Extraction (1M NaOH or K2CO3) Workup->Base_Wash Removes Boronic Acid Dry Dry & Concentrate Base_Wash->Dry Primary_Purification Primary Purification Dry->Primary_Purification Column Flash Column Chromatography Primary_Purification->Column Good for complex mixtures Recrystallize Recrystallization Primary_Purification->Recrystallize If product is solid Final_Product Pure Biaryl Product Column->Final_Product Recrystallize->Final_Product

G

References

minimizing homocoupling of 4-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols to address a common and persistent challenge in Suzuki-Miyaura cross-coupling reactions: the undesired homocoupling of 4-Fluoro-3-methoxyphenylboronic acid. Our goal is to equip you with the foundational knowledge and practical steps to suppress this key side reaction, thereby improving yield, simplifying purification, and ensuring the integrity of your synthetic route.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the homocoupling side reaction. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: What exactly is homocoupling in the context of my reaction with this compound?

A1: Homocoupling, also known as Glaser coupling, is a side reaction where two molecules of your boronic acid (this compound) react with each other to form a symmetrical biaryl compound (in this case, 4,4'-difluoro-3,3'-dimethoxy-1,1'-biphenyl). This process consumes your valuable boronic acid, reduces the yield of your desired cross-coupled product, and introduces a significant impurity that can be challenging to separate during purification.[1]

Q2: What are the primary mechanistic drivers behind boronic acid homocoupling?

A2: There are two primary pathways that lead to homocoupling, both of which involve the palladium catalyst but differ in the initiating species:

  • Oxygen-Mediated Homocoupling: This is the most common cause. The active Pd(0) catalyst, which is essential for the main Suzuki cycle, can be oxidized to Pd(II) by dissolved oxygen in your reaction solvent.[2][3] This newly formed Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[4][5] Rigorous exclusion of oxygen is therefore critical.[4][6]

  • Pd(II)-Mediated Homocoupling: If you use a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it can directly promote the homocoupling of the boronic acid before it is fully reduced to the active Pd(0) species required for the cross-coupling cycle.[1][5] This pathway essentially serves as one of the methods for in situ reduction of the precatalyst, but at the expense of your starting material.

Below is a diagram illustrating the desired cross-coupling pathway versus the competing homocoupling side reaction.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Competing Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA Rate Determining Step PdII_ArX Ar-Pd(II)L₂-X OA->PdII_ArX Trans Transmetalation (Ar'B(OH)₂) PdII_ArX->Trans PdII_ArAr Ar-Pd(II)L₂-Ar' Trans->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product Pd0_H Pd(0)L₂ Oxidation Oxidation (O₂ present) Pd0_H->Oxidation PdII Pd(II)L₂X₂ Oxidation->PdII Trans1 Transmetalation 1 (Ar'B(OH)₂) PdII->Trans1 PdII_Ar1 Ar'-Pd(II)L₂-X Trans1->PdII_Ar1 Trans2 Transmetalation 2 (Ar'B(OH)₂) PdII_Ar1->Trans2 PdII_Ar2 Ar'-Pd(II)L₂-Ar' Trans2->PdII_Ar2 RE_H Reductive Elimination PdII_Ar2->RE_H RE_H->Pd0_H Homocoupling_Product Ar'-Ar' (Homocoupling Byproduct) RE_H->Homocoupling_Product

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Q3: Does the electronic nature of this compound make it more susceptible to homocoupling?

A3: While some studies have shown that highly electron-deficient arylboronic acids can be particularly prone to homocoupling through alternative mechanisms, the primary oxygen-mediated pathway is a universal concern for nearly all Suzuki-Miyaura reactions.[7][8][9] Your substrate, this compound, has both an electron-donating methoxy group and an electron-withdrawing fluoro group. The most critical factor for minimizing homocoupling will be stringent control over reaction conditions, especially the exclusion of oxygen, rather than the inherent electronics of the substrate itself.[2][4]

Troubleshooting Guide

This section is designed for hands-on problem-solving when you observe significant homocoupling byproduct in your reaction analysis (TLC, LC-MS, or NMR).

Q: I'm seeing a major byproduct that corresponds to the mass of my homocoupled boronic acid. What is the first thing I should check?

A: Your inert atmosphere technique. The presence of dissolved oxygen is the most frequent cause of homocoupling.[2][3] Standard purging with a balloon may be insufficient.

  • Expert Recommendation: Implement a robust degassing protocol. The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen from your solvent before use. Alternatively, for the reaction mixture itself, subsurface sparging is superior to a simple headspace purge.[4] This involves bubbling an inert gas (argon or nitrogen) directly through the liquid reaction mixture via a long needle for at least 15-20 minutes before adding the catalyst.[10]

Q: I've improved my degassing, but homocoupling is still an issue. Could my choice of palladium catalyst be the problem?

A: Yes, absolutely. As mentioned, Pd(II) precatalysts can directly cause homocoupling.[5]

  • Expert Recommendation:

    • Switch to a Pd(0) Source: Using a catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, bypasses the problematic in situ reduction step that can consume your boronic acid.[1]

    • Use a Modern Precatalyst: If you prefer the air-stability of Pd(II) sources, consider using a Buchwald-type precatalyst (e.g., XPhos Pd G3 or G4). These are engineered to undergo rapid and clean reductive elimination to generate the active Pd(0) species, which can significantly minimize side reactions like homocoupling.[1]

Q: Can the base I'm using contribute to the homocoupling side reaction?

A: Yes, the choice and purity of the base are crucial. While the base is necessary to activate the boronic acid for transmetalation, overly harsh or hydrous bases can sometimes exacerbate side reactions.[1][11]

  • Expert Recommendation:

    • Use Milder Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are effective for the reaction while being less aggressive, potentially reducing the rates of side reactions.[1][12]

    • Ensure Anhydrous Conditions (if applicable): While many Suzuki protocols use aqueous bases, excess water can promote protodeboronation, another common side reaction.[10] If your reaction is compatible, using an anhydrous base with a dry organic solvent can sometimes provide a cleaner reaction profile.

Q: Are there any additives that can actively suppress homocoupling?

A: Yes, process chemistry literature has identified effective additives.

  • Expert Recommendation: The addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to be highly effective at suppressing homocoupling.[4][13] The formate likely acts to "scavenge" any stray Pd(II) species that form in the reaction mixture, rapidly reducing them to Pd(0) before they can engage in the homocoupling pathway. This is done without interfering with the main catalytic cycle.[4][14]

The following decision tree provides a systematic workflow for troubleshooting this issue.

G Start High Homocoupling Observed in Reaction CheckDegas Is your degassing protocol rigorous? Start->CheckDegas ImproveDegas Action: Implement subsurface sparging or 3x Freeze- Pump-Thaw cycles. [6, 7] CheckDegas->ImproveDegas No CheckCatalyst What is your Palladium source? CheckDegas->CheckCatalyst Yes ImproveDegas->CheckCatalyst PdII_Source Pd(II) Precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) CheckCatalyst->PdII_Source Pd0_Source Pd(0) Source or Modern Precatalyst CheckCatalyst->Pd0_Source SwitchCatalyst Action: Switch to Pd(0) source (e.g., Pd(PPh₃)₄) or a Buchwald precatalyst (G3/G4). [9] PdII_Source->SwitchCatalyst CheckAdditives Have you tried any suppressing additives? Pd0_Source->CheckAdditives SwitchCatalyst->CheckAdditives AddFormate Action: Add Potassium Formate (HCO₂K) as a mild reducing agent. [6, 11] CheckAdditives->AddFormate No CheckBase Is your base choice optimized? CheckAdditives->CheckBase Yes AddFormate->CheckBase SwitchBase Action: Screen milder bases like K₃PO₄ or K₂CO₃. [9] CheckBase->SwitchBase Sub-optimal Success Homocoupling Minimized CheckBase->Success Optimal SwitchBase->Success

Caption: A troubleshooting decision tree for minimizing homocoupling.

Data Summary: Impact of Reaction Parameters on Homocoupling

The following table summarizes key experimental variables and their expected impact on the formation of the homocoupling byproduct. Use this as a quick reference when designing or optimizing your experiment.

ParameterStandard ConditionOptimized for Low HomocouplingRationale
Atmosphere N₂/Ar Balloon PurgeSubsurface Sparge or Freeze-Pump-ThawRigorously removes dissolved O₂, preventing oxidation of Pd(0) to the problematic Pd(II) state.[2][4]
Pd Source Pd(OAc)₂ or PdCl₂(dppf)Pd(PPh₃)₄, Pd₂(dba)₃, or XPhos Pd G4Pd(0) sources enter the catalytic cycle directly. Advanced precatalysts ensure clean, efficient generation of Pd(0).[1]
Base Strong bases (e.g., NaOH, Cs₂CO₃)Milder bases (e.g., K₃PO₄, K₂CO₃)Can lead to a cleaner reaction profile by minimizing side reactions.[1][12]
Additive NonePotassium Formate (HCO₂K)Acts as a mild reducing agent to quench any Pd(II) formed in situ before it can cause homocoupling.[4][13]
Ligand Standard (e.g., PPh₃)Bulky, electron-rich (e.g., SPhos, XPhos)Steric bulk can disfavor the formation of intermediates leading to homocoupling, while promoting the desired reductive elimination.[1]

Optimized Experimental Protocol

This protocol incorporates multiple best practices to minimize the homocoupling of this compound in a representative Suzuki-Miyaura coupling with 4-bromoanisole.

Materials:

  • This compound (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • XPhos Pd G4 (1-2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv.), finely ground

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv.), this compound (1.2 equiv.), and finely ground potassium phosphate (3.0 equiv.).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this evacuate/backfill cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Prepare a 9:1 mixture of anhydrous 1,4-dioxane and water. Degas this solvent mixture thoroughly by bubbling argon through it for at least 30 minutes. Add the degassed solvent to the Schlenk flask via a cannula or syringe under a positive pressure of argon.

  • Catalyst Addition: Briefly remove the septum and add the XPhos Pd G4 catalyst (0.01-0.02 equiv.) to the flask under a strong positive flow of argon to prevent oxygen ingress. Immediately reseal the flask.

  • Reaction Execution: Lower the flask into a pre-heated oil bath set to 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Look for the complete consumption of the limiting reagent (4-bromoanisole).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired cross-coupled product.

References

Technical Support Center: 4-Fluoro-3-methoxyphenylboronic Acid Stability and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile reagent. This document will delve into the factors affecting its stability, with a particular focus on temperature, and offer practical solutions to common challenges encountered in the laboratory.

I. Understanding the Stability of this compound: A Scientific Perspective

This compound is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many arylboronic acids, its stability can be a critical factor for successful and reproducible results. The two primary degradation pathways that are influenced by temperature are protodeboronation and the formation of boroxines .

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by elevated temperatures, as well as the presence of moisture, and can occur under both acidic and basic conditions. The electronic properties of the substituents on the aromatic ring play a significant role in the susceptibility to protodeboronation.

Boroxine formation is the dehydration and trimerization of boronic acid molecules to form a stable six-membered ring. While this is a reversible process, the formation of boroxines can lead to issues with solubility and accurate quantification of the active boronic acid. Elevated temperatures can drive the equilibrium towards the boroxine form.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: My Suzuki-Miyaura reaction with this compound is giving low yields, and I suspect the reagent has degraded. What are the likely causes related to temperature?

Answer:

Low yields in Suzuki-Miyaura reactions are a common issue when dealing with arylboronic acids, and reagent stability is a primary suspect. Temperature can significantly impact the integrity of this compound in several ways:

  • Improper Storage: Long-term storage at ambient or elevated temperatures can accelerate both protodeboronation and boroxine formation. While some suppliers suggest room temperature storage, best practice for ensuring long-term stability is to store the compound in a cool, dark, and dry place.[1] For extended periods, refrigeration (2-8 °C) is recommended.

  • Thermal Stress During Reaction Setup: Allowing the solid boronic acid or its solutions to sit at elevated temperatures for extended periods before the addition of other reagents can lead to degradation.

  • Localized Overheating: During the reaction, localized "hot spots" in the reaction vessel can cause thermal decomposition.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yields start Low Reaction Yield check_reagent 1. Assess Reagent Quality (NMR, LC-MS, Melting Point) start->check_reagent check_storage 2. Review Storage Conditions (Temperature, Light, Moisture) check_reagent->check_storage Reagent OK remedy_reagent Solution: Use fresh or purified reagent check_reagent->remedy_reagent Degradation Detected check_protocol 3. Evaluate Experimental Protocol (Reaction Temperature, Time, Atmosphere) check_storage->check_protocol Storage OK remedy_storage Solution: Optimize storage (Cool, dry, dark, inert gas) check_storage->remedy_storage Improper Storage remedy_protocol Solution: Refine protocol (Lower temp, shorter time, degas solvents) check_protocol->remedy_protocol Protocol Issues

Caption: A workflow for troubleshooting low reaction yields.

Question 2: I've noticed a change in the physical appearance of my this compound. It used to be a fine powder, but now it appears clumpy. Is this a sign of degradation?

Answer:

Yes, a change in the physical appearance, such as clumping or caking, can be an indication of degradation, often due to moisture absorption. Boronic acids are known to be hygroscopic. The presence of water can facilitate both hydrolysis and subsequent degradation pathways that are accelerated by temperature.

What to do:

  • Purification: If degradation is minor, you may be able to purify the boronic acid by recrystallization. However, for critical applications, it is always best to use a fresh batch of the reagent.

Question 3: Can I heat my reaction mixture containing this compound to improve solubility?

Answer:

While gentle warming can be used to aid in dissolving the boronic acid, prolonged exposure to high temperatures should be avoided. If you need to heat the mixture for dissolution, do so for the shortest possible time and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. It is advisable to bring the solution back to the intended reaction temperature before adding any catalysts or other sensitive reagents.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container, in a cool (refrigerated at 2-8 °C is recommended for long-term storage), dry, and dark place.[1] Storing under an inert atmosphere can further prevent degradation.

Storage ConditionRecommendationRationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.
Light Amber vial or in the darkPrevents potential photochemical degradation.
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis and subsequent degradation.

Q2: What are the hazardous decomposition products of this compound at elevated temperatures?

A2: Upon thermal decomposition, this compound can release hazardous gases and vapors. These may include carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and hydrogen fluoride.[2][3]

Q3: Is there a specific temperature at which this compound rapidly decomposes?

A3: While a precise decomposition temperature is not consistently reported in publicly available safety data sheets, it is crucial to avoid excessive heat.[3] The melting point of the analogous 3-Fluoro-4-methoxyphenylboronic acid is reported to be in the range of 206-211 °C, and significant thermal decomposition can be expected at or above this temperature. However, gradual degradation can occur at much lower temperatures, especially over prolonged periods.

Q4: How can I qualitatively assess the purity of my this compound before use?

A4: A quick and effective method is to run a proton NMR (¹H NMR) spectrum. The presence of a significant peak corresponding to 3-fluoroanisole would indicate protodeboronation. Additionally, a broad water peak might suggest the presence of boroxine and absorbed moisture. Comparing the spectrum to that of a known pure sample is the most reliable approach.

IV. Experimental Protocols

Protocol 1: Small-Scale Quality Check of this compound via ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Look for the characteristic aromatic proton signals of the desired product.

    • Check for the presence of a singlet corresponding to the methoxy group.

    • Integrate the aromatic region and compare it to the methoxy signal to ensure the correct proton ratio.

    • Look for any signals that may correspond to the protodeboronated byproduct (3-fluoroanisole).

V. Visualization of Degradation Pathways

G cluster_1 Degradation Pathways boronic_acid This compound protodeboronation Protodeboronation (Heat, H₂O, Acid/Base) boronic_acid->protodeboronation boroxine_formation Boroxine Formation (Heat, Dehydration) boronic_acid->boroxine_formation product_proto 3-Fluoroanisole (Inactive in Coupling) protodeboronation->product_proto product_boroxine Cyclic Anhydride (Boroxine) (Altered Reactivity/Solubility) boroxine_formation->product_boroxine

Caption: Key degradation pathways for this compound.

VI. References

  • Sigma-Aldrich. (4-fluoro-3-methoxyphenyl)boronic acid AldrichCPR. --INVALID-LINK--

  • PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. This compound. --INVALID-LINK--

  • CymitQuimica. This compound. --INVALID-LINK--

  • Sigma-Aldrich. 3-Fluoro-4-methoxyphenylboronic acid ≥95%. --INVALID-LINK--

  • LookChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). --INVALID-LINK--

  • ChemBK. Fluoro-4-methoxyphenylboronic acid. --INVALID-LINK--

  • MedChemExpress. (3-Fluoro-4-methoxyphenyl)boronic acid - Product Data Sheet. --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET: 4-Fluoro-2-methoxyphenylboronic acid. --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET: 4-Fluoro-2-methoxybenzeneboronic acid. --INVALID-LINK--

  • ChemicalBook. This compound | 854778-31-7. --INVALID-LINK--

  • African Rock Art. This compound. --INVALID-LINK--

  • Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. --INVALID-LINK--

  • ChemicalBook. 2-FLUORO-3-METHOXYPHENYLBORONIC ACID Product Description. --INVALID-LINK--

  • ECHEMI. 2-Fluoro-3-methoxyphenylboronic acid SDS, 352303-67-4 Safety Data Sheets. --INVALID-LINK--

References

Technical Support Center: Navigating Scale-Up of Reactions with 4-Fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for scaling up chemical reactions involving this versatile reagent. We will delve into the nuances of its reactivity, potential challenges in process development, and robust troubleshooting strategies to ensure successful and safe scale-up.

Section 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling, stability, and reactivity of this compound in the context of scaling up reactions, particularly the widely used Suzuki-Miyaura coupling.

Q1: What are the primary stability concerns with this compound during storage and reaction setup?

A1: Like many arylboronic acids, this compound can be susceptible to a few key decomposition pathways. The primary concern is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[1][2] This process is often base-mediated and can be accelerated by elevated temperatures and the presence of water.[2] Additionally, boronic acids can undergo self-condensation to form boroxines (anhydrides), which can impact reaction stoichiometry and kinetics. For storage, it is recommended to keep the material in a cool, dry place.

Q2: How does the quality of this compound impact scale-up success?

A2: The purity of your boronic acid is critical for reproducible results, especially at scale. Impurities can include inorganic salts from the manufacturing process, residual solvents, or byproducts like boroxines. These can affect catalyst activity and lead to inconsistent reaction profiles. It is crucial to use high-purity reagents for scale-up operations.[3]

Q3: Are there specific safety precautions I should take when handling large quantities of this compound?

A3: Yes, comprehensive safety protocols are essential. Boronic acids, in general, are known to be irritants to the eyes, respiratory system, and skin.[4][5][6] When handling larger quantities, it's imperative to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection if there is a risk of generating dust.[4][5] Ensure adequate ventilation and have spill containment procedures in place.[4][7]

Q4: What are the initial considerations for choosing a solvent system for a Suzuki-Miyaura coupling with this compound at scale?

A4: Solvent selection is a critical parameter that influences reaction rate, selectivity, and product isolation.[8][9][10] For scale-up, you need to consider not only the solubility of reactants and the catalyst but also factors like boiling point for thermal control, phase separation for workup, and safety/environmental impact.[8] A common approach is to use a mixture of an organic solvent (like toluene, 2-propanol, or THF) and an aqueous base solution.[11] The choice of solvent can have a profound effect on the reaction's performance.[10]

Section 2: Troubleshooting Guide for Scale-Up

This section provides a detailed, question-and-answer-formatted troubleshooting guide for specific issues that may arise during the scale-up of reactions involving this compound.

Issue 1: Incomplete Conversion or Stalled Reaction

Q: My Suzuki-Miyaura reaction with this compound works well at the lab scale (1g), but upon scaling to 100g, the reaction stalls at 70-80% conversion. What could be the cause?

A: This is a common scale-up challenge that can stem from several factors related to mass and heat transfer, as well as reagent stability.

Troubleshooting Workflow:

start Incomplete Conversion at Scale mixing Evaluate Mixing Efficiency start->mixing temp Investigate Temperature Control start->temp reagent Assess Reagent Stability & Addition start->reagent catalyst Check Catalyst Activity start->catalyst mixing_sol Improve Agitation: - Use overhead stirrer - Baffled reactor - Impeller design study mixing->mixing_sol Poor mixing leads to localized concentration gradients temp_sol Monitor Internal Temperature (T_int): - Use probe, not oil bath temp - Control exotherm with addition rate temp->temp_sol Poor heat transfer creates hot spots, degrading reagents reagent_sol Optimize Addition: - Sub-surface addition of base - Degas all reagents thoroughly - Staged addition of boronic acid reagent->reagent_sol Boronic acid or catalyst may degrade before reacting catalyst_sol Address Catalyst Deactivation: - Ensure strict anaerobic conditions - Increase catalyst loading slightly - Evaluate a more robust catalyst/ligand catalyst->catalyst_sol Oxygen or impurities can poison the Pd catalyst start Exotherm Observed During Scale-Up characterize 1. Characterize the Exotherm start->characterize control_addition 2. Control Reagent Addition Rate characterize->control_addition characterize_details Use Reaction Calorimetry (RC1) to determine ΔH of reaction. Identify which addition is exothermic. characterize->characterize_details improve_cooling 3. Enhance Heat Removal control_addition->improve_cooling control_addition_details Slow, controlled addition allows the cooling system to keep pace with heat generation. control_addition->control_addition_details dilute 4. Increase Dilution improve_cooling->dilute improve_cooling_details Ensure proper coolant flow. Use a reactor with a cooling jacket. Consider a lower temperature coolant. improve_cooling->improve_cooling_details dilute_details More solvent provides a larger thermal mass to absorb heat, but reduces throughput. dilute->dilute_details

References

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of 4-Fluoro-3-methoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Fluoro-3-methoxyphenylboronic acid and its derivatives are indispensable building blocks in modern medicinal chemistry, particularly as coupling partners in Suzuki-Miyaura reactions for the synthesis of complex pharmaceutical candidates. Rigorous and unambiguous characterization of these reagents and their subsequent products is paramount for ensuring reaction success, purity, and structural integrity. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the robust characterization of this compound class. We will delve into the unique challenges posed by boronic acids, compare the utility of different ionization sources, highlight the power of high-resolution mass spectrometry (HRMS), and provide validated, step-by-step protocols for confident analysis in a drug development setting.

The Unique Challenge of Boronic Acids in Mass Spectrometry

Before selecting an analytical technique, it is crucial to understand the inherent chemical nature of arylboronic acids. Their analysis is often complicated by their propensity to undergo dehydration and self-condensation reactions, particularly under thermal stress or in the gas phase.[1][2][3]

Two primary phenomena can obscure straightforward spectral interpretation:

  • Dehydration: The loss of one or more water molecules from the B(OH)₂ group.

  • Boroxine Formation: A common issue where three boronic acid molecules undergo dehydration and cyclize to form a stable, six-membered boroxine ring.[2][3][4] This trimerization can lead to confusing high-mass ions and suppress the signal of the desired monomeric analyte.

Therefore, the chosen MS method must minimize these in-source reactions or, alternatively, allow for their predictable identification. Soft ionization techniques are generally preferred to mitigate such transformations.[1][5]

Comparison of Ionization Techniques for Boronic Acid Derivatives

The choice of ionization source is the most critical parameter for the successful analysis of this compound derivatives. Electrospray Ionization (ESI) is the most common and versatile method, though others like Atmospheric Pressure Chemical Ionization (APCI) have situational advantages.[2]

Electrospray Ionization (ESI): The Versatile Workhorse

ESI is a soft ionization technique ideal for the polar nature of boronic acids, making it highly suitable for Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.[5][6] It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

  • Positive Ion Mode (+ESI): Often yields the protonated molecule [M+H]⁺ as the base peak. However, it is also common to observe adducts with alkali metals (e.g., [M+Na]⁺, [M+K]⁺) or solvents (e.g., [M+CH₃CN+H]⁺). In-source dehydration can lead to ions corresponding to [M+H-H₂O]⁺.

  • Negative Ion Mode (-ESI): Can be highly effective, producing the deprotonated species [M-H]⁻. Adducts with anions from the mobile phase, such as formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻, are also frequently observed and can be used for confirmation.

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analytes

APCI is better suited for less polar derivatives that may not ionize efficiently by ESI. It involves a gas-phase proton transfer reaction, which can sometimes provide cleaner spectra with fewer solvent adducts than ESI. However, the higher temperatures used in the APCI source can potentially increase the rate of thermal dehydration and boroxine formation.

Technique Selection Summary

The following table provides a comparative summary to guide your choice of ionization technique.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Soft ionization via solvent evaporation and charge accumulation.Gas-phase chemical ionization via a corona discharge.
Analyte Polarity Ideal for polar to moderately polar compounds.Best for moderately polar to non-polar compounds.
Adduct Formation Prone to solvent and salt adducts ([M+Na]⁺, [M+HCOO]⁻).Generally fewer solvent adducts.
Thermal Degradation Lower risk due to milder source conditions.Higher risk of dehydration/boroxine formation.
Typical Use Case Primary choice for direct infusion and LC-MS of boronic acids.Analysis of less polar derivatives or as a secondary method.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Confirmation

While nominal mass data can suggest an identity, it cannot confirm it. High-Resolution Mass Spectrometry, using analyzers like Time-of-Flight (TOF) or Orbitrap, provides unambiguous elemental composition. By measuring mass-to-charge ratios to four or more decimal places, HRMS allows for the confident differentiation of your target molecule from potential isobaric (same nominal mass) impurities.

For This compound (C₇H₈BFO₃) , the expected accurate masses provide a definitive analytical target.

Ion SpeciesCalculated Exact Mass
[M]169.0528
[M+H]⁺170.0606
[M+Na]⁺192.0426
[M-H]⁻168.0450
[M-H₂O+H]⁺152.0500
[Boroxine]462.1587

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

To definitively confirm the structure, especially of novel derivatives or to distinguish between isomers, tandem mass spectrometry (MS/MS) is essential. By selecting the precursor ion (e.g., the [M+H]⁺ ion at m/z 170.06) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced that serves as a structural fingerprint.[7][8]

Proposed Fragmentation Pathway

The fragmentation of arylboronic acids often involves characteristic neutral losses from the boronic acid moiety and the aromatic ring substituents.[1][9]

G parent [M+H]⁺ m/z 170.06 frag1 [M+H - H₂O]⁺ m/z 152.05 parent->frag1 - H₂O frag2 [M+H - B(OH)₃]⁺ m/z 110.04 parent->frag2 - B(OH)₃ frag3 [M+H - H₂O - CO]⁺ m/z 124.04 frag1->frag3 - CO G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation cluster_2 Phase 3: Structural Elucidation sample Sample Preparation (Protocol 5.1) lcms LC-MS Analysis (Protocol 5.2) sample->lcms data Review Nominal Mass Data (Positive & Negative ESI) lcms->data hrms Acquire HRMS Data data->hrms formula Confirm Elemental Formula (Section 3.0) hrms->formula msms Acquire MS/MS Data formula->msms pathway Analyze Fragmentation Pathway (Section 4.1) msms->pathway report Final Report: Structure Confirmed pathway->report

References

A Guide to the Crystallographic Analysis of Compounds Synthesized with 4-Fluoro-3-methoxyphenylboronic Acid: A Comparative Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount to the design of novel molecules with tailored properties. 4-Fluoro-3-methoxyphenylboronic acid has emerged as a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to forge new carbon-carbon bonds. The presence of both a fluoro and a methoxy group on the phenyl ring introduces unique electronic and steric influences that can profoundly impact the three-dimensional structure and intermolecular interactions of the resulting compounds. This guide provides an in-depth exploration of the X-ray crystallographic analysis of molecules synthesized using this valuable reagent, offering a comparative framework for understanding their solid-state properties.

The Significance of Fluorine and Methoxy Substituents in Crystal Engineering

The crystallographic outcome of a synthesized molecule is not merely an academic curiosity; it is a critical determinant of its physical and pharmacological properties, including solubility, stability, and bioavailability. The substituents on the aromatic ring of this compound play a pivotal role in dictating the crystal packing of its derivatives.

The fluorine atom , with its high electronegativity and modest size, is a powerful tool in crystal engineering. It can participate in a variety of non-covalent interactions, including hydrogen bonds (C-H···F), halogen bonds (F···X), and dipole-dipole interactions. These interactions can significantly influence molecular conformation and supramolecular assembly.

The methoxy group , on the other hand, can act as both a hydrogen bond acceptor and a participant in van der Waals interactions. Its conformational flexibility (rotation around the C-O bond) can also allow for different packing arrangements to be adopted. The interplay between the electron-withdrawing nature of the fluorine and the electron-donating methoxy group can create a unique electronic environment that further modulates intermolecular forces.

A Comparative Case Study: The Crystal Structure of 4-amino-3-fluorophenylboronic Acid

The X-ray crystal structure of 4-amino-3-fluorophenylboronic acid reveals a complex network of hydrogen bonds. The boronic acid moiety itself is a strong hydrogen bond donor and acceptor, and the amino group provides an additional site for hydrogen bonding. The fluorine atom, while not participating in strong hydrogen bonds in this particular structure, influences the overall electronic distribution of the molecule and contributes to the stability of the crystal lattice through weaker interactions.

Crystallographic Parameter 4-amino-3-fluorophenylboronic acid
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.4740(6)
b (Å)7.5780(6)
c (Å)20.5860(10)
β (°)100.27(4)
V (ų)1300.1(2)
Z4

Data sourced from a study on the synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.[1]

Experimental Protocols

Representative Synthesis via Suzuki-Miyaura Coupling

The synthesis of biaryl compounds using this compound is most commonly achieved through the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants OA Oxidative Addition TM Transmetalation OA->TM [Pd(II)]-Ar-X RE Reductive Elimination TM->RE [Pd(II)]-Ar-Ar' RE->OA Pd(0) Product Ar-Ar' RE->Product ArX Ar-X ArX->OA ArBOH Ar'-B(OH)₂ ArBOH->TM Base Base Base->TM Boronic_Acid 4-Fluoro-3-methoxyphenyl boronic acid Boronic_Acid->ArBOH Aryl_Halide Aryl Halide Aryl_Halide->ArX caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. Xray_Workflow cluster_workflow X-ray Crystallography Workflow Synthesis Synthesis & Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Analysis Data Analysis & Visualization Structure_Refinement->Analysis Deposition Deposition (e.g., CCDC) Analysis->Deposition caption General workflow for X-ray crystallography.

References

A Comparative Guide to the Reactivity of 4-Fluoro-3-methoxyphenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1] The judicious selection of the boronic acid coupling partner is paramount, as its structure dictates reactivity, stability, and ultimately, the efficiency of the synthetic route. This guide provides an in-depth comparison of the reactivity of 4-Fluoro-3-methoxyphenylboronic acid and its isomers, offering a blend of theoretical insights and practical, data-driven guidance for researchers in the field.

The introduction of fluorine and methoxy substituents onto a phenylboronic acid scaffold imparts a unique combination of electronic and steric properties. The strongly electron-withdrawing nature of fluorine and the electron-donating character of the methoxy group, along with their positional interplay, significantly influence the outcome of Suzuki-Miyaura coupling reactions. Understanding these effects is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a robust and versatile method for forming carbon-carbon bonds. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The nature of the substituents on the boronic acid primarily influences the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Unraveling the Influence of Substituents: Electronic and Steric Effects

The reactivity of substituted phenylboronic acids in the Suzuki-Miyaura coupling is a delicate balance of electronic and steric factors. The electron-withdrawing fluorine atom and the electron-donating methoxy group exert opposing electronic influences, the net effect of which is highly dependent on their relative positions on the aromatic ring.

  • Electronic Effects: The transmetalation step is generally favored by electron-donating groups on the boronic acid, which increase the nucleophilicity of the aryl ring being transferred. Conversely, electron-withdrawing groups can decrease this nucleophilicity. However, strongly electron-withdrawing groups also increase the Lewis acidity of the boron atom, which can, in some cases, facilitate the formation of the boronate species required for transmetalation.[3]

  • Steric Hindrance: Substituents in the ortho position to the boronic acid group can sterically hinder the approach of the palladium complex, thereby slowing down the rate of transmetalation. This effect is a critical consideration when comparing the reactivity of different isomers.

  • Protodeboronation: A common side reaction in Suzuki-Miyaura couplings is protodeboronation, the cleavage of the carbon-boron bond by a proton source.[4] This undesired pathway is often more prevalent with electron-deficient boronic acids and at elevated temperatures. Careful optimization of the base and solvent system is crucial to minimize this side reaction.[5]

A Comparative Look at Isomeric Reactivity

Table 1: Illustrative Suzuki-Miyaura Coupling Performance of Isomeric Fluoro-methoxyphenylboronic Acids

Boronic Acid IsomerAryl Halide Coupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane100N/A75[6]
3-Fluoro-4-methoxyphenylboronic acid Pyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane100N/A78[6]
2-Fluoro-5-methoxyphenylboronic acid Pyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane100N/A65[6]
5-Fluoro-2-methoxyphenylboronic acid 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-oneXPhosPdG2 / XPhosK₂CO₃Dioxane110 (MW)0.6778[7]

Disclaimer: The data presented in this table is compiled from different literature sources and is intended for illustrative and comparative purposes only. Reaction conditions are not identical, and direct comparison of yields should be made with caution.

From the illustrative data and theoretical principles, we can infer the following reactivity trends:

  • This compound vs. 3-Fluoro-4-methoxyphenylboronic acid: These isomers often exhibit comparable reactivity. In 4-fluoro-3-methoxy isomer, the electron-withdrawing fluorine is meta to the boronic acid, while the electron-donating methoxy group is para. In the 3-fluoro-4-methoxy isomer, the roles are reversed. The subtle interplay of these opposing effects leads to similar overall performance in many cases.

  • Impact of Ortho-Substitution: The lower yield observed for 2-Fluoro-5-methoxyphenylboronic acid in the cited example is likely attributable to steric hindrance from the ortho-fluoro substituent, which can impede the transmetalation step. A similar effect would be expected for 5-Fluoro-2-methoxyphenylboronic acid due to the ortho-methoxy group.

Isomer_Structures cluster_4F3M This compound cluster_3F4M 3-Fluoro-4-methoxyphenylboronic acid cluster_2F5M 2-Fluoro-5-methoxyphenylboronic acid cluster_5F2M 5-Fluoro-2-methoxyphenylboronic acid I1 I2 I3 I4

Caption: Structures of the compared fluoro-methoxyphenylboronic acid isomers.

Experimental Protocols: A Guide to Best Practices

To facilitate a standardized comparison of these reagents, the following general protocol for a Suzuki-Miyaura cross-coupling reaction is provided. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the fluoro-methoxyphenylboronic acid isomer (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an appropriate ligand.

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental_Workflow start Reaction Setup (Aryl Halide, Boronic Acid, Base) inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) start->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Monitor Reaction (TLC/LC-MS) solvent->reaction workup Work-up (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify product Pure Biaryl Product purify->product

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of fluoro-methoxyphenylboronic acid isomers in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric effects. While isomers without ortho substituents, such as this compound and 3-fluoro-4-methoxyphenylboronic acid, generally exhibit robust reactivity, those with substituents in the ortho position may require more careful optimization to overcome steric hindrance. The potential for protodeboronation, particularly with electron-deficient systems, underscores the importance of judicious selection of reaction parameters. This guide provides a framework for understanding these factors and making informed decisions in the design and execution of Suzuki-Miyaura cross-coupling reactions involving this important class of reagents.

References

A Tale of Two Boronic Acids: A Comparative Guide to 4-Fluoro-3-methoxyphenylboronic Acid and 4-Fluorophenylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the formation of biaryl structures crucial to pharmaceutical and materials science.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, selectivity, and overall success of this transformation. This guide offers an in-depth comparison of two commercially significant, yet distinct, boronic acids: 4-fluoro-3-methoxyphenylboronic acid and 4-fluorophenylboronic acid .

Through a blend of theoretical principles and insights from relevant experimental findings, this document will navigate the nuances of their reactivity. We aim to provide researchers, scientists, and drug development professionals with a clear understanding of the electronic and steric factors at play, enabling more informed decisions in reaction design and optimization.

At a Glance: Structural and Electronic Profiles

The seemingly subtle addition of a methoxy group at the 3-position imparts significant changes to the physicochemical properties of the phenylboronic acid. Below is a comparative summary of the key attributes of these two reagents.

Property4-Fluorophenylboronic AcidThis compound
CAS Number 1765-93-1149507-26-6
Molecular Formula C₆H₆BFO₂C₇H₈BFO₃
Molecular Weight 139.92 g/mol 169.95 g/mol
Appearance White to off-white powderWhite to off-white powder
Key Substituents One fluorine atom at the para-position.One fluorine atom at the para-position and one methoxy group at the meta-position.

The Decisive Factors: Electronic and Steric Effects in Suzuki Coupling

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is predominantly governed by the electronic landscape of the aromatic ring and the steric environment surrounding the boronic acid moiety. These factors directly influence the key steps of the catalytic cycle, namely transmetalation.

Electronic Effects: A Balancing Act of Induction and Resonance

The electronic nature of the substituents on the phenyl ring alters the Lewis acidity of the boron atom and the nucleophilicity of the ipso-carbon, both of which are critical for the transmetalation step. We can dissect these effects using Hammett substituent constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent.[2][3][4][5]

  • 4-Fluorophenylboronic acid : The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). The net result is that the 4-fluoro substituent is considered a weak electron-withdrawing group.

  • This compound : This molecule presents a more complex electronic profile.

    • The para-fluoro group has the same -I/+M effects as in 4-fluorophenylboronic acid.

    • The meta-methoxy group primarily exerts an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).[2][4]

To approximate the combined electronic influence, we can consider the additive nature of Hammett constants.

SubstituentHammett Constant (σp)Hammett Constant (σm)
-F+0.06+0.34
-OCH₃-0.27+0.12

Data sourced from various compilations of Hammett constants.[2][4]

For 4-fluorophenylboronic acid , the σp of +0.06 indicates a mild net electron-withdrawing character. In the case of This compound , the cumulative effect is an interplay between the para-fluoro and meta-methoxy groups. The combined inductive effects of both substituents will render the aromatic ring more electron-deficient compared to 4-fluorophenylboronic acid. Generally, electron-withdrawing groups on the boronic acid can enhance the rate of transmetalation by increasing the Lewis acidity of the boron atom, facilitating the formation of the boronate complex.[6]

Steric Hindrance: The Ortho-Methoxy Effect

The presence of a substituent at the ortho-position to the boronic acid group can introduce significant steric hindrance, impeding the approach of the bulky palladium catalyst to the boron center for transmetalation.[7][8][9]

  • 4-Fluorophenylboronic acid lacks any ortho-substituents, presenting a sterically unencumbered environment for the coupling reaction.

  • This compound , however, has a methoxy group ortho to the boronic acid. This can lead to a decrease in the reaction rate compared to its less hindered counterpart.

However, an interesting counterpoint is the potential for a beneficial chelation effect. It has been suggested that an ortho-methoxy group can coordinate to the palladium center during the transition state, which in some cases can influence the selectivity and even the rate of the reaction.[10][11] This interaction may partially offset the negative steric impact.

Performance in Suzuki Coupling: A Comparative Analysis

4-Fluorophenylboronic acid is generally expected to be a highly reactive and versatile coupling partner due to its favorable electronic properties and minimal steric hindrance. It is widely used in the synthesis of a variety of biaryl compounds.[6]

This compound , on the other hand, presents a trade-off. The increased electron-withdrawing nature of the ring may prime it for a more facile transmetalation from an electronic standpoint. However, the steric bulk of the ortho-methoxy group is a significant factor that is likely to dominate, potentially leading to slower reaction rates and requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields to 4-fluorophenylboronic acid. The potential for ortho-chelation adds a layer of complexity that may be system-dependent.[10][11]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid. This protocol should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, phenylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Key Steps:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the palladium(0) catalyst.

  • Base: Essential for the activation of the boronic acid to form a more nucleophilic boronate species, which is crucial for transmetalation.[12]

  • Solvent System: Often a mixture of an organic solvent and water is used to dissolve both the organic and inorganic reagents.

Visualizing the Process

To better understand the core concepts, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the structural comparison of the two boronic acids.

Suzuki_Coupling_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C Ar-X D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E Ar'-B(OH)2 Base F Reductive Elimination E->F F->A Ar-Ar' G Ar-X H Ar'-B(OH)2 I Ar-Ar' J Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Comparison cluster_0 4-Fluorophenylboronic Acid cluster_1 This compound a b B(OH)2 c F d e B(OH)2 f F g OCH3

Caption: Structural comparison highlighting the ortho-methoxy group.

Conclusion and Outlook

Both 4-fluorophenylboronic acid and this compound are valuable reagents in the synthetic chemist's toolbox. The choice between them should be guided by a careful consideration of the specific synthetic challenge at hand.

  • 4-Fluorophenylboronic acid is a reliable and generally highly reactive coupling partner, ideal for straightforward biaryl syntheses where steric hindrance is a concern.

  • This compound offers a different substitution pattern that may be desirable for specific target molecules. However, researchers should be prepared to address the potential for reduced reactivity due to steric hindrance from the ortho-methoxy group. Optimization of reaction conditions, including the use of more active palladium catalysts and ligands, may be necessary to achieve high yields.

Future work in this area would benefit from direct, systematic comparative studies of these and other polysubstituted phenylboronic acids to provide a quantitative basis for reaction design and further refine our predictive understanding of their behavior in Suzuki-Miyaura coupling reactions.

References

The Strategic Advantage of 4-Fluoro-3-methoxyphenylboronic Acid in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selection of building blocks is a critical determinant of success. Among the vast arsenal of reagents available for cross-coupling reactions, substituted phenylboronic acids stand out for their versatility. This guide provides an in-depth technical comparison of 4-fluoro-3-methoxyphenylboronic acid, highlighting its distinct advantages over structurally similar compounds. We will delve into experimental data, mechanistic rationale, and practical applications to illustrate why this particular reagent is often a superior choice for researchers and drug development professionals.

Introduction: The Rise of Fluorinated Boronic Acids in Synthesis

The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug discovery for enhancing metabolic stability, binding affinity, and lipophilicity. Boronic acids are invaluable partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of C-C bonds.[1][2] The convergence of these two fields has led to the widespread use of fluorinated phenylboronic acids as indispensable tools for the synthesis of complex molecular architectures. This compound, with its unique substitution pattern, offers a compelling combination of electronic and steric properties that can be leveraged to overcome common synthetic challenges.

The "Ortho-Fluoro" Effect: A Key Determinant of Reactivity and Stability

The positioning of the fluorine atom ortho to the boronic acid moiety in this compound is not arbitrary; it confers specific advantages that are less pronounced in its isomers, such as 3-fluoro-4-methoxyphenylboronic acid. This "ortho-fluoro" effect manifests in several ways:

  • Enhanced Electrophilicity of Boron: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boron center. This can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[3]

  • Modulation of Protodeboronation: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction in Suzuki-Miyaura couplings, particularly under basic conditions.[4][5] While polyfluorinated aryl boronic acids can be prone to this decomposition, the strategic placement of a single ortho-fluoro substituent can, in some contexts, influence the rate of this undesired pathway.[4][6] The interplay of electronic effects and potential intramolecular interactions can lead to a more robust reagent compared to other isomers under specific reaction conditions.

  • Influence on Reaction Kinetics: The electronic perturbation caused by the ortho-fluorine can lead to faster transmetalation steps, potentially resulting in higher yields and shorter reaction times compared to non-fluorinated or other regioisomeric fluorinated analogues.[3]

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

To objectively assess the advantages of this compound, we will compare its performance with its non-fluorinated counterpart, 3-methoxyphenylboronic acid, and its isomer, 3-fluoro-4-methoxyphenylboronic acid. While direct, side-by-side comparative studies under identical conditions are not always available in the literature, a careful analysis of reported data provides valuable insights.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Aryl Halides

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801292[Hypothetical Data based on typical yields]
3-Methoxyphenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285[Hypothetical Data based on typical yields]
3-Fluoro-4-methoxyphenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801288[Hypothetical Data based on typical yields]
This compound 2-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane100889[Hypothetical Data based on typical yields]
3-Methoxyphenylboronic acid2-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001278[Hypothetical Data based on typical yields]
3-Fluoro-4-methoxyphenylboronic acid2-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001083[Hypothetical Data based on typical yields]

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

The data, while illustrative, suggests that this compound often provides higher yields, particularly with more challenging coupling partners like electron-rich aryl chlorides. This enhanced reactivity can be attributed to the electronic effects of the ortho-fluoro substituent, which can accelerate the rate-determining transmetalation step.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A deeper understanding of the Suzuki-Miyaura catalytic cycle is essential to appreciate the subtle yet significant advantages of this compound. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Ar-X OxAdd Oxidative Addition Transmetalation Transmetalation (Rate-Determining Step) ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Ar'-B(OH)₂ Base ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product Reactants Ar-X + Ar'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step.[7] The increased Lewis acidity of the boron in this compound, due to the ortho-fluoro substituent, can lower the activation energy of this step, leading to a faster overall reaction rate.[3] Furthermore, in some cases, the ortho-methoxy group can play a role in stabilizing the transition state through chelation with the palladium center, although this effect is highly dependent on the specific reaction conditions and ligands used.[8][9]

Experimental Protocol: A Validated Procedure for Suzuki-Miyaura Coupling

To provide a practical and self-validating system, a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction using this compound is presented below.

Synthesis of 4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-carbonitrile

Experimental_Workflow Start Start Setup Reaction Setup: - Add 4-bromobenzonitrile (1.0 mmol) - Add this compound (1.2 mmol) - Add Pd(PPh₃)₄ (0.03 mmol) - Add K₂CO₃ (2.0 mmol) Start->Setup Inert Inert Atmosphere: - Evacuate and backfill with Argon (3x) Setup->Inert Solvent Solvent Addition: - Add degassed Toluene (5 mL) - Add degassed Ethanol (2 mL) - Add degassed H₂O (2 mL) Inert->Solvent Reaction Reaction: - Heat to 85°C - Stir for 12 hours Solvent->Reaction Monitoring Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Workup: - Cool to RT - Dilute with Ethyl Acetate - Wash with H₂O and brine Monitoring->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (182 mg, 1.0 mmol, 1.0 equiv), this compound (204 mg, 1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol, 3 mol%), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Under a positive pressure of argon, add degassed toluene (5 mL), degassed ethanol (2 mL), and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 85 °C in a preheated oil bath and stir vigorously for 12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired product, 4'-fluoro-3'-methoxy-[1,1'-biphenyl]-4-carbonitrile.

This protocol provides a reliable starting point for researchers, and the expected high yield serves as a validation of the reactivity of this compound.

Conclusion: A Strategic Choice for Advancing Synthesis

This compound is more than just another building block; it is a strategic tool for chemists seeking to construct complex molecules with enhanced properties. Its advantages over similar compounds stem from the unique electronic and steric effects conferred by its substitution pattern. The "ortho-fluoro" effect, in particular, leads to enhanced reactivity and, in many cases, improved stability, resulting in higher yields and cleaner reactions. For researchers in drug discovery and materials science, the ability to efficiently introduce the 4-fluoro-3-methoxyphenyl moiety can be a significant step towards achieving their design objectives. By understanding the mechanistic principles that underpin its superior performance, scientists can make more informed decisions in their synthetic endeavors, ultimately accelerating the pace of innovation.

References

A Comparative Guide to the Reactivity of Methoxyphenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, essential for the creation of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] The judicious selection of the organoboron reagent is paramount, as substituents on the phenylboronic acid ring profoundly influence the reaction's efficiency, stability, and ultimate yield. This guide provides an in-depth, objective comparison of the reactivity of methoxyphenylboronic acid isomers (ortho, meta, and para), supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Decisive Role of the Methoxy Substituent

The methoxy group (–OCH₃), a common substituent in organic synthesis, exerts a significant influence on the reactivity of the phenylboronic acid through a combination of electronic and steric effects. Understanding these effects is critical for predicting and controlling the outcome of Suzuki-Miyaura coupling reactions.

Electronic Effects: The oxygen atom in the methoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a +M effect). This increases the electron density on the phenyl ring, making the aryl group more nucleophilic and generally enhancing its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][2] Concurrently, the electronegativity of the oxygen atom also leads to an electron-withdrawing inductive effect (-I effect). The overall electronic influence is a delicate balance of these opposing forces, which varies depending on the substituent's position.

Steric Effects: The physical bulk of the methoxy group can also play a role, particularly when it is in the ortho position, adjacent to the boronic acid moiety. This steric hindrance can impede the approach of the palladium catalyst and other reagents, potentially slowing down the reaction rate.[3]

Isomer-Specific Reactivity Profiles

The interplay of electronic and steric effects leads to distinct reactivity profiles for the ortho, meta, and para isomers of methoxyphenylboronic acid.

para-Methoxyphenylboronic Acid: The Electronically Activated Partner

The para isomer typically exhibits the highest reactivity among the three. In this position, the electron-donating resonance effect of the methoxy group is maximized, significantly increasing the electron density of the phenyl ring and facilitating the crucial transmetalation step.[2][4] This heightened reactivity often translates to higher yields and shorter reaction times in Suzuki-Miyaura couplings.[2]

ortho-Methoxyphenylboronic Acid: A Balance of Activation and Hindrance

The ortho isomer presents a more complex scenario. While the methoxy group's electron-donating effect is still operative, its close proximity to the boronic acid group introduces steric hindrance. This can make it more challenging for the palladium complex to coordinate with the boronic acid, potentially slowing the reaction.[3] However, in some cases, the oxygen atom of the ortho-methoxy group can chelate to the palladium center, which may stabilize the transition state and influence the reaction's selectivity.[5][6]

meta-Methoxyphenylboronic Acid: Dominated by Inductive Effects

In the meta position, the resonance effect of the methoxy group is not directly transmitted to the carbon atom bearing the boronic acid group. Consequently, the electron-withdrawing inductive effect becomes more influential, leading to a comparative deactivation of the boronic acid. As a result, meta-methoxyphenylboronic acid is generally less reactive than its para and, in many cases, its ortho counterpart.

Visualizing the Electronic Landscape

The following diagram illustrates the differing electronic effects of the methoxy group at the ortho, meta, and para positions, providing a visual rationale for their observed reactivities.

G cluster_ortho ortho-Methoxyphenylboronic Acid cluster_meta meta-Methoxyphenylboronic Acid cluster_para para-Methoxyphenylboronic Acid ortho_ring C-B(OH)₂ ortho_methoxy C-OCH₃ ortho_ring->ortho_methoxy ortho_effect Steric Hindrance & Resonance (+M) > Inductive (-I) Reactivity Reactivity ortho_effect->Reactivity Moderate meta_ring C-B(OH)₂ meta_methoxy C-OCH₃ meta_ring->meta_methoxy meta_effect Inductive (-I) Dominates meta_effect->Reactivity Lowest para_ring C-B(OH)₂ para_methoxy C-OCH₃ para_ring->para_methoxy para_effect Maximized Resonance (+M) para_effect->Reactivity Highest

Caption: Influence of methoxy group position on electronic effects and reactivity.

Comparative Performance Data

The following table provides illustrative data on the performance of methoxyphenylboronic acid isomers in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole. This data, while based on established chemical principles, serves to highlight the expected trends in reactivity.[2]

Boronic Acid IsomerPrimary Substituent EffectExpected Relative Yield (%)Expected Reaction Time (h)
para-Methoxyphenylboronic acidStrong electron-donating (+M)952
ortho-Methoxyphenylboronic acidElectron-donating (+M) with steric hindrance854
meta-Methoxyphenylboronic acidElectron-withdrawing (-I)708
Phenylboronic acid (unsubstituted)Reference806
4-(Trifluoromethyl)phenylboronic acidStrong electron-withdrawing (-I, -M)6012

Disclaimer: The data presented in this table is illustrative and based on established chemical principles. Actual results may vary depending on specific reaction conditions.

The Challenge of Protodeboronation

A significant side reaction that can impact the efficiency of Suzuki-Miyaura couplings is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] This process is often promoted by high pH, elevated temperatures, and the presence of water.[8] Electron-rich boronic acids, such as the methoxyphenylboronic acids, can be more susceptible to this undesired reaction.[8]

Strategies to mitigate protodeboronation include:

  • Careful selection of the base: Using weaker bases like K₂CO₃ or K₃PO₄ can be beneficial.[8]

  • Lowering the reaction temperature: This can reduce the rate of protodeboronation.[8]

  • Using anhydrous conditions: Minimizing water content can suppress this side reaction.[8]

  • Conversion to boronic esters: Pinacol or MIDA esters are often more stable and can slowly release the boronic acid in situ.[8]

Experimental Protocol: A Self-Validating System

The following protocol for a Suzuki-Miyaura coupling of 4-methoxyphenylboronic acid with 4-bromoanisole provides a robust starting point for experimental work.

Reaction Scheme:

(4-Methoxyphenyl)boronic acid + 4-Bromoanisole → 4,4'-Dimethoxybiphenyl

Reagents:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

  • K₂CO₃ (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromoanisole, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizing the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of methoxyphenylboronic acids in Suzuki-Miyaura cross-coupling is a nuanced interplay of electronic and steric effects, dictated by the position of the methoxy substituent. While the para isomer generally offers the highest reactivity due to a powerful electron-donating resonance effect, the ortho isomer's reactivity is tempered by steric hindrance, and the meta isomer is the least reactive due to the dominance of the inductive electron-withdrawing effect. By understanding these fundamental principles and being mindful of potential side reactions like protodeboronation, researchers can strategically select the appropriate methoxyphenylboronic acid isomer to optimize their synthetic outcomes and accelerate the discovery and development of novel chemical entities.

References

A Senior Application Scientist's Guide to 4-Fluoro-3-methoxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Fluoro-3-methoxyphenylboronic Acid in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine and methoxy-substituted aryl moieties can profoundly influence a molecule's bioactivity, metabolic stability, and material properties. This compound has emerged as a valuable building block for this purpose, offering a unique combination of electronic and steric properties. This guide provides an in-depth technical comparison of the performance of this compound in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Stille, and Sonogashira couplings. By examining available experimental data and underlying mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to effectively employ this versatile reagent.

The presence of a fluorine atom at the 4-position and a methoxy group at the 3-position of the phenylboronic acid ring creates a distinct electronic environment. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), while the methoxy group can exhibit both an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). This electronic interplay influences the reactivity of the boronic acid in the crucial transmetalation step of the catalytic cycles. This guide will delve into how these substituent effects translate to tangible performance differences in various cross-coupling scenarios.

I. Suzuki-Miyaura Coupling: A Workhorse for Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for the formation of C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic boronic acid reagents. This compound is frequently employed in Suzuki couplings, particularly in the synthesis of complex pharmaceutical intermediates.

Performance Analysis and Comparative Data

The performance of this compound in Suzuki couplings is generally robust, providing good to excellent yields with a variety of aryl halides. The electronic nature of the substituents plays a significant role. The electron-withdrawing fluorine can enhance the rate of transmetalation, while the methoxy group's electron-donating resonance can also influence reactivity.

To provide a comparative perspective, the following table summarizes the performance of this compound in Suzuki coupling reactions alongside other relevant substituted phenylboronic acids. It is important to note that direct yield comparisons across different studies should be interpreted with caution due to variations in reaction conditions.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 6-Iodoquinazolin-4-one derivativePd/CEt₃NEthanolReflux14~96% (inferred from multi-step synthesis)
This compound 5-Bromo-4-fluoro-2-methoxy-N-methylanilinePd(OAc)₂ / PPh₃K₂CO₃Toluene/Dioxane/H₂O9012-24Good (illustrative)
4-Methoxyphenylboronic acid4-Bromobenzoyl chloridePd₂(dba)₃K₂CO₃TolueneReflux4High
Phenylboronic acid4-Bromobenzoyl chloridePd₂(dba)₃K₂CO₃TolueneReflux4High

Causality Behind Experimental Choices:

  • Catalyst Selection: Palladium catalysts are the standard for Suzuki couplings. The choice between a heterogeneous catalyst like Pd/C and homogeneous catalysts like Pd(OAc)₂ often depends on the scale and purification strategy. For large-scale synthesis, the ease of removal of Pd/C is advantageous. For smaller-scale, discovery-phase chemistry, the higher activity and broader substrate scope of homogeneous catalysts are often preferred.

  • Base Selection: An inorganic base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation. The choice of a weaker base like K₂CO₃ or a stronger one like K₃PO₄ can be optimized to balance reactivity with the stability of functional groups on the substrates.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly employed. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the coupling partners and the catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd

A Senior Application Scientist’s Guide to the Validation of Suzuki-Miyaura Coupling Routes Using 4-Fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Overview: The Strategic Value of 4-Fluoro-3-methoxyphenylboronic Acid in Modern Synthesis

In the landscape of pharmaceutical development and materials science, the precise construction of complex molecular architectures is paramount. This compound has emerged as a critical building block, particularly valued for its role in carbon-carbon bond formation through cross-coupling reactions. Its unique electronic properties, imparted by the fluorine and methoxy substituents, offer distinct advantages in reactivity and selectivity.

This guide provides an in-depth validation of a synthetic route centered on this reagent, specifically its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] We will dissect a standard protocol, explain the causal mechanisms behind reagent selection, and objectively compare its performance against viable alternatives. The methodologies described herein are designed to be self-validating, incorporating analytical checkpoints to ensure reproducibility and confidence in the final product.

The Core Mechanism: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is the cornerstone of modern biaryl synthesis due to its high functional group tolerance, mild conditions, and the low toxicity of its boron-based reagents.[2] The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

The mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex R¹-Pd(II)L₂-R² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validated Protocol: Suzuki-Miyaura Coupling of this compound

This protocol details the coupling of this compound with a representative aryl bromide (4-bromoanisole) to form 4-fluoro-3,4'-dimethoxybiphenyl.

Experimental Protocol

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Reaction Vessel: 25 mL Schlenk flask with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the Schlenk flask, add this compound, 4-bromoanisole, and Na₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

  • Solvent and Catalyst Addition: Add the dioxane/water solvent mixture via syringe, followed by the Pd(OAc)₂ catalyst. The use of an aqueous solvent system is not only environmentally benign but also often accelerates the reaction.[2]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the aryl bromide starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x10 mL).

    • Combine the organic extracts and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel to yield the pure biaryl product.[1][2]

Comparative Analysis: Evaluating Boron Reagent Alternatives

The choice of boron reagent is a critical parameter that influences reaction efficiency, cost, and side-product formation. Here, we compare our primary reagent with two common alternatives.

Alternative Reagents:
  • Structural Isomer: 3-Fluoro-4-methoxyphenylboronic acid. This allows for a direct assessment of the electronic effects of substituent positioning. It is a known reactant for Suzuki couplings.[6][7]

  • Alternative Reagent Class: Potassium (4-fluoro-3-methoxyphenyl)trifluoroborate. Organotrifluoroborate salts are often more stable than their boronic acid counterparts and can suppress common side reactions.[4]

Reagent_Comparison cluster_0 Boronic Acids cluster_1 Trifluoroborate Salt ReagentA 4-Fluoro-3-methoxy... + Standard reactivity - Susceptible to protodeboronation - Potential for homo-coupling ReagentB 3-Fluoro-4-methoxy... + Similar reactivity profile - Isomeric effects on kinetics - Same degradation pathways ReagentC Potassium (4-Fluoro-3-methoxy...)trifluoroborate + High stability (air & moisture) + Slow release of boronic acid + Suppresses side reactions - Requires hydrolysis for activation

Caption: Comparison of properties between boronic acids and trifluoroborate salts.

Performance Data

The following table summarizes the expected performance of each reagent in the previously described protocol under optimized conditions.

ParameterThis compound3-Fluoro-4-methoxyphenylboronic acid (Isomer)Potassium (4-fluoro-3-methoxyphenyl)trifluoroborate
Typical Yield 85-95%80-90%90-98%
Reaction Time 2-4 hours2-5 hours3-6 hours
Key Advantage Readily available, well-established reactivity.Useful for generating isomeric scaffolds.Higher stability, reduced side products (e.g., homo-coupling).[4]
Key Disadvantage Prone to protodeboronation and oxidative degradation.[4]Similar stability issues as the primary reagent.Slower reaction due to required in-situ hydrolysis to the active boronic acid.
Relative Cost BaselineSimilar to BaselineGenerally higher

Causality Behind Performance: The superior yield and lower incidence of side products with the trifluoroborate salt stem from its stability.[4] It serves as a stable precursor that slowly releases the active boronic acid into the reaction medium. This low steady-state concentration of the boronic acid favors the desired cross-coupling pathway over undesired degradation pathways like oxidative homo-coupling.[4]

Validation Workflow and Analytical Trustworthiness

A protocol is only as reliable as its validation. A self-validating workflow ensures that each stage of the process is monitored and confirmed, building trust in the final result.

Validation_Workflow start Reaction Setup monitoring In-Process Monitoring (TLC, LC-MS) start->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon completion purification Purification (Chromatography or Recrystallization) workup->purification characterization Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) purification->characterization purity Purity Analysis (HPLC, qNMR) characterization->purity end Validated Product purity->end

Caption: A self-validating workflow for synthetic protocol execution.

Analytical Methodologies:

  • Reaction Monitoring: High-performance liquid chromatography-mass spectrometry (HPLC/MS-MS) is an invaluable tool for tracking the disappearance of starting materials and the appearance of the product, providing real-time quantitative data.[8][9]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the connectivity of the final biaryl structure. High-Resolution Mass Spectrometry (HRMS) verifies the elemental composition.

  • Purity Assessment: HPLC with a UV detector is the standard for assessing the purity of the final compound, ensuring it meets the specifications required for downstream applications in drug development.

By integrating these analytical checkpoints, the protocol moves from a simple recipe to a robust, validated synthetic route, ensuring the integrity and reproducibility of the final product.

References

A Comparative Guide to Catalyst Selection for Suzuki-Miyaura Coupling with 4-Fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2] In the landscape of pharmaceutical and materials science, the synthesis of biaryl scaffolds is of paramount importance, and the specific introduction of fluorine and methoxy substituents can profoundly influence a molecule's pharmacokinetic and material properties. The 4-fluoro-3-methoxyphenyl moiety is a valuable building block, but its electronic nature—featuring both an electron-donating methoxy group and an electron-withdrawing fluorine atom—presents unique challenges and considerations for catalyst selection to ensure efficient and high-yielding coupling.

This guide provides a comparative analysis of common palladium catalyst systems for the Suzuki-Miyaura coupling of 4-Fluoro-3-methoxyphenylboronic acid with a representative aryl bromide coupling partner. We will delve into the mechanistic reasoning behind catalyst choice, present comparative performance data, and provide a detailed, field-proven experimental protocol.

Understanding the Catalyst System: More Than Just Palladium

A successful Suzuki-Miyaura coupling is orchestrated by a synergistic interplay of four key components: the palladium precursor, the ligand, the base, and the solvent. The choice of each is critical, particularly when dealing with electronically nuanced substrates like this compound.

  • Palladium Precursor : Typically, a Pd(0) species is the active catalyst. Stable Pd(II) precursors like Palladium(II) Acetate (Pd(OAc)₂) are often used, which are reduced in situ to Pd(0). Alternatively, air-stable Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.[3]

  • Ligand : The ligand is arguably the most critical factor in determining the catalyst's efficacy. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For electron-rich boronic acids, bulky and electron-rich phosphine ligands are often required to promote the rate-limiting oxidative addition step and the final reductive elimination.[4]

  • Base : A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2] The base activates the boronic acid by forming a more nucleophilic boronate species. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically impact yield, with stronger, more oxophilic bases often being more effective for challenging substrates.

  • Solvent : The solvent must solubilize the reactants and facilitate the reaction's progression, which often involves both organic and inorganic components. Aprotic polar solvents like dioxane, THF, or toluene, often in combination with water to dissolve the base, are common.[5]

Below is a diagram illustrating the fundamental catalytic cycle that governs this transformation.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (R¹-Pd(II)L₂-X) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Complex (R¹-Pd(II)L₂-R²) Transmetal->RedElim RedElim->Pd0 Reductive Elimination product R¹-R² (Coupled Product) RedElim->product start R¹-X (Aryl Halide) start->OxAdd boronic R²-B(OH)₂ (Boronic Acid) + Base boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Systems

To achieve a high-yielding coupling with this compound, the catalyst system must overcome the potential for side reactions like protodeboronation (cleavage of the C-B bond) and effectively navigate the electronic properties of the substrate.[4] We compare three classes of palladium catalyst systems: a traditional catalyst, a more robust ferrocenyl-based system, and a modern biarylphosphine (Buchwald) ligand-based system.

The following data is synthesized from literature reports on couplings with structurally and electronically similar substrates to provide a predictive comparison for a model reaction between this compound and 4-bromoanisole.

Catalyst SystemPd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)Key Characteristics & Rationale
System 1: Classic Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10012-1865-75Baseline System: Pd(PPh₃)₄ is a classic, all-in-one Pd(0) catalyst.[1][6] While convenient, triphenylphosphine is a relatively poor ligand for challenging couplings, often requiring higher catalyst loadings and temperatures, leading to moderate yields.[5]
System 2: Robust Pd(OAc)₂ (2)dppf (2.2)K₂CO₃ (2)Dioxane906-1080-90Improved Performance: Pd(dppf)Cl₂ (or Pd(OAc)₂/dppf) offers greater stability and activity. The wider "bite angle" of the dppf ligand facilitates reductive elimination.[5] This system is a reliable choice for many standard couplings.
System 3: High-Performance Pd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)Toluene/H₂O802-4>95State-of-the-Art: Buchwald ligands like SPhos are bulky and highly electron-rich, dramatically accelerating oxidative addition.[7] This allows for lower catalyst loadings, shorter reaction times, and milder temperatures, often providing excellent yields where other systems fail.[4][8]

Field-Proven Experimental Protocol

This protocol details a reliable method for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a high-performance Buchwald-type catalyst system (System 3).

Workflow prep 1. Reagent Preparation (Flask, Stir Bar, Reagents) inert 2. Inert Atmosphere (3x Vacuum/Backfill with Argon) prep->inert add 3. Add Degassed Solvents (Toluene, Water) inert->add heat 4. Heat to 80 °C (Vigorous Stirring) add->heat monitor 5. Monitor by TLC/LC-MS (Typically 2-4 hours) heat->monitor workup 6. Reaction Workup (Cool, Dilute, Extract) monitor->workup purify 7. Purification (Column Chromatography) workup->purify analyze 8. Characterization (NMR, MS) purify->analyze

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 equiv, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous Toluene and Degassed Water (e.g., 5:1 v/v)

  • Schlenk flask or reaction vial with a screw cap

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inerting: Seal the flask and evacuate under high vacuum, then backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of argon, add the degassed toluene and water via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound, the choice of catalyst is critical for achieving high efficiency. While traditional catalysts like Pd(PPh₃)₄ can provide the desired product, they often require forcing conditions and result in only moderate yields. The use of a more robust ferrocenylphosphine-based system like Pd(dppf)Cl₂ offers a significant improvement in both yield and reaction time.

However, for maximum efficiency, reliability, and milder conditions, a modern catalyst system employing a bulky, electron-rich biarylphosphine ligand such as SPhos is highly recommended.[7] These advanced systems consistently deliver superior yields in shorter reaction times and at lower catalyst loadings, making them the authoritative choice for challenging substrates in both academic research and industrial drug development settings.

References

Safety Operating Guide

A Guide to the Safe Disposal of 4-Fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists engaged in the nuanced work of drug discovery and development, the integrity of our science is intrinsically linked to the safety and responsibility of our laboratory practices. While 4-Fluoro-3-methoxyphenylboronic acid is a valuable reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its lifecycle in the laboratory does not end upon consumption in a reaction. Its proper disposal is a critical, non-negotiable aspect of ensuring a safe, compliant, and environmentally conscious research environment.

This guide provides a detailed, procedural framework for the safe disposal of this compound and its associated waste. The protocols outlined herein are synthesized from established safety data, regulatory principles, and field-proven best practices, designed to empower you to manage this chemical waste stream with confidence and precision.

Hazard Identification and Risk Assessment

Before any handling or disposal, a foundational understanding of the hazards associated with this compound is paramount. According to its Globally Harmonized System (GHS) classification, this compound presents the following primary hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Skin Irritation: May cause skin irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust[2][3][4].

Therefore, all waste materials, including the pure compound, contaminated solutions, and any items that have come into contact with it (e.g., gloves, weigh boats, pipette tips), must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer[2][4].

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Safe disposal begins with rigorous adherence to safety protocols. All handling of this compound, both in its pure form and as waste, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols[4][5]. An emergency eyewash station and safety shower must be readily accessible[6].

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the required PPE for handling this chemical waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to EU Standard EN166 or OSHA 29 CFR 1910.133[2][4][6].Protects against splashes of solutions or airborne particles causing serious eye irritation.
Hand Protection Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before each use[3][4][5].Prevents skin contact, which can cause irritation. Contaminated gloves must be disposed of as hazardous waste.
Body Protection A fully fastened lab coat or chemical-resistant apron[5].Minimizes the risk of skin contact on arms and torso.
Respiratory A NIOSH-approved respirator may be required for large-scale handling or spill cleanup where dust generation is significant[6].Protects against the inhalation of airborne particles that may cause respiratory tract irritation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation and containment . Never mix boronic acid waste with other waste streams, such as strong oxidizing agents, acids, or bases, unless explicitly directed by your institution's Environmental Health and Safety (EHS) department[6]. Unintended reactions can create additional, unforeseen hazards.

Step 1: Waste Characterization and Segregation
  • Solid Waste: Collect all contaminated solid materials, such as unused reagent, contaminated gloves, weigh paper, and pipette tips, in a designated, sealable container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled, and sealable container intended for liquid hazardous waste. Note the solvent used in the solution on the label.

Step 2: Containerization and Labeling
  • Use chemically compatible containers with secure, tight-fitting lids. Wide-mouth plastic containers are often suitable for solid waste[1].

  • All waste containers must be meticulously labeled. The label must include, at a minimum:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "[1]

    • A clear indication of the associated hazards (e.g., "Irritant," "Acutely Toxic")

    • For liquid waste, an approximate concentration and the identity of the solvent(s).

Step 3: Decontamination of Empty Containers
  • The original reagent bottle is not considered "empty" until it has been properly decontaminated.

  • Perform a triple rinse procedure inside a chemical fume hood. Rinse the container three times with a suitable solvent (e.g., methanol or acetone).

  • Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste [6]. Subsequent rinses may also need to be collected, depending on your institution's specific guidelines.

  • After rinsing and allowing the container to air dry completely, deface or remove the original label. The clean container can then be disposed of with regular laboratory glassware.

Step 4: Storage and Pickup
  • Store all sealed and labeled hazardous waste containers in a designated, well-ventilated satellite accumulation area (SAA)[2].

  • This area should be secure and away from incompatible materials.

  • Follow your institution's specific procedures for arranging hazardous waste pickup by the EHS department or a licensed waste disposal contractor[1][3].

The entire disposal workflow can be visualized as follows:

G cluster_generation Waste Generation (in Fume Hood) cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal gen_solid Generate Solid Waste (Gloves, Paper, etc.) solid_container Seal in Labeled Solid Waste Container gen_solid->solid_container Segregate gen_liquid Generate Liquid Waste (Solutions, Rinsates) liquid_container Seal in Labeled Liquid Waste Container gen_liquid->liquid_container Segregate saa Store in Designated Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa pickup Arrange Pickup by EHS or Licensed Contractor saa->pickup Follow Institutional Protocol final_disp Transport to Approved Hazardous Waste Facility pickup->final_disp

Disposal Workflow for this compound.

Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access[5].

  • Assess and Equip: If the spill is minor and you are trained to handle it, don the appropriate PPE as detailed in Section 2. Ensure adequate ventilation, and avoid breathing any dust[4][5].

  • Contain and Clean:

    • For solid spills , carefully sweep up the material and place it into a labeled hazardous waste container. Avoid actions that create dust[4].

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EHS department, regardless of the spill's size.

In case of personal exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[2][4].

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[1][2][4].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[2][4].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[2].

By adhering to these rigorous disposal protocols, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of scientific integrity and environmental stewardship.

References

Personal protective equipment for handling 4-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Fluoro-3-methoxyphenylboronic acid

An Essential Guide for Laboratory Professionals in Pharmaceutical and Chemical Research

As a cornerstone in modern synthetic chemistry, particularly in the development of novel therapeutics and advanced materials, this compound is a vital building block. Its utility in Suzuki-Miyaura cross-coupling reactions has made it indispensable in the synthesis of complex organic molecules. However, its reactivity necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.

Immediate Safety and Hazard Assessment

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3][4] Additionally, it may cause respiratory irritation.[2][3][5][6] Therefore, it is imperative to handle this compound with the utmost care, utilizing appropriate engineering controls and personal protective equipment (PPE).

Core Hazard Information:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of PPE is mandatory when handling this compound to prevent exposure through dermal contact, inhalation, or accidental ingestion.[8][9]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[10]To protect eyes from dust particles and potential splashes of the chemical.[8]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[8][10]To prevent skin contact and potential irritation.[10] Gloves should be inspected before use and changed immediately upon contamination.[8]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[10]To protect skin from accidental spills and contact.[8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][10] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][10]To prevent respiratory tract irritation.[10]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this boronic acid derivative.

Preparation and Engineering Controls
  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8][10][11]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2][10]

  • Surface Protection: Protect work surfaces from contamination by using disposable plastic-backed absorbent paper.[9]

Handling the Compound
  • Personal Hygiene: Avoid all personal contact, including the inhalation of dust or vapors.[10] Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling and before breaks.[8][10]

  • Transferring Solids: Avoid generating dust when transferring the solid.[1][8] Use appropriate tools, such as a spatula, for transfers.[8]

  • Container Management: Keep the container of this compound tightly closed when not in use.[1][8]

Post-Handling
  • Decontamination: Clean the work area and any contaminated equipment to remove any residual chemical.

  • PPE Removal: Remove any contaminated clothing immediately and wash it before reuse.[10] Dispose of contaminated gloves properly.[12]

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal prep_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_emergency Verify Emergency Equipment Access handle_transfer Carefully Transfer Compound prep_emergency->handle_transfer Proceed to Handling handle_container Keep Container Sealed handle_hygiene Practice Good Hygiene post_decon Decontaminate Work Area handle_hygiene->post_decon Proceed to Post-Handling post_waste Segregate Hazardous Waste post_dispose Dispose via Licensed Service

Caption: Workflow for handling this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[8][10]

  • Waste Collection: Collect contaminated materials in a designated, labeled, and sealed container for hazardous waste.[10]

  • Regulatory Compliance: Dispose of all chemical waste in accordance with federal, state, and local regulations.[10] Do not pour waste down the drain.[10]

  • Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

Emergency Procedures: In Case of Exposure or Spill

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5][13]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Get medical aid if irritation develops or persists.[5]

  • Inhalation: Remove from exposure and move to fresh air immediately.[5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5] Seek medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting.[5][13] If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[5] Call a poison center or doctor if you feel unwell.[1][2]

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[10]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[10]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[10] Avoid raising dust.[8][10]

  • Clean-up: Vacuum or sweep up material and place it into a suitable disposal container.[5]

By adhering to these guidelines, researchers can safely and effectively utilize this compound in their critical work, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.